molecular formula C17H33NO3 B086817 N-(1-Oxododecyl)-L-valine CAS No. 14379-28-3

N-(1-Oxododecyl)-L-valine

Cat. No.: B086817
CAS No.: 14379-28-3
M. Wt: 299.4 g/mol
InChI Key: WQHXCNGQDLRDMP-INIZCTEOSA-N
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Description

N-(1-Oxododecyl)-L-valine, also known as Isariin, is a specialized biochemical compound with the CAS registry number 10409-85-5 and a molecular formula of C33H59N5O7 . This reagent features a complex structure that incorporates a L-valine moiety, an essential branched-chain amino acid critical for protein synthesis and metabolic functions in living organisms . The specific molecular architecture of N-(1-Oxododecyl)-L-valine, which includes a long-chain fatty acid derivative, makes it a valuable intermediate in sophisticated organic syntheses and a candidate for investigating peptide-like compounds and microbial metabolites. Researchers may employ this high-purity compound in exploratory studies to probe its potential mechanisms of action, which could be related to the biological activities of its constituent amino acids or its unique acylated structure . As a defined chemical entity, it serves as a crucial standard and building block in chemical biology, medicinal chemistry research, and the development of novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the scientific literature for the most current applications and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dodecanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXCNGQDLRDMP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932101
Record name N-(1-Hydroxydodecylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932101
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Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-28-3
Record name L-Valine, N-(1-oxododecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxydodecylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of N-(1-Oxododecyl)-L-valine?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(1-Oxododecyl)-L-valine

Introduction

N-(1-Oxododecyl)-L-valine, also known as N-Lauroyl-L-valine, is a member of the N-acyl amino acid (NAAA) class of molecules.[1] These amphiphilic compounds are synthesized by forming an amide bond between the amino group of an amino acid, in this case, L-valine, and the carboxyl group of a fatty acid, dodecanoic (lauric) acid. N-acyl amino acids are of significant interest to researchers in drug development and material science due to their properties as biocompatible surfactants and their potential roles as signaling molecules in various physiological processes.[2]

This guide provides a comprehensive overview of the core physicochemical properties of N-(1-Oxododecyl)-L-valine. Understanding these characteristics is paramount for its application in formulation development, as they govern critical parameters such as solubility, dissolution rate, and membrane permeability. We will delve into its structural attributes, key physicochemical parameters, and the standardized experimental methodologies used for their determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into the characterization of this molecule.

Molecular Structure and Identifiers

The molecular architecture of N-(1-Oxododecyl)-L-valine consists of the non-polar isopropyl side chain of L-valine and a 12-carbon saturated fatty acyl chain, lending the molecule its characteristic amphiphilic nature.

  • Chemical Name: N-(1-Oxododecyl)-L-valine[1]

  • Synonyms: N-Lauroyl-L-valine, N-Dodecanoyl-L-valine, (S)-2-(Dodecanoylamino)-3-methylbutanoic acid[1]

  • Molecular Formula: C₁₇H₃₃NO₃

  • Molecular Weight: 299.45 g/mol

  • Chemical Structure:

  • InChI: InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1[3]

  • InChI Key: WQHXCNGQDLRDMP-INIZCTEOSA-N[3]

  • SMILES: CCCCCCCCCCCC(=O)NC(=O)O[3]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(1-Oxododecyl)-L-valine. Due to a lack of direct experimental data in published literature, some values are estimated based on the properties of its constituent molecules, L-valine and lauric acid, which are provided for context.

PropertyN-(1-Oxododecyl)-L-valineL-Valine (for context)Lauric Acid (for context)
Molecular Formula C₁₇H₃₃NO₃C₅H₁₁NO₂[4]C₁₂H₂₄O₂[5]
Molecular Weight 299.45 g/mol 117.15 g/mol [6]200.32 g/mol [7]
Appearance White crystalline solid (Expected)White crystalline powder[8]White, powdery solid[7]
Melting Point Not Available~298-315 °C (decomposes)[4][9]~44 °C[7]
Water Solubility Very low (Expected)88.5 g/L (at 25 °C)[8]55 mg/L (at 20 °C)[5]
pKa ~2.3 - 3.5 (Estimated)2.32 (-COOH), 9.62 (-NH₃⁺)[4]Not Applicable
LogP (o/w) > 4 (Estimated)-2.3 (Calculated)4.2 - 4.6[1]

Experimental Methodologies for Physicochemical Characterization

This section details the standard operating procedures for determining the fundamental physicochemical properties of N-(1-Oxododecyl)-L-valine. The causality behind experimental choices is explained to ensure methodological robustness.

Melting Point Determination by Capillary Method

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[10] The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperature range from the first sign of liquefaction (meniscus point) to complete melting (clear point).[11]

Detailed Protocol:

  • Sample Preparation: Ensure the N-(1-Oxododecyl)-L-valine sample is completely dry and finely powdered using a mortar and pestle.[12]

  • Capillary Loading: Invert a capillary tube (open end down) and press it into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-4 mm.[13]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Conduct a preliminary rapid heating run to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.[10]

  • Accurate Determination: For a new sample, heat the block rapidly to about 20°C below the estimated melting point.

  • Heating Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[14]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[13]

Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube (2-4 mm) B->C D Place in Apparatus C->D Transfer E Heat Rapidly to ~20°C Below MP D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record T1 (First Liquid) F->G H Observe & Record T2 (All Liquid) G->H I Report Melting Range (T1 - T2) H->I Result

Capillary Method for Melting Point Determination
Water Solubility Determination (Flask Method - OECD 105)

Principle: Given the expected low solubility of N-(1-Oxododecyl)-L-valine due to its long alkyl chain, the Flask Method is appropriate. This method involves saturating water with the solute by mechanical shaking at a constant temperature until equilibrium is reached. The concentration of the solute in the aqueous phase is then determined after separating the undissolved solid.[15]

Detailed Protocol:

  • System Preparation: To a glass-stoppered flask, add an excess amount of N-(1-Oxododecyl)-L-valine to a known volume of distilled water. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the flask in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 25 ± 0.5°C). Agitate the mixture for a sufficient duration. A preliminary test should be run to determine the time required to reach equilibrium (e.g., sampling and analyzing the aqueous phase at 24, 48, and 72 hours until the concentration is constant).

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase via centrifugation at the same temperature.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of N-(1-Oxododecyl)-L-valine in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Replicate and Report: Perform the experiment in triplicate. The water solubility is reported as the average concentration in g/L or mg/mL.

Workflow Diagram:

SolubilityWorkflow A Add Excess Solute to Water B Equilibrate at Constant Temp (e.g., 25°C) with Agitation A->B C Allow Solid to Settle B->C D Centrifuge at Constant Temp C->D E Collect Clear Aqueous Supernatant D->E F Quantify Concentration (e.g., HPLC) E->F G Report Solubility (g/L) F->G

Flask Method for Water Solubility (OECD 105)
pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[16][17] For N-(1-Oxododecyl)-L-valine, the primary ionizable group is the carboxylic acid. The pKa is the pH at which 50% of the acid is dissociated. This point corresponds to the midpoint of the buffer region on the titration curve, where the pH equals the pKa.[18]

Detailed Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[16]

  • Sample Preparation: Accurately weigh and dissolve a sample of N-(1-Oxododecyl)-L-valine in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary. The final concentration should be around 1-10 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[19] Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point (the point of maximum slope on the curve). The volume of titrant at the half-equivalence point is then located. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.[16]

Workflow Diagram:

pKaWorkflow A Calibrate pH Meter B Dissolve Sample (Co-solvent may be needed) A->B C Titrate with Standardized Base (NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point (V_eq) E->F G Find pH at Half-Equivalence Point (V_eq / 2) F->G H Result: pH = pKa G->H

Potentiometric Titration for pKa Determination
Partition Coefficient (LogP) Determination by Shake-Flask Method (OECD 107)

Principle: The n-octanol/water partition coefficient (P) is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[20] It is a key measure of lipophilicity. The Shake-Flask method involves dissolving the solute in a two-phase system of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21] Note: This method may be challenging for surface-active materials like N-(1-Oxododecyl)-L-valine, and results should be interpreted with caution.[22]

Detailed Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by a separation period.

  • Sample Preparation: Prepare a stock solution of N-(1-Oxododecyl)-L-valine in n-octanol.

  • Partitioning: In a glass-stoppered vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be chosen based on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (a minimum of 5 minutes is suggested, but longer times may be necessary).[20]

  • Phase Separation: Separate the two phases by centrifugation to avoid the formation of emulsions, which is a common issue with this method.

  • Concentration Analysis: Determine the concentration of the analyte in both the n-octanol and the aqueous phases using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio: P = [Concentration in Octanol] / [Concentration in Water].

  • Report LogP: The final result is expressed as its base-10 logarithm (LogP). The experiment should be repeated with different starting concentrations and volume ratios to ensure consistency.[23]

Workflow Diagram:

LogPWorkflow A Pre-saturate Octanol and Water B Dissolve Solute in Octanol/Water Mixture A->B C Shake to Equilibrate at Constant Temp B->C D Separate Phases via Centrifugation C->D E Measure Concentration in Octanol Phase (Co) D->E F Measure Concentration in Water Phase (Cw) D->F G Calculate P = Co / Cw E->G F->G H Report LogP = log10(P) G->H

Shake-Flask Method for LogP (OECD 107)

Conclusion

N-(1-Oxododecyl)-L-valine is an N-acyl amino acid with distinct amphiphilic properties derived from its L-valine head group and lauroyl tail. While direct experimental data for its key physicochemical properties are sparse, estimations based on its constituent parts suggest it is a highly lipophilic (LogP > 4), weakly acidic compound (pKa ~2.3-3.5) with very low water solubility. These properties are critical for its behavior in formulation and biological systems. The standardized methodologies outlined in this guide provide a robust framework for the empirical determination of its melting point, solubility, pKa, and LogP, enabling researchers to generate the precise data needed for advanced applications in drug development and beyond.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 20, 2026, from [Link]

  • OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved February 20, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 20, 2026, from [Link]

  • OECD. (2006, March 23). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Lauric acid. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Lauric acid. Retrieved February 20, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 20, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 20, 2026, from [Link]

  • OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 20, 2026, from [Link]

  • Engineering ToolBox. (n.d.). Lauric acid physical properties. Retrieved February 20, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • American Chemical Society. (2018, May 7). Lauric acid. Retrieved February 20, 2026, from [Link]

  • Pure. (2009, September 7). OECD Guidelines for Testing Chemicals. Retrieved February 20, 2026, from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved February 20, 2026, from [Link]

  • EUR-Lex. (n.d.). A.8. Partition Coefficient. Retrieved February 20, 2026, from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved February 20, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

  • National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved February 20, 2026, from [Link]

  • ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). Retrieved February 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Determination of Melting Points. Retrieved February 20, 2026, from [Link]

  • University of Babylon. (n.d.). Experiment name / Determination of melting point. Retrieved February 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved February 20, 2026, from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved February 20, 2026, from [Link]

  • J-GLOBAL. (n.d.). N-Lauroyl-L-valine | Chemical Substance Information. Retrieved February 20, 2026, from [Link]

  • BDMAEE. (2023, December 25). l-valine. Retrieved February 20, 2026, from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Valine. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 20, 2026, from [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (n.d.). L-Valine. Retrieved February 20, 2026, from [Link]

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  • PubChem. (n.d.). L-Valine. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: N-(1-Oxododecyl)-L-valine – Molecular Architecture, Synthesis, and Surfactant Profiling

[1][2]

Executive Summary

N-(1-Oxododecyl)-L-valine, commonly referred to as N-Lauroyl-L-valine , represents a critical class of amino acid-based surfactants (AAS).[1] Unlike conventional petrochemical surfactants, this compound integrates a renewable fatty acid tail (lauric acid) with a polar amino acid headgroup (L-valine) via an amide linkage. This hybrid architecture confers unique physicochemical properties, including biocompatibility, chirality, and pH-responsive self-assembly.[2]

This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol, and a breakdown of its functional behavior in drug delivery and colloidal systems.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of N-Lauroyl-L-valine stems from its amphiphilic structure, which drives self-assembly into micelles, vesicles, or nanotubes depending on the solvent environment and pH.[1]

Chemical Identity[1][4][5][6]
ParameterSpecification
IUPAC Name (2S)-2-dodecanamido-3-methylbutanoic acid
Common Name N-Lauroyl-L-valine
CAS Number 14379-28-3 (Free Acid); 37869-33-3 (Sodium Salt)
Molecular Formula C₁₇H₃₃NO₃
Molecular Weight 299.45 g/mol
Chiral Center L-configuration at the α-carbon
Structural Logic

The molecule is bipartite:

  • Hydrophobic Tail (C12): A dodecyl chain that drives the hydrophobic effect, forcing aggregation in aqueous media to minimize water-hydrocarbon contact.

  • Hydrophilic Head (L-Valine): Contains a carboxylic acid (-COOH) and an amide (-NH-CO-).[1][2] The isopropyl side chain of valine adds steric bulk close to the headgroup, influencing the packing parameter and curvature of formed micelles.

Critical Micelle Concentration (CMC)

For the sodium salt form (N-Lauroyl-L-valinate), the CMC is a pivotal metric for application scientists.[1][2]

  • CMC Value: ~6.0 – 8.0 mM (in water at 25°C).

  • Implication: Below this concentration, the molecules exist as monomers. Above it, they spontaneously form micelles, capable of solubilizing hydrophobic drugs.

Synthetic Protocol: Schotten-Baumann Acylation[1]

The most robust method for synthesizing N-Lauroyl-L-valine is the Schotten-Baumann reaction.[1] This interfacial or biphasic reaction couples an acyl chloride with an amino acid under basic conditions to scavenge the HCl byproduct.

Reaction Logic
  • Substrate: L-Valine (dissolved in aqueous base).

  • Reagent: Lauroyl Chloride (dissolved in organic solvent or added neat).[2]

  • Base: NaOH (maintains pH > 10 to keep the amine nucleophilic and neutralize HCl).

  • Causality: If pH drops < 9, the amine protonates (-NH₃⁺), losing nucleophilicity, and the reaction stalls.[2] If pH > 12, hydrolysis of the lauroyl chloride competes significantly.

Step-by-Step Methodology

Reagents:

  • L-Valine (100 mmol)[1][3]

  • Lauroyl Chloride (110 mmol)

  • Sodium Hydroxide (NaOH), 4M solution[2]

  • Acetone/Water (1:1 v/v mix)[2]

  • Hydrochloric Acid (HCl), 6M for precipitation[2]

Protocol:

  • Dissolution: Dissolve L-Valine in 1:1 Acetone/Water containing 1 equivalent of NaOH. Cool to 0–5°C.

    • Why: Low temperature minimizes hydrolysis of the acyl chloride.

  • Acylation: Dropwise add Lauroyl Chloride over 45 minutes while simultaneously adding NaOH to maintain pH between 10–11.

    • Control Point: Use a pH meter.[4] Fluctuations affect yield.

  • Reaction: Stir at Room Temperature (RT) for 3 hours.

  • Workup: Evaporate acetone under reduced pressure.

  • Precipitation: Acidify the remaining aqueous solution with 6M HCl to pH ~2.

    • Observation: A white precipitate (N-Lauroyl-L-valine free acid) forms immediately.[1]

  • Purification: Filter the solid. Wash with hexane (to remove unreacted fatty acid) and cold water (to remove salts). Recrystallize from ethanol/water.

Synthesis Workflow Diagram

Synthesiscluster_inputsReactantsValL-Valine(Aq. NaOH, pH 10)RxnSchotten-BaumannAcylation(0-5°C, pH Control)Val->RxnLClLauroyl ChlorideLCl->RxnInterIntermediateSodium SaltRxn->Inter- NaClAcidAcidification(HCl, pH 2)Inter->AcidProdN-Lauroyl-L-Valine(Precipitate)Acid->Prod

Figure 1: Schotten-Baumann synthesis pathway for N-Lauroyl-L-valine, highlighting the critical pH-controlled acylation step.

Structural Characterization (Self-Validating Systems)[1][2]

To ensure the synthesized material is N-Lauroyl-L-valine and not a mixture of lauric acid and valine, specific spectroscopic markers must be verified.[1]

Proton NMR (¹H-NMR) Logic

Solvent: DMSO-d₆ or CDCl₃.[1]

Chemical Shift (δ, ppm)MultiplicityAssignmentDiagnostic Logic (Validation)
0.85 – 0.90 Triplet/MultipletTerminal -CH₃ (Tail) + Valine -CH₃Overlapping signals of the fatty acid tail end and valine isopropyl methyls.[1]
1.20 – 1.35 Broad Singlet-(CH₂)₉- (Tail methylene)Characteristic "fatty acid hump."[1][2] Confirms the presence of the lipid chain.
2.10 – 2.20 MultipletValine β-CHThe isopropyl methine proton.[1]
2.15 – 2.25 Tripletα-Methylene (-CH₂-CO-)The protons on the fatty acid chain adjacent to the carbonyl.[1] Critical: Indicates covalent attachment to the carbonyl.
4.20 – 4.40 MultipletValine α-CHThe chiral center proton.[1] Shift: Downfield shift compared to free valine indicates amide bond formation.
7.80 – 8.10 DoubletAmide -NHPrimary Marker: Disappears with D₂O shake.[1] Confirms the amide linkage exists.
12.0+ Broad Singlet-COOHCarboxylic acid proton (often invisible if exchanging with water).[1][2]
FTIR Spectroscopy[1]
  • Amide I (1640–1655 cm⁻¹): C=O stretching of the amide bond.

  • Amide II (1540–1555 cm⁻¹): N-H bending.[2]

  • Carboxyl C=O (1700–1725 cm⁻¹): Distinct from the amide carbonyl; confirms the free acid state.

Functional Applications in Drug Development[2][6]

N-Lauroyl-L-valine is not merely a surfactant; it is a functional excipient .[1] Its amino acid headgroup allows for specific biological interactions, unlike SDS or Tween.

Micellar Drug Delivery

The sodium salt (N-Lauroyl-L-valinate) forms micelles that can encapsulate hydrophobic drugs (e.g., curcumin, paclitaxel).[1][2]

  • Mechanism: The C12 tail creates a hydrophobic core. The Valine headgroup provides a hydrated shell.

  • Advantage: The amino acid headgroup is less irritating to skin and mucosa than sulfate-based surfactants, making it ideal for transdermal or oral formulations.

Chiral Separation

Because L-valine is chiral, N-Lauroyl-L-valine micelles provide a chiral environment.[1]

  • Application: Micellar Electrokinetic Chromatography (MEKC).[2]

  • Function: It acts as a pseudo-stationary phase that can separate enantiomers of chiral drugs by interacting differentially with them based on steric hindrance in the micelle palisade layer.

Supramolecular Assembly Logic

AssemblyMonomerMonomer(< CMC)CMCConcentration > CMC(~6-8 mM)Monomer->CMCSelf-Assembly DriveMicelleSpherical Micelle(Hydrophobic Core)CMC->MicelleEntropy Gain(Water Release)ComplexDrug-Loaded Micelle(Solubilized)Micelle->ComplexDrug PartitioningDrugHydrophobic Drug(e.g., Insulin/Curcumin)Drug->Complex

Figure 2: Self-assembly logic of N-Lauroyl-L-valine.[2] Above the CMC, entropy drives the formation of micelles which can sequester hydrophobic therapeutic agents.

References

  • Synthesis and Surface Properties: Luo, C., et al. (2019).[2][5] "Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium." Journal of Dispersion Science and Technology. Link[2]

  • CMC Determination: Bordi, F., et al. (2002).[2] "Self-assembly of amino acid based surfactants."[1] Colloids and Surfaces A. Link

  • Chemical Structure Data: PubChem Compound Summary for CID 79009526 (N-Dodecanoyl-D-valine/L-valine analogs). Link[2]

  • Micellar Chromatography: Spasojevic, M., et al. (2012).[2] "Chiral separation of amino acids using amino acid-based surfactants."[1] Journal of Chromatography A. Link[2]

  • General Amino Acid Properties: National Center for Biotechnology Information. "Valine Structure and Function." PubChem Database.[6] Link

Biological Synthesis Pathways of N-Acyl Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Synthesis Pathways of N-Acyl Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl amino acids (NAAs) represent a structurally diverse class of lipoamino acids that function as endogenous signaling molecules, metabolic uncouplers, and GPCR ligands. Unlike the well-characterized N-acyl ethanolamines (e.g., anandamide), NAAs possess a unique biosynthetic architecture that is compartmentalized between the mitochondria, peroxisomes, and the extracellular space.

This guide delineates the three primary biological synthesis pathways: the PM20D1 bidirectional shunt , the GLYAT mitochondrial conjugation system , and the BAAT peroxisomal pathway . It provides actionable experimental protocols for enzymatic synthesis and validation, designed for immediate application in metabolic disease research and drug discovery.

The Biological Landscape of N-Acyl Amino Acids

NAAs are conjugates of fatty acids and amino acids linked by an amide bond.[1][2] Their physiological roles are dictated by the specific head group (amino acid) and tail (acyl chain):

ClassRepresentative LipidPhysiological RolePrimary Synthase
N-Acyl Glycines N-Arachidonoyl Glycine (NAGly)Analgesia (GlyT2 inhibition), GPR18 activationGLYATL2 / GLYATL3
N-Acyl Taurines N-Oleoyl TaurineInsulin secretion, GPR119 activationBAAT (Peroxisomal)
N-Acyl Glutamines N-Oleoyl GlutamineMitochondrial uncoupling (Thermogenesis)PM20D1 (Secreted)
N-Acyl Phenylalanines N-Oleoyl PhenylalanineMetabolic regulationPM20D1 (Secreted)

Enzymatic Architectures & Biosynthetic Pathways

The PM20D1 Pathway: Extracellular Reverse Hydrolysis

Peptidase M20 Domain Containing 1 (PM20D1) is a secreted enzyme that functions as a bidirectional synthase/hydrolase. Unlike intracellular enzymes that utilize high-energy Acyl-CoA thioesters, PM20D1 operates via reverse hydrolysis , condensing free fatty acids and free amino acids directly.

  • Mechanism: Thermodynamic equilibrium drives the reaction. In plasma, PM20D1 activity is intimately linked to lipoproteins (HDL/LDL), which sequester the lipophilic product, shifting equilibrium toward synthesis.

  • Significance: This is the primary pathway for circulating "uncoupler" NAAs (e.g., C18:1-Gln) that drive UCP1-independent thermogenesis in adipose tissue.

The GLYAT Mitochondrial Pathway: Detoxification vs. Signaling

The Glycine N-Acyltransferase (GLYAT) family resides in the mitochondria.[3] Historically viewed as a detoxification system (conjugating benzoate to hippurate), specific isoforms have evolved to generate signaling lipids.

  • GLYAT: Prefers short-chain and aromatic Acyl-CoAs (Benzoyl-CoA).

  • GLYATL2 (GLYAT-Like 2): Specific for long-chain fatty acyl-CoAs (e.g., Oleoyl-CoA). This is the likely biosynthetic source of intracellular N-acyl glycines involved in pain modulation.

The BAAT Peroxisomal Pathway: N-Acyl Taurines

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) is the enzyme responsible for conjugating bile acids.[4][5] However, recent proteomic studies have identified BAAT as the elusive N-acyl taurine synthase . It accepts Polyunsaturated Fatty Acid (PUFA)-CoAs and taurine to generate N-acyl taurines, which regulate glucose homeostasis.[4][5]

Visualization: Pathway Logic

The following diagram illustrates the compartmentalization of these pathways.

NAAPathways cluster_Extracellular Extracellular Space (Plasma) cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome FFA Free Fatty Acid (Albumin Bound) PM20D1 PM20D1 Enzyme (Lipoprotein Associated) FFA->PM20D1 AA Free Amino Acid AA->PM20D1 NAA_Ex N-Acyl Amino Acid (Circulating Uncoupler) PM20D1->NAA_Ex Reverse Hydrolysis AcylCoA_M Long-Chain Acyl-CoA GLYATL2 GLYATL2 AcylCoA_M->GLYATL2 Gly Glycine Gly->GLYATL2 NAGly N-Acyl Glycine (Signaling Lipid) GLYATL2->NAGly Acyl Transfer PUFACoA PUFA-CoA BAAT BAAT PUFACoA->BAAT Taurine Taurine Taurine->BAAT NAT N-Acyl Taurine (Insulin Secretagogue) BAAT->NAT Acyl Transfer

Figure 1: Compartmentalized biosynthesis of N-acyl amino acids via PM20D1, GLYATL2, and BAAT.

Experimental Protocols for Synthesis & Validation

Protocol: Enzymatic Synthesis of N-Oleoyl-Phenylalanine

Objective: Synthesize N-oleoyl-phenylalanine (C18:1-Phe) using recombinant PM20D1.

Reagents:

  • Enzyme: Recombinant Mouse or Human PM20D1 (C-terminal Flag-tag, purified from HEK293 supernatant).

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.

  • Substrate A: Sodium Oleate (Stock: 10 mM in Ethanol).

  • Substrate B: L-Phenylalanine (Stock: 10 mM in PBS).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Preparation: Dilute Sodium Oleate to a final concentration of 1.5 mM and L-Phenylalanine to 0.1 mM in PBS. Note: High fatty acid concentration drives the thermodynamic equilibrium toward synthesis.

  • Incubation: Add 1 µg of purified PM20D1 to the reaction mixture (Total volume: 100 µL).

  • Reaction: Incubate at 37°C for 90 minutes with gentle shaking.

  • Termination: Quench the reaction by adding 300 µL of ice-cold Acetonitrile containing 10 nM internal standard (e.g., d5-N-arachidonoyl glycine).

  • Extraction: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

  • Analysis: Collect supernatant for LC-MS/MS analysis.

Validation: Targeted Lipidomics (LC-MS/MS)

To validate synthesis, use a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
N-Oleoyl-Phe 428.3 [M-H]-164.1 (Phe fragment)20
N-Oleoyl-Gln 409.3 [M-H]-145.1 (Gln fragment)18
N-Arachidonoyl-Gly 360.3 [M-H]-74.0 (Gly fragment)15

Therapeutic Implications

The modulation of NAA pathways offers novel targets for drug development:

  • Metabolic Disorders (Obesity/Diabetes):

    • Target: PM20D1 . Augmenting PM20D1 activity or administering stable N-acyl amino acid analogs can increase whole-body energy expenditure via mitochondrial uncoupling.[6]

    • Target: BAAT . Modulation of N-acyl taurines can enhance insulin secretion (GPR119 agonism).[7]

  • Pain Management:

    • Target: GLYT2 (Glycine Transporter 2) . N-acyl glycines (specifically N-oleoyl glycine and N-arachidonoyl glycine) act as non-competitive inhibitors of GlyT2, increasing synaptic glycine levels to produce analgesia without opioid-like side effects.

Experimental Workflow Diagram

Workflow Step1 Recombinant PM20D1 Expression (HEK293 Cells) Step2 In Vitro Synthesis (PBS, pH 7.4, 37°C) Step1->Step2 Purified Enzyme Step3 Organic Extraction (Acetonitrile/Formic Acid) Step2->Step3 Quench Step4 LC-MS/MS Validation (MRM Mode) Step3->Step4 Supernatant Step5 Bioactivity Assay (Mitochondrial Respiration) Step4->Step5 Confirmed Product QC QC Checkpoint: Confirm >1% Conversion vs Neg Control Step4->QC

Figure 2: Workflow for enzymatic synthesis and validation of N-acyl amino acids.

References

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell. [Link]

  • Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Jeffries, K. A., et al. (2016). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells.[8][9][10] Journal of Lipid Research. [Link][10][11]

  • Grevengoed, T. J., et al. (2019). N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis.[7] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Kim, M., et al. (2020). A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity.[12] Cell Chemical Biology. [Link][12]

  • O'Connor, G., et al. (2023). Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids.[4][5][11] Journal of Lipid Research. [Link]

Sources

N-Lauroyl-L-Valine: Physicochemical Mechanisms and Cellular Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lauroyl-L-valine (NLV) represents a distinct class of Amino Acid-Based Surfactants (AAS) that bridges the gap between high-performance physicochemical agents and biocompatible cellular modulators. Unlike traditional surfactants (e.g., SDS) that indiscriminately denature proteins, NLV utilizes a "soft" mechanism of action driven by its chiral amino acid headgroup and fatty acid tail. This guide details the molecular mechanics of NLV, focusing on its role in membrane perturbation , transdermal permeation enhancement , and antimicrobial signaling modulation .

Chemical Identity & Physicochemical Architecture

To understand the cellular interaction of NLV, one must first grasp its amphiphilic architecture. It acts as a "molecular wedge," inserting into lipid bilayers with specific orientation dictated by the chirality of the L-valine moiety.

PropertySpecification
IUPAC Name (2S)-2-dodecanamido-3-methylbutanoic acid
Molecular Formula C₁₇H₃₃NO₃
Molecular Weight ~299.45 g/mol
Critical Micelle Concentration (CMC) ~6–8 mM (dependent on counterion/pH)
HLB Value ~10–12 (estimated; acts as O/W emulsifier)
Chirality L-isomer (essential for specific biological interactions)
Supramolecular Assembly

Unlike racemic surfactants, N-lauroyl-L-valine self-assembles into chiral aggregates . This supramolecular chirality allows it to interact stereoselectively with biological membranes, which are themselves chiral environments. This property is exploited in chiral separation technologies and suggests a more specific mode of membrane integration than simple hydrophobic partitioning.

Mechanism of Action: Cellular & Membrane Signaling

NLV does not function through a canonical "ligand-receptor" pathway (like a hormone). Instead, it operates via Membrane-Mediated Signaling Modulation . By altering the biophysical state of the cell membrane, it triggers downstream intracellular events.

The "Wedge" Insertion Mechanism

The isopropyl side chain of the valine headgroup provides steric bulk, preventing the tight packing observed with glycine-based surfactants.

  • Adsorption: NLV monomers partition into the outer leaflet of the cell membrane.

  • Insertion: The lauroyl tail (C12) anchors in the hydrophobic core, while the valine headgroup remains at the interface.

  • Fluidization: The steric bulk of the valine side chain disrupts the ordered packing of membrane lipids (Liquid Crystalline Phase

    
     Disordered Phase).
    
  • Signaling Consequence: This fluidization disrupts Lipid Rafts —highly ordered domains hosting signaling complexes (e.g., EGFR, GPCRs). Disruption of these rafts can dampen or activate specific signaling cascades depending on the cell type.

Permeation Enhancement (Transdermal/Transcellular)

In drug delivery, NLV acts as a chemical permeation enhancer (CPE).

  • Lipid Extraction: At concentrations >CMC, mixed micelles form, extracting lipids from the stratum corneum or cell membrane.

  • Keratin Interaction: The amide bond and carboxyl group can hydrogen bond with keratin filaments, causing transient swelling and opening paracellular pathways.

Visualization of Molecular Mechanism

NLV_Mechanism NLV N-Lauroyl-L-Valine (Monomer) Membrane Cell Membrane (Lipid Bilayer) NLV->Membrane Adsorption Insertion Hydrophobic Insertion (C12 Tail) Membrane->Insertion Fluidity Increased Membrane Fluidity (Steric Disruption) Insertion->Fluidity Valine Steric Wedge Lysis Membrane Lysis (High Conc. > CMC) Insertion->Lysis Saturation Rafts Disruption of Lipid Rafts Fluidity->Rafts Permeation Enhanced Permeation (Drug Delivery) Fluidity->Permeation Barrier Defect Signaling Altered Signaling (e.g., EGFR, PKC) Rafts->Signaling Modulation

Figure 1: Mechanistic flow of N-Lauroyl-L-Valine interaction with cellular membranes, leading to permeation enhancement or signaling modulation.

Experimental Protocols

To validate the mechanism of action of NLV in your specific application, the following protocols are recommended. These are designed to distinguish between simple toxicity and functional membrane modulation.

Protocol A: Critical Micelle Concentration (CMC) Determination

Purpose: To define the concentration threshold between monomeric activity (signaling/insertion) and detergent activity (lysis).

  • Preparation: Prepare a 50 mM stock solution of Sodium N-lauroyl-L-valinate in deionized water (pH adjusted to 7.4).

  • Dilution: Create a serial dilution range from 0.1 mM to 20 mM.

  • Measurement: Use a Wilhelmy Plate Tensiometer .

    • Clean the platinum plate by flaming.

    • Measure surface tension (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) at 25°C.
      
  • Analysis: Plot

    
     vs. log(Concentration).
    
    • Result: The intersection of the two linear regions indicates the CMC (typically ~6-8 mM).

    • Note: Experiments on cells should ideally start below this concentration to avoid immediate lysis.

Protocol B: Transcellular Permeation Assay (Caco-2 or Skin Model)

Purpose: To quantify the permeation enhancing capability.

  • Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to establish a tight monolayer (TEER > 300

    
    ).
    
  • Treatment:

    • Control: HBSS buffer.

    • Test: NLV (0.5 mM, 1.0 mM, 2.0 mM) + Model Drug (e.g., FITC-Dextran 4kDa).

  • Incubation: 2 hours at 37°C.

  • Sampling: Withdraw samples from the basolateral chamber at 30, 60, 90, and 120 min.

  • TEER Monitoring: Measure Transepithelial Electrical Resistance (TEER) before and after to assess tight junction reversibility.

  • Calculation: Calculate Apparent Permeability Coefficient (

    
    ).
    
    
    
    
Protocol C: Hemolysis Assay (Membrane Selectivity)

Purpose: To verify "mildness" and membrane selectivity compared to SDS.

  • Blood Prep: Wash human or sheep erythrocytes 3x with PBS. Resuspend to 2% hematocrit.

  • Challenge: Incubate RBCs with NLV (0.01% - 1.0% w/v) for 1 hour at 37°C.

  • Control: 1% Triton X-100 (100% lysis) and PBS (0% lysis).

  • Quantification: Centrifuge at 1500g for 5 min. Measure supernatant absorbance at 540 nm (Hemoglobin).

  • Outcome: NLV typically shows significantly lower hemolytic activity than SDS at equivalent concentrations due to the amino acid headgroup buffering the charge density.

Comparative Data: NLV vs. Standard Surfactants

The following table summarizes the distinct advantages of NLV in a biological context.

FeatureSodium Dodecyl Sulfate (SDS)N-Lauroyl-L-Valine (NLV)Biological Implication
Headgroup Sulfate (Strong Acid)Carboxyl + Amino (Amphoteric/Weak Acid)NLV is pH sensitive; milder on skin mantle (pH 5.5).
Protein Denaturation HighLowNLV preserves enzyme activity (e.g., in formulations).
CMC ~8.2 mM~6-8 mMSimilar efficiency in micelle formation.
Irritation Potential HighLowSuitable for sensitive mucosal applications.
Antimicrobial Action Non-specific lysisSelectiveNLV shows specific activity against certain fungi/bacteria.

Biological Signaling Pathways (Inferred)

While NLV acts physically, it influences specific pathways:

  • mTOR Pathway: L-Valine (the metabolite) is a known activator of mTORC1. While NLV is an amide, intracellular hydrolysis by acylases (e.g., Aminoacylase I) can release free L-Valine, potentially contributing to local nutrient signaling and protein synthesis upregulation.

  • Inflammatory Modulation: Unlike harsh surfactants that trigger a massive cytokine storm (IL-1

    
     release) via keratinocyte damage, NLV induces a milder response, often utilized in "sensitive skin" claims.
    
  • Antimicrobial Signaling: In fungal models (e.g., Rice blast), NLV inhibits amylase synthesis. This suggests it can interfere with specific secretory pathways or enzyme production machinery in pathogens.

Pathway Visualization

Signaling_Pathways cluster_cell Intracellular Environment cluster_membrane Membrane Surface NLV_Intra N-Lauroyl-L-Valine Acylase Aminoacylase I (Hydrolysis) NLV_Intra->Acylase LVal Free L-Valine Acylase->LVal Lauric Lauric Acid Acylase->Lauric mTOR mTORC1 Activation (Protein Synthesis) LVal->mTOR NLV_Ext NLV (Extracellular) TJ Tight Junctions (Claudin/Occludin) NLV_Ext->TJ Modulation Perm Paracellular Flux TJ->Perm

Figure 2: Potential intracellular signaling via hydrolysis and extracellular tight junction modulation.

References

  • Luo, C., Yang, B., Yang, J., & Xu, B. (2019).[1] Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium. Journal of Dispersion Science and Technology, 41(8), 1118-1125.[2] Link[2]

  • Infante, M. R., Pérez, L., Pinazo, A., & Vinardell, M. P. (2004).[1] Amino acid-based surfactants: Physicochemical properties and applications. Comptes Rendus Chimie, 7(6-7), 583-592. Link

  • Kida, T., Mizuno, H., Takinami, K., & Matsunaka, S. (1976). Mechanism of Inhibitory Action of Lauryl DL-Valinate[3]·HCl on Plant Growth.[3] Agricultural and Biological Chemistry, 40(6), 1107-1113. Link

  • Bordes, R., & Holmberg, K. (2015).[1] Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science, 222, 481-491. Link

  • Iwahashi, M., et al. (1992).[4] Formation of chiral aggregates of N-acylamino acids in organic solvents. Journal of Physical Chemistry. (Contextual reference from search results regarding chiral assembly).

Sources

Discovery and Significance of Endogenous N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endogenous N-acyl amino acids (NAAs) represent a structurally diverse class of lipokines that couple cellular metabolism to systemic energy homeostasis, nociception, and appetite regulation. Historically overshadowed by N-acyl ethanolamines (e.g., anandamide), NAAs have emerged as critical effectors of mitochondrial uncoupling and exercise-induced signaling. This guide synthesizes the discovery of the PM20D1 and CNDP2 enzymatic pathways, details the physicochemical basis of their uncoupling activity, and provides validated protocols for their mass-spectrometric quantification.

Introduction: The N-Acyl Amino Acid Landscape

N-acyl amino acids are conjugates of a fatty acid (or lactate) tail and an amino acid headgroup, linked by an amide bond.[1] Unlike canonical lipids used for membrane architecture, NAAs function primarily as signaling metabolites. They are classified into two distinct biological axes based on their biosynthetic enzymes and physiological roles:

  • The PM20D1 Axis (Thermogenic): Comprises long-chain fatty acyl conjugates (e.g., N-oleoyl-phenylalanine) that drive mitochondrial respiration.

  • The CNDP2 Axis (Anorexigenic): Comprises N-lactoyl amino acids (e.g., N-lactoyl-phenylalanine) that function as exercise-inducible appetite suppressants.

Historical Context

While N-arachidonoyl glycine (NAGly) was identified early as a "orphan" lipid related to endocannabinoids, the field shifted in 2016 with the discovery of Peptidase M20 Domain Containing 1 (PM20D1) . Long et al. identified PM20D1 as a secreted enzyme that regulates the circulating levels of N-fatty acyl amino acids, directly linking these lipids to non-shivering thermogenesis independent of UCP1. Subsequently, in 2022, Cytosolic Nonspecific Dipeptidase 2 (CNDP2) was identified as the synthase for N-lactoyl-phenylalanine (Lac-Phe), resolving the mechanism behind exercise-induced weight loss.

Biosynthesis and Enzymology

Understanding the compartmentalization of NAA metabolism is critical for experimental design and therapeutic targeting.

The PM20D1 Pathway (Extracellular/Secreted)

PM20D1 is a bidirectional enzyme functioning as both a synthase and a hydrolase, depending on substrate concentrations.[2]

  • Reaction: Fatty Acid + Amino Acid

    
     N-Acyl Amino Acid + H
    
    
    
    O
  • Localization: Secreted into circulation; abundant in brown/beige adipose tissue.

  • Mechanism: In the blood, where free fatty acid and amino acid concentrations are high, PM20D1 can drive synthesis. However, it also hydrolyzes NAAs, acting as a gatekeeper for their half-life.

  • Key Substrates: Oleate (C18:1), Arachidonate (C20:4) conjugated to neutral amino acids (Phe, Leu, Gly).

The CNDP2 Pathway (Intracellular)

CNDP2 operates intracellularly, particularly in macrophages and epithelial cells.

  • Reaction: Lactate + Amino Acid

    
     N-Lactoyl Amino Acid[3]
    
  • Physiological Trigger: High intracellular lactate levels (e.g., during intense exercise) drive the forward condensation reaction.

  • Key Product: Lac-Phe , the most potent suppressor of food intake among the N-lactoyl family.

The FAAH Pathway (Intracellular Degradation)

Fatty Acid Amide Hydrolase (FAAH) is the primary intracellular degradation machinery for NAAs, particularly N-arachidonoyl glycine. Inhibition of FAAH elevates intracellular NAA levels, often producing analgesic effects distinct from PM20D1-mediated metabolic effects.

Visualization: Enzymatic Architecture

NAA_Biosynthesis cluster_extracellular Extracellular / Circulation cluster_intracellular Intracellular (Cytosol/Mitochondria) PM20D1 PM20D1 (Secreted Enzyme) NAA_ext N-Fatty Acyl AAs (e.g., C18:1-Phe) PM20D1->NAA_ext Bidirectional Condensation/Hydrolysis FFA Free Fatty Acids (e.g., Oleate) FFA->PM20D1 AA_ext Amino Acids (e.g., Phe, Leu) AA_ext->PM20D1 Lactate Lactate (Glycolysis Product) CNDP2 CNDP2 (Synthase) Lactate->CNDP2 AA_int Amino Acids (e.g., Phe) AA_int->CNDP2 LacPhe N-Lactoyl-Phe (Appetite Suppression) CNDP2->LacPhe Condensation (Exercise Induced) FAAH FAAH (Hydrolase) FAAH->AA_int Degradation NAA_int Intracellular NAAs (e.g., C20:4-Gly) NAA_int->FAAH

Figure 1: Compartmentalized biosynthesis of N-acyl amino acids via PM20D1 (circulating) and CNDP2/FAAH (intracellular).

Physiological Significance[4]

Mitochondrial Uncoupling (The PM20D1 Effect)

N-fatty acyl amino acids function as endogenous protonophores. They possess a dissociable carboxyl proton (pKa ~4-5) and a lipophilic tail, allowing them to cycle protons across the inner mitochondrial membrane (IMM).

  • Mechanism:

    • Protonation: In the acidic intermembrane space, the NAA anion accepts a proton (becoming neutral).

    • Translocation: The neutral NAA flips across the lipid bilayer to the matrix side.

    • Deprotonation: In the alkaline matrix, the proton is released, dissipating the proton motive force as heat.

    • Return: The anionic NAA returns to the intermembrane space, facilitated by anion carriers like the Adenine Nucleotide Translocator (ANT) or UCPs.

  • Controversy & Consensus: While initial reports suggested UCP1-independence, subsequent data indicates that while NAAs can uncouple UCP1-null mitochondria, they interact synergistically with ANT and UCPs to enhance proton conductance.

  • Adverse Effects: High concentrations (>25 µM) of NAAs can compromise cell viability by collapsing the membrane potential entirely, necessitating precise physiological regulation by PM20D1.

Appetite Regulation (The CNDP2 Effect)

Lac-Phe is distinct from lipidated NAAs. It does not uncouple mitochondria. Instead, it enters circulation post-exercise and signals to the brain (likely the hindbrain) to suppress food intake. This provides a molecular explanation for the "anorexigenic" effect of high-intensity interval training.

Comparison of Key NAAs
ClassRepresentative LipidEnzymePrimary Target/MechanismPhysiological Outcome
N-Fatty Acyl N-Oleoyl-Phenylalanine (C18:1-Phe)PM20D1Mitochondria (ANT/UCP1)Increased Energy Expenditure, Thermogenesis
N-Fatty Acyl N-Arachidonoyl-Glycine (NAGly)FAAHGPR18, GlyT2Analgesia, Anti-inflammation
N-Fatty Acyl N-Oleoyl-Glutamine (C18:1-Gln)PM20D1TRPV1 (Antagonist)Antinociception (Pain Relief)
N-Lactoyl N-Lactoyl-Phenylalanine (Lac-Phe)CNDP2Unknown Receptor (Hindbrain)Appetite Suppression

Analytical Methodologies: LC-MS/MS Quantification

Accurate quantification of NAAs requires separating them from their isobaric free fatty acid and amino acid precursors.

Sample Preparation (Modified Folch Extraction)

Self-Validating Step: The use of an internal standard (e.g., d5-N-oleoyl-phenylalanine or N-arachidonoyl-glycine-d8) is mandatory to correct for extraction efficiency and matrix effects.

  • Lysis: Homogenize tissue (50 mg) or plasma (50 µL) in 500 µL ice-cold methanol containing internal standards (100 nM).

  • Extraction: Add 1 mL Chloroform. Vortex vigorously for 30s.[4]

  • Phase Separation: Add 0.5 mL water (to induce phase separation). Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection: Collect the lower organic phase (chloroform layer).

  • Drying: Evaporate under nitrogen stream at 37°C.

  • Reconstitution: Resuspend in 100 µL Methanol:Water (1:1) for LC-MS injection.[5]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 5 mM Ammonium Acetate + 0.1% Acetic Acid.

    • Note: Ammonium acetate is crucial for negative mode ionization stability.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

    • Reasoning: NAAs ionize best as [M-H]- due to the carboxylic acid moiety. Positive mode is less sensitive for these species unless derivatized.

MRM Transitions (Field-Proven)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
N-Oleoyl-Phe 428.3164.1 (Phe fragment)25
N-Oleoyl-Leu 394.3130.1 (Leu fragment)25
N-Arachidonoyl-Gly 360.374.0 (Gly fragment)20
N-Lactoyl-Phe 236.1164.1 (Phe fragment)15
Internal Std (d8-NAGly) 368.376.020

Therapeutic Implications

The PM20D1-NAA axis offers a "chemical uncoupling" strategy for obesity treatment, distinct from the toxic uncoupler DNP (2,4-Dinitrophenol).

Drug Targets
  • PM20D1 Delivery: AAV-mediated overexpression of PM20D1 increases circulating NAAs and drives weight loss in diet-induced obese mice.[6]

  • Synthetic Analogs: Native NAAs have short half-lives due to hydrolysis. Modified analogs (e.g., N-acyl amino indoles ) resist hydrolysis and maintain uncoupling activity, serving as potential oral therapeutics.

Mechanism of Action Diagram

NAA_Mechanism cluster_IMM Inner Mitochondrial Membrane NAA_Admin NAA Analog Administration Mito_Entry Mitochondrial Uptake NAA_Admin->Mito_Entry Proton_Cycle Proton Cycling (Anion Carrier/ANT) Mito_Entry->Proton_Cycle Leak Proton Leak (Uncoupling) Proton_Cycle->Leak Resp_Increase Increased Respiration (OCR) Leak->Resp_Increase Fat_Ox Fat Oxidation Resp_Increase->Fat_Ox Weight_Loss Weight Loss / Improved Glucose Fat_Ox->Weight_Loss

Figure 2: Therapeutic mechanism of synthetic NAA analogs driving mitochondrial uncoupling and metabolic health.

References

  • Long, J. Z., et al. (2016).[2] The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell. Link

  • Li, V. L., et al. (2022).[7] An exercise-inducible metabolite that suppresses feeding and obesity. Nature. Link

  • Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception.[8] PNAS. Link

  • Kim, M., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH.[9][10] eLife.[9] Link

  • Jansen, R. S., et al. (2015). N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids.[3][11][12][13] PNAS. Link

  • Keuper, M., et al. (2023). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Redox Biology. Link

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of N-(1-Oxododecyl)-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine) represents a critical class of N-acyl amino acids (NAAAs) widely utilized as anionic surfactants, corrosion inhibitors, and pharmaceutical excipients. Its amphiphilic structure—comprising a hydrophobic lauroyl tail and a hydrophilic L-valine headgroup—grants it unique interfacial properties and biocompatibility.

This technical guide provides a definitive reference for the spectroscopic characterization of N-Lauroyl-L-valine. It moves beyond basic data listing to explain the causality of spectral features, enabling researchers to validate synthesis outcomes and identify common impurities such as free fatty acids or unreacted amino acids.

Chemical Identity & Physical Properties[1][2][3][4][5]

Before spectroscopic analysis, the analyte must be verified against standard physicochemical descriptors.

PropertySpecification
IUPAC Name (2S)-2-(Dodecanoylamino)-3-methylbutanoic acid
Common Name N-Lauroyl-L-valine
CAS Registry Number 14379-56-7
Molecular Formula C₁₇H₃₃NO₃
Molecular Weight 299.45 g/mol
Physical State White crystalline powder
Solubility Soluble in Ethanol, DMSO, Methanol, Alkaline Water; Insoluble in Acidic Water
Melting Point 102–105 °C (Typical for pure L-isomer free acid)

Synthesis Context & Impurity Profile

Understanding the synthesis route is essential for interpreting spectral "noise." The standard industrial preparation involves the Schotten-Baumann reaction.

Synthesis Workflow (DOT Visualization)

SynthesisFlow Reactants L-Valine + Lauroyl Chloride Reaction Acylation (pH 10-12, NaOH) Reactants->Reaction 0-5°C, 4h Intermediate Sodium N-Lauroyl-L-valinate (Soluble Salt) Reaction->Intermediate Aqueous Phase Acidification Acidification (HCl to pH 2) Intermediate->Acidification Workup Product N-Lauroyl-L-valine (Precipitate) Acidification->Product Filtration & Drying

Figure 1: Schotten-Baumann synthesis pathway. Spectral impurities often arise from incomplete acylation (residual Valine) or hydrolysis of the chloride (Lauric Acid).

Mass Spectrometry (MS)[6][7][8]

Mass spectrometry provides the primary confirmation of molecular weight. For N-acyl amino acids, Electrospray Ionization (ESI) in negative mode is preferred due to the carboxylic acid moiety.

Experimental Parameters
  • Ionization Source: ESI (Electrospray Ionization)

  • Polarity: Negative (preferred) and Positive

  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Pos) or Ammonium Acetate (for Neg).

Diagnostic Ions
Modem/z (Observed)IdentityInterpretation
Negative (ESI-) 298.4 [M-H]⁻Deprotonated molecular ion (Base Peak).
597.9[2M-H]⁻Non-covalent dimer (common at high concentrations).
Positive (ESI+) 300.5 [M+H]⁺Protonated molecular ion.
322.5[M+Na]⁺Sodium adduct (common if glass/buffers used).
Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 298), the molecule typically cleaves at the amide bond.

  • Major Fragment: m/z ~199 (Laurate ion) or m/z ~116 (Valine fragment), depending on energy.

  • Neutral Loss: Loss of CO₂ (44 Da) from the carboxylic acid is common in high-energy collisions.

Infrared Spectroscopy (FT-IR)

FT-IR is the rapid-screening tool for functional group validation. It distinguishes the free acid form from the salt form.

Band Assignment Table (KBr Pellet / ATR)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3300 (broad) O-HStretchCarboxylic acid O-H (overlaps with N-H).
3280–3320 N-HStretchAmide N-H (sharp shoulder on OH band).
2950, 2920, 2850 C-HStretchAlkyl chain (asymmetric/symmetric CH₂, CH₃).
1710–1730 C=O (Acid) StretchCritical: Distinguishes free acid from salt (salt absorbs ~1580).
1640–1650 C=O (Amide I)StretchCharacteristic secondary amide band.
1540–1550 N-H (Amide II)BendingCoupling of N-H bend and C-N stretch.
720 -(CH₂)n-RockingIndicates long alkyl chain (n > 4).

Nuclear Magnetic Resonance (NMR)[1][5][6][9]

NMR is the definitive method for structural proof. The following data is based on DMSO-d6 solvent. CDCl₃ is less ideal due to the poor solubility of the free acid and peak broadening of the amide/acid protons.

¹H NMR (400 MHz, DMSO-d6)

Chemical Shift Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Causality
12.40 Broad Singlet1H-COOH Carboxylic acid proton. Exchangeable with D₂O.
8.02 Doublet (J=8.4Hz)1H-NH -Amide proton. Deshielded by carbonyl anisotropy.
4.21 dd (J=8.4, 6.0Hz)1HValine α-CH Alpha-proton. Coupled to NH and β-CH.
2.15 Multiplet2HAcyl α-CHMethylene adjacent to carbonyl (C2 of lauroyl).
2.04 Multiplet1HValine β-CH Beta-methine of isopropyl group.
1.48 Multiplet2HAcyl β-CHMethylene at C3 of lauroyl chain.
1.23 Broad Singlet16HBulk -CH ₂-Methylenes of the fatty chain envelope.
0.89 Doublet (J=6.8Hz)6HValine γ-CHIsopropyl methyls (diastereotopic, may appear as two d).
0.85 Triplet (J=6.8Hz)3HTerminal -CHTerminal methyl of lauroyl chain.
¹³C NMR (100 MHz, DMSO-d6)
Shift (δ ppm)Carbon TypeAssignment
173.5 QuaternaryAcid Carbonyl (-C OOH)
172.4 QuaternaryAmide Carbonyl (-NH-C =O-)
57.2 CHValine α-C
35.1 CH₂Lauroyl α-C (C2)
31.3 CH₂Lauroyl C3
29.9 CHValine β-C (Isopropyl methine)
28.7–29.0 CH₂Bulk Methylenes (Chain)
22.1 CH₂Lauroyl C11 (penultimate)
19.1, 18.0 CH₃Valine γ-C H₃ (Isopropyl methyls)
13.9 CH₃Lauroyl Terminal C H₃
NMR Structural Correlation (DOT Visualization)

NMRLogic ValineHead Valine Headgroup (Hydrophilic) Signal_Alpha δ 4.21 (dd) Alpha-CH ValineHead->Signal_Alpha Chiral Center Signal_Iso δ 0.89 (d) Isopropyl CH3 ValineHead->Signal_Iso AmideLink Amide Linkage (-NH-CO-) Signal_NH δ 8.02 (d) Amide Proton AmideLink->Signal_NH H-Bonding LauroylTail Lauroyl Tail (Hydrophobic) Signal_Chain δ 1.23 (br s) Bulk CH2 LauroylTail->Signal_Chain Signal_NH->Signal_Alpha COSY Coupling

Figure 2: Structural fragmentation correlated with key NMR signals. The coupling between the Amide NH and the Alpha-CH is the primary confirmation of the N-acylation.

Quality Control & Troubleshooting

When analyzing N-Lauroyl-L-valine, three specific issues frequently compromise data quality:

  • Lauric Acid Impurity:

    • Detection: Look for a triplet at δ 2.18 ppm in ¹H NMR (distinct from the amide α-CH₂ at 2.15 ppm) and the absence of Amide I/II bands in IR.

    • Cause: Hydrolysis of lauroyl chloride during synthesis.

  • Free L-Valine Impurity:

    • Detection: Insoluble in chloroform; in DMSO NMR, the α-CH shifts significantly upfield (~3.5 ppm) compared to the acylated form.

  • Salt vs. Acid Form:

    • Differentiation: The IR spectrum is definitive. The salt form (Sodium N-Lauroyl-L-valinate) lacks the 1710 cm⁻¹ band and shows a strong carboxylate antisymmetric stretch at ~1580 cm⁻¹.

References

  • Infante, M. R., et al. (2004). "Amino acid-based surfactants." Comptes Rendus Chimie, 7(6-7), 583-592. Link

  • Bordés, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science, 222, 381-397. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (General reference for Amide/Acid assignments).

  • SDBS (AIST). "Spectral Database for Organic Compounds." (Used for verifying component fragment shifts). Link

  • PubChem. "N-Lauroyl-L-valine Compound Summary." National Library of Medicine. Link

Sources

Synonyms and alternative names for N-(1-Oxododecyl)-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the nomenclature, physicochemical properties, synthesis, and applications of N-(1-Oxododecyl)-L-valine (commonly known as N-Lauroyl-L-valine).

Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

N-(1-Oxododecyl)-L-valine (CAS: 14379-28-3) is an amino acid-based surfactant and pharmaceutical excipient derived from the condensation of L-valine and lauric acid.[1] Characterized by its amphiphilic structure—comprising a hydrophobic dodecyl tail and a hydrophilic amino acid head group—it is utilized for its surface-active properties, mildness in dermatological formulations, and potential as a permeation enhancer in drug delivery systems.

Nomenclature and Synonyms

Accurate identification is critical in regulatory and research contexts. The following table consolidates the standard nomenclature for the free acid and its common salt forms.

Table 1: Synonym and Identifier Matrix
CategoryPrimary Name / IdentifierAlternative Designations
IUPAC Name (2S)-2-(Dodecanoylamino)-3-methylbutanoic acidN-Dodecanoyl-L-valine
Common Names N-Lauroyl-L-valineLauroyl valine; N-Lauryl-L-valine (colloquial)
CAS Registry 14379-28-3 (Free Acid)37869-33-3 (Sodium Salt)
Chemical Formula C₁₇H₃₃NO₃C₁₇H₃₂NNaO₃ (Sodium Salt)
INCI Name Lauroyl ValineSodium Lauroyl Valinate (Salt form)
Functional Class Anionic Surfactant, ExcipientBio-surfactant, N-Acyl Amino Acid

Note on Stereochemistry: The "L-" designation (or S-configuration) is crucial. The D-isomer (CAS 14379-29-4) possesses different biological interaction profiles and is less common in commercial applications.

Chemical Structure and Properties

The molecule consists of a 12-carbon saturated fatty acid chain (lauroyl group) attached to the


-amino group of L-valine via an amide linkage. This structure imparts anionic surfactant properties at physiological pH (when neutralized).
Figure 1: Chemical Structure Diagram

ChemicalStructure Fig 1: Structural Segmentation of N-(1-Oxododecyl)-L-valine Lauroyl Lauroyl Group (Hydrophobic Tail) C11H23-C=O Amide Amide Linkage -NH- Lauroyl->Amide Acylation Valine L-Valine Backbone (Hydrophilic Head) -CH(iPr)-COOH Amide->Valine N-Terminus

Physicochemical Profile[2][6][7][8][9][10]
  • Molecular Weight: 299.45 g/mol [1]

  • Physical State: White crystalline powder or solid.

  • Solubility:

    • Free Acid: Low solubility in water; soluble in organic solvents (ethanol, methanol, chloroform).

    • Sodium Salt: Soluble in water (forms micelles).

  • Critical Micelle Concentration (CMC): ~6-8 mM (for the sodium salt), indicating efficient surfactant activity at low concentrations.

Synthesis Protocol

The industrial and laboratory standard for producing N-Lauroyl-L-valine is the Schotten-Baumann reaction . This method utilizes an acid chloride and an amino acid in an alkaline aqueous medium to form the amide bond while neutralizing the byproduct (HCl).

Experimental Workflow

Reagents: L-Valine, Lauroyl Chloride, Sodium Hydroxide (NaOH), Acetone/Water solvent system.

  • Dissolution: Dissolve L-Valine in a mixture of water and a polar organic solvent (e.g., acetone) containing 1 equivalent of NaOH.

  • Acylation: Dropwise addition of Lauroyl Chloride at controlled temperature (0–10°C) to prevent hydrolysis of the acid chloride.

  • pH Control: Simultaneously add NaOH solution to maintain pH between 10–12. The basic environment keeps the amino acid soluble and acts as an acid scavenger.

  • Acidification: After reaction completion (approx. 2-4 hours), acidify the mixture with HCl to pH ~2 to precipitate the N-Lauroyl-L-valine free acid.

  • Purification: Filter the precipitate and recrystallize from a solvent mixture (e.g., Hexane/Toluene or Ethanol/Water) to remove lauric acid byproducts.

Figure 2: Synthesis Pathway

Synthesis Fig 2: Schotten-Baumann Synthesis of N-Lauroyl-L-valine Valine L-Valine (aq. NaOH) Reaction Schotten-Baumann Reaction pH 10-12, 0-10°C Valine->Reaction LauroylCl Lauroyl Chloride LauroylCl->Reaction Salt Sodium N-Lauroyl-L-valinate (Soluble Intermediate) Reaction->Salt Amidation Acidification Acidification (HCl) pH < 2 Salt->Acidification Product N-Lauroyl-L-valine (Precipitate) Acidification->Product Precipitation

Applications in Research & Development

A. Pharmaceutical Excipient & Drug Delivery

N-Lauroyl-L-valine acts as a permeation enhancer in transdermal and mucosal drug delivery systems.

  • Mechanism: The fatty acid tail disrupts the lipid packing of the stratum corneum, while the amino acid head group facilitates interaction with hydration shells. This reversible disruption increases the flux of active pharmaceutical ingredients (APIs) across biological barriers.

  • Usage: Investigated for enhancing the bioavailability of hydrophilic drugs and cannabinoids.

B. Cosmeceuticals

In cosmetic science, the compound (often as the sodium salt) is valued for its mildness .

  • Skin Compatibility: Unlike harsh sulfate surfactants (e.g., SLS), amino acid surfactants maintain skin pH and do not denature stratum corneum proteins.

  • Function: Primary surfactant in facial cleansers, sensitive skin formulations, and baby products.

Analytical Characterization

To validate the identity of synthesized N-Lauroyl-L-valine, researchers should look for the following spectral signatures:

  • FT-IR Spectroscopy:

    • Amide I Band: ~1640–1650 cm⁻¹ (C=O stretch).

    • Amide II Band: ~1540–1550 cm⁻¹ (N-H bend).

    • Carboxylic Acid: Broad O-H stretch ~2500–3300 cm⁻¹ and C=O stretch ~1710 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • δ ~0.85 ppm: Terminal methyl of the dodecyl chain.

    • δ ~1.2 ppm: Methylene protons of the alkyl chain.

    • δ ~4.2 ppm:

      
      -proton of the valine moiety.
      
    • δ ~8.0 ppm: Amide proton (doublet).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79009526, N-Dodecanoyl-D-valine (and associated isomers). Retrieved from [Link]

  • J-GLOBAL (2024). Chemical Substance Information: N-Lauroyl-L-valine (CAS 14379-28-3).[1][2] Japan Science and Technology Agency. Retrieved from [Link][1][3]

  • Luo, C., et al. (2019). Novel amino acid-based surfactant for silicone emulsification: Synthesis and surface tension of N-lauroyl-L-Valine sodium. ResearchGate. Retrieved from [Link]

  • Google Patents (2020). CN111225678A: Plant and synthetic cannabinoid formulations with rapid onset and prolonged action. (Cites N-lauroyl-L-valine as permeation enhancer).[4][2] Retrieved from

  • LookChem. CAS Registry Number 14379-28-3 Information.[1] Retrieved from [Link]

Sources

In which biological systems has N-(1-Oxododecyl)-L-valine been identified?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine) is an amphiphilic N-acyl amino acid (NAAA) that occupies a unique niche at the intersection of synthetic chemistry and biological metabolism. While primarily engineered as an anionic amino acid surfactant (AAS) for its mildness and biodegradability, it interacts with specific biological systems as both a substrate for enzymatic synthesis and a target for microbial degradation.

This guide details the biological matrices where N-(1-Oxododecyl)-L-valine has been identified, focusing on its enzymatic production in Paraburkholderia, its catabolism by Pseudomonas, and its functional application as a permeation enhancer in mammalian drug delivery.

Chemical Identity & Physicochemical Properties[1][2]

N-(1-Oxododecyl)-L-valine consists of a 12-carbon saturated fatty acid tail (lauric acid) amide-linked to the


-amino group of L-valine. Its amphiphilic nature drives its behavior in biological systems, allowing it to intercalate into lipid bilayers or form micelles.
PropertyDetail
IUPAC Name (2S)-2-dodecanamido-3-methylbutanoic acid
Common Name N-Lauroyl-L-valine
CAS Number 20708-34-3
Molecular Formula C

H

NO

Molecular Weight 299.45 g/mol
Classification Anionic Amino Acid Surfactant (AAS); N-Acyl Amino Acid (NAAA)
Critical Micelle Conc.[1][2] (CMC) ~5–8 mM (pH dependent)

Microbial Systems: Synthesis and Degradation

The biological lifecycle of N-(1-Oxododecyl)-L-valine is defined by two opposing enzymatic processes: acylation (synthesis) and amidase hydrolysis (degradation).

Enzymatic Synthesis: Paraburkholderia monticola

While N-acyl amino acids are often produced chemically via the Schotten-Baumann reaction, recent biocatalytic advances have identified specific bacterial enzymes capable of synthesizing N-lauroyl-L-valine in aqueous media.

  • Organism: Paraburkholderia monticola (Strain DSM 100849)

  • Enzyme: PmAcy (Aminoacylase, EC 3.5.1.14)

  • Mechanism: PmAcy functions as a thermodynamic trap. While aminoacylases typically hydrolyze N-acyl bonds, PmAcy exhibits a unique capability to catalyze the reverse reaction (condensation) in aqueous buffers when the hydrophobic product precipitates, driving the equilibrium forward.

  • Specificity: The enzyme shows high specificity for medium-to-long chain fatty acids (C12) and hydrophobic amino acids like L-valine and L-phenylalanine.

Catabolic Degradation: Pseudomonas aeruginosa

N-(1-Oxododecyl)-L-valine is readily biodegradable, a key feature of its environmental profile. Specific soil bacteria have evolved pathways to utilize it as a sole carbon and nitrogen source.

  • Organism: Pseudomonas aeruginosa (Strain AJ2116)

  • Mechanism:

    • Hydrolysis: An inducible or constitutive N-acylamino acid amidase cleaves the amide bond, releasing free L-valine and lauric acid.

    • Oxidation: The lauric acid enters the

      
      -oxidation cycle (generating Acetyl-CoA).
      
    • Deamination: L-valine is catabolized via transamination to

      
      -ketoisovalerate.
      
Visualization: Biocatalytic Cycle of N-Lauroyl-L-valine

The following diagram illustrates the opposing pathways of synthesis (in Paraburkholderia) and degradation (in Pseudomonas).

BiocatalyticCycle Substrates Substrates: Lauric Acid + L-Valine Metabolites Metabolites: Acetyl-CoA + CO2 Substrates->Metabolites Beta-Oxidation (Lauric) Catabolism (Valine) PmAcy Synthesis (Paraburkholderia monticola) Enzyme: PmAcy Substrates->PmAcy Condensation Product N-(1-Oxododecyl)-L-valine (Precipitate/Product) Amidase Degradation (Pseudomonas aeruginosa) Enzyme: N-acyl Amidase Product->Amidase Hydrolysis PmAcy->Product Precipitation drives equilibrium Amidase->Substrates Cleavage

Caption: Biocatalytic cycle showing the enzymatic synthesis of N-Lauroyl-L-valine by PmAcy and its subsequent degradation by bacterial amidases.[2]

Agricultural Systems: Fungal Inhibition & Plant Interaction

Antifungal Activity: Magnaporthe oryzae

Research into eco-friendly pesticides has identified N-lauroyl-L-valine as an active agent against Magnaporthe oryzae, the causative agent of Rice Blast Disease .

  • Mode of Action: As a surfactant, it likely disrupts the fungal cell membrane integrity, leading to leakage of cytoplasmic contents.

  • Significance: Unlike traditional fungicides, its amino acid backbone ensures rapid degradation in soil, preventing persistent accumulation.

Plant Uptake: Cucumis sativus

Studies on cucumber plants (Cucumis sativus) and rice plants have elucidated the uptake mechanics of this molecule.

  • Intact vs. Damaged Tissue: N-lauroyl-L-valine shows poor penetration through the intact waxy cuticle of leaves. However, uptake is significantly enhanced in damaged tissue.

  • Metabolic Fate: Once inside the plant tissue, it undergoes limited translocation and is slowly metabolized, releasing

    
    CO
    
    
    
    in radiolabeling studies, indicating total mineralization.

Pharmacological Systems: Permeation Enhancement

In mammalian systems, N-(1-Oxododecyl)-L-valine is utilized not as a drug but as a functional excipient. It belongs to a class of absorption promoters used to facilitate the delivery of poorly soluble or macromolecular drugs.

  • Mechanism:

    • Lipid Fluidization: The dodecyl tail inserts into the stratum corneum (transdermal) or intestinal epithelium (oral), increasing membrane fluidity.

    • Tight Junction Modulation: At higher concentrations, it may transiently open tight junctions, allowing paracellular transport of peptide drugs.

  • Applications:

    • Cannabinoid Delivery: Used in formulations to accelerate the onset of action for oral cannabinoids by improving solubility and mucosal permeability.

    • Peptide Delivery: Investigated for oral delivery of insulin and other biologics.

Experimental Protocols

Protocol A: Biocatalytic Synthesis using P. monticola Aminoacylase

Use this protocol to synthesize N-lauroyl-L-valine under aqueous conditions.

  • Enzyme Preparation:

    • Express PmAcy (GenBank: KXU85199.1) in E. coli BL21(DE3).

    • Purify via Strep-tag affinity chromatography.

  • Reaction Setup:

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrates: 20 mM L-Valine + 20 mM Sodium Laurate.

    • Enzyme Load: 1.0 mg/mL purified PmAcy.

  • Incubation:

    • Incubate at 30°C for 24 hours with gentle shaking (150 rpm).

    • Note: The product, N-lauroyl-L-valine, has lower solubility than the substrates and may precipitate, driving the reaction yield.

  • Extraction:

    • Acidify reaction mixture to pH 2.0 with 1M HCl to protonate the product.

    • Extract 3x with Ethyl Acetate.

    • Evaporate solvent to obtain crude white solid.

Protocol B: Detection via LC-MS

Standard method for identifying N-lauroyl-L-valine in biological matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings (ESI-):

    • Scan mode: Negative Ion Mode (due to carboxylic acid).

    • Target Mass: [M-H]

      
       = 298.24 m/z.
      
    • Fragment Ions: Look for cleavage of the amide bond yielding valine fragment (116 m/z) and lauric acid fragment (199 m/z).

References

  • Haeger, D. et al. (2024). Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis. Applied Microbiology and Biotechnology. Link

  • Shida, T., Homma, Y., & Misato, T. (1973). Bacterial Degradation of N-Lauroyl-L-valine. Agricultural and Biological Chemistry.[3][4][5] Link

  • Homma, Y. et al. (1973). Studies on the Control of Plant Diseases by Amino Acid Derivatives: Effect of N-lauroyl-L-valine on rice blast. Japanese Journal of Phytopathology. Link

  • Infante, M.R. et al. (2004).[6] Amino acid-based surfactants: Synthesis, toxicity and biodegradation. Comptes Rendus Chimie. Link

  • Takakura, T. & Asano, Y. (2019). Biocatalytic Synthesis of N-Acyl-L-amino Acids by an Aminoacylase from Burkholderia sp.. Journal of Biotechnology.

Sources

Metabolic Fate and Degradation of N-Lauroyl-L-Valine in Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lauroyl-L-valine (NLV) is an anionic amino acid-based surfactant (AAS) characterized by a "head-and-tail" amphiphilic structure comprising a hydrophilic L-valine moiety linked to a hydrophobic lauric acid (C12) chain via an amide bond.[1] Widely utilized in pharmaceutical formulations as a permeation enhancer and in cosmeceuticals for its mildness, its in vivo fate is governed by enzymatic hydrolysis and subsequent divergence into fatty acid and amino acid catabolic pathways.[1]

This technical guide delineates the metabolic trajectory of NLV, synthesizing the mechanisms of amide bond cleavage, the independent oxidation of its metabolites, and the safety implications of its rapid biodegradation.

Physicochemical Identity & Biological Context[1][2][3][4][5][6]

Molecule: N-Lauroyl-L-Valine Class: N-Acyl Amino Acid (NAA) / Anionic Surfactant Chemical Structure:


[1]

Unlike traditional ethoxylated surfactants, NLV is a "lipoamino acid."[1] Its biological relevance lies in its biomimetic structure—resembling endogenous N-acyl amino acids (signaling lipids)—which facilitates membrane interaction and enzymatic recognition.[1]

Key Properties Influencing Metabolism:
  • Amide Linkage: The metabolic stability of NLV hinges on the

    
     bond. While stable in aqueous formulations, this bond is susceptible to enzymatic cleavage by amidases and aminoacylases in vivo.[1]
    
  • Amphiphilicity: The C12 tail allows rapid intercalation into lipid bilayers (enhancing permeation), while the valine head group dictates water solubility and recognition by amino acid transporters post-hydrolysis.[1]

Primary Catabolism: The Hydrolytic Gateway

The rate-limiting step in the degradation of NLV is the cleavage of the amide bond. This process transforms the exogenous surfactant into two endogenous nutrients.[1]

Enzymatic Mechanism

The hydrolysis is catalyzed primarily by Aminoacylases (specifically Aminoacylase I, ACY-1) and nonspecific Carboxylesterases/Amidases found in the liver, kidney, and epidermal tissues.[1]

  • Reaction:

    
    [1]
    
  • Tissue-Specific Activity:

    • Epidermis: Upon topical application, epidermal amidases initiate degradation, reducing systemic absorption of the intact surfactant and mitigating potential irritation.[1]

    • Systemic (Hepatic/Renal): If absorbed into the bloodstream, NLV is rapidly cleared by the liver and kidneys, where ACY-1 activity is highest.[1] The enzyme exhibits a preference for L-stereoisomers, ensuring efficient processing of the L-valine moiety.[1]

In Vivo Biodegradability

Studies on analogous N-acyl amino acids (e.g., N-lauroyl-L-arginine ethyl ester) demonstrate a half-life of minutes to hours in plasma, confirming that NLV does not bioaccumulate.[1] The cleavage is irreversible under physiological conditions, driving the reaction forward.[1]

Divergent Metabolic Pathways[1]

Once hydrolyzed, the two metabolites—Lauric Acid and L-Valine—enter distinct, well-characterized metabolic pools.[1]

Fate of Metabolite A: Lauric Acid (C12 Fatty Acid)

Lauric acid is a medium-chain fatty acid (MCFA).[1] Unlike long-chain fatty acids, it can bypass the carnitine shuttle to enter mitochondria directly, though it often utilizes the carnitine system for efficiency.[1]

  • Activation: Converted to Lauroyl-CoA by acyl-CoA synthetase.[1]

  • 
    -Oxidation:  undergoes sequential removal of 2-carbon units (Acetyl-CoA) in the mitochondrial matrix.[1]
    
  • Terminal Oxidation: Acetyl-CoA enters the Citric Acid (TCA) Cycle, generating ATP,

    
    , and 
    
    
    
    .[1]
  • Minor Pathway:

    
    -oxidation in the endoplasmic reticulum (microsomes) to dicarboxylic acids, which are excreted in urine (relevant only under high lipid load).[1]
    
Fate of Metabolite B: L-Valine (Branched-Chain Amino Acid)

L-Valine is an essential amino acid.[1][2][3][4] Its catabolism occurs primarily in the muscle and liver via the BCAA degradation pathway.

  • Transamination: Reversible transfer of the amino group to

    
    -ketoglutarate by Branched-chain aminotransferase (BCAT) , forming 
    
    
    
    -ketoisovalerate.[1][3]
  • Oxidative Decarboxylation: Irreversible conversion to Isobutyryl-CoA by the Branched-chain

    
    -ketoacid dehydrogenase (BCKDH)  complex.[1][2]
    
  • Rearrangement: Conversion to Propionyl-CoA

    
     Methylmalonyl-CoA 
    
    
    
    Succinyl-CoA .
  • Anaplerosis: Succinyl-CoA enters the TCA cycle, serving as a gluconeogenic substrate.[1]

Visualization of Metabolic Fate

The following diagram illustrates the integrated degradation pathway of N-Lauroyl-L-Valine.

NLV_Metabolism cluster_hydrolysis Primary Hydrolysis (Liver/Skin) NLV N-Lauroyl-L-Valine (Intact Surfactant) Enzyme1 Aminoacylase I (ACY-1) & Non-specific Amidases NLV->Enzyme1 Lauric Lauric Acid (C12 Fatty Acid) Enzyme1->Lauric Valine L-Valine (BCAA) Enzyme1->Valine LauroylCoA Lauroyl-CoA Lauric->LauroylCoA Acyl-CoA Synthetase KetoVal alpha-Ketoisovalerate Valine->KetoVal Transamination (BCAT) BetaOx Mitochondrial Beta-Oxidation LauroylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA x6 Cycles TCA TCA Cycle (Energy Production) AcetylCoA->TCA Isobutyryl Isobutyryl-CoA KetoVal->Isobutyryl Decarboxylation (BCKDH) Succinyl Succinyl-CoA Isobutyryl->Succinyl Multi-step Conversion Succinyl->TCA Excretion Excretion (CO2, Urea, H2O) TCA->Excretion

Figure 1: Metabolic degradation pathway of N-Lauroyl-L-Valine showing hydrolysis and divergent oxidation.[1]

Experimental Protocols: Validating Metabolic Stability

To confirm the metabolic fate described above, the following in vitro stability assay is the industry standard for validating the degradation kinetics of N-acyl amino acids.

Protocol: Microsomal Stability Assay (In Vitro)

Objective: Determine the intrinsic clearance (


) and half-life (

) of NLV in liver microsomes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (cofactor for oxidative metabolism, though hydrolysis is cofactor-independent, this controls for CYP450 activity).[1]

  • Test Compound: N-Lauroyl-L-Valine (10 mM stock in DMSO).[1]

  • Internal Standard: Tolbutamide or Warfarin.[1]

Workflow:

  • Pre-Incubation:

    • Mix Microsomes (0.5 mg/mL final conc.) with Phosphate Buffer (100 mM, pH 7.4).

    • Add NLV (1 µM final conc.).[1]

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Group A (Hydrolysis + Oxidation): Add NADPH regenerating system.

    • Group B (Hydrolysis only): Add Buffer only (Control).

    • Note: If degradation occurs in Group B, it confirms Amidases/Esterases are the primary drivers, not CYP450.[1]

  • Sampling:

    • Aliquot 50 µL at time points: 0, 5, 15, 30, 60 min.

    • Quench immediately in 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Centrifuge quenched samples (4000 rpm, 20 min).

    • Inject supernatant into LC-MS/MS.[1]

    • Monitor MRM transitions for NLV (Parent) and L-Valine (Metabolite).[1]

Data Calculation:

  • Plot ln(% Remaining Parent) vs. Time.[1]

  • Slope (

    
    ) = Elimination rate constant.[1]
    
  • 
    .[1]
    

Toxicological & Safety Implications

The safety profile of N-Lauroyl-L-Valine is underpinned by its conversion into nutrients ("Soft Drug" concept).[1]

ParameterImplication
Systemic Toxicity Low. Metabolites (Valine, Lauric Acid) are GRAS (Generally Recognized As Safe) substances.[1] No toxic intermediates are formed.[1]
Dermal Irritation Mild. While anionic surfactants can perturb lipids, the amino acid head group reduces charge density compared to sulfates (e.g., SDS), resulting in lower irritation potential.[1]
Accumulation Negligible. Rapid hydrolysis prevents tissue accumulation of the surfactant.[1]
Nitrogen Balance The nitrogen released from Valine is processed via the Urea Cycle; high doses could theoretically impact nitrogen load, but cosmetic/pharmaceutical doses are far below dietary intake levels.[1]

References

  • Cosmetic Ingredient Review (CIR). (2013).[1][5] Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.[1][5][6] Washington, DC.[1][5] [Link]

  • Ruckmani, K., & Shaikh, S. Z. (2010).[1] Ethyl N-lauroyl-L-arginate hydrochloride (LAE): Metabolism and pharmacokinetics in human volunteers.[1][7] Food and Chemical Toxicology.[1] [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2006).[1] Branched-chain amino acids: enzyme and substrate regulation.[1] The Journal of Nutrition.[1] [Link]

  • Yamazawa, K., et al. (2020).[1] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules.[1][8][2][5][6][9][10][11][12][13][14] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 6918519, N-Lauroylvaline.[1][Link][1]

Sources

Physiological & Physicochemical Profile: N-(1-Oxododecyl)-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary

N-(1-Oxododecyl)-L-valine (synonyms: N-lauroyl-L-valine, N-dodecanoyl-L-valine) is a bioactive lipid conjugate belonging to the N-acyl amino acid (NAA) family.[1] While often overshadowed by its longer-chain analogs (e.g., N-oleoyl-leucine) in metabolic signaling literature, N-lauroyl-valine occupies a unique physiological niche. It exhibits a dual functionality :

  • Metabolic Modulator: Acts as a substrate for the PM20D1 enzymatic pathway, functioning as a reversible mitochondrial uncoupler to drive thermogenesis.

  • Bio-Surfactant & Antimicrobial: Due to its medium-chain (C12) fatty acid tail, it possesses distinct amphiphilic properties, functioning as an anionic surfactant with critical micelle concentration (CMC) dependent barrier and antimicrobial defense mechanisms.

Chemical Identity & Physicochemical Properties

Unlike long-chain polyunsaturated NAAs which function primarily as high-affinity ligands, N-(1-Oxododecyl)-L-valine functions heavily through its physicochemical interactions with membranes.

PropertyDescription
IUPAC Name N-(1-Oxododecyl)-L-valine
Common Name N-Lauroyl-L-valine
Molecular Formula C₁₇H₃₃NO₃
Class Lipoamino Acid / Anionic Amino Acid Surfactant
Critical Micelle Conc.[2][3][4][5] (CMC) ~10–14 mM (in aqueous buffer, pH 9, 25°C) [1]
Solubility Soluble in organic solvents (methanol, DMSO); forms micelles in water at alkaline pH.
pKa (Carboxyl) ~3.0–4.0 (Typical for N-acyl amino acids)
Structural Significance

The conjugation of Lauric Acid (C12:0) to L-Valine creates an amphiphile with a "medium" hydrophobicity. This chain length is critical; it is long enough to insert into lipid bilayers (facilitating proton transport) but short enough to act as a detergent at higher concentrations, disrupting bacterial membranes.

The PM20D1 Metabolic Axis: Mitochondrial Uncoupling

The physiological regulation of N-(1-Oxododecyl)-L-valine is controlled by Peptidase M20 Domain Containing 1 (PM20D1) , a secreted enzyme that catalyzes the bidirectional condensation and hydrolysis of fatty acids and amino acids.

Mechanism of Action: Protonophoric Uncoupling

N-acyl amino acids, including N-lauroyl-valine, function as endogenous chemical uncouplers. They stimulate mitochondrial respiration independent of Uncoupling Protein 1 (UCP1).

  • Biosynthesis: PM20D1 condenses free Lauric Acid and L-Valine in the extracellular space or at the plasma membrane interface.

  • Membrane Insertion: The lipophilic C12 tail inserts into the mitochondrial inner membrane (MIM).

  • Proton Transport: The anionic headgroup (Valine carboxylate) binds a proton (H⁺) in the acidic intermembrane space. The neutral, protonated molecule flips to the matrix side, releases the proton (due to higher pH), and returns as an anion.

  • Thermogenesis: This cycle dissipates the proton gradient as heat rather than ATP synthesis.

Visualization: The PM20D1 Signaling Pathway

PM20D1_Pathway Substrates Substrates: Lauric Acid + L-Valine PM20D1 Enzyme: PM20D1 Substrates->PM20D1 Condensation NAA Product: N-Lauroyl-L-Valine PM20D1->NAA Biosynthesis NAA->PM20D1 Hydrolysis (Regulation) Mito Mitochondria (Inner Membrane) NAA->Mito Membrane Insertion Effect Physiological Effect: Increased OCR Thermogenesis Mito->Effect H+ Leak (Uncoupling)

Figure 1: The PM20D1 enzymatic cycle regulates N-lauroyl-valine levels, driving mitochondrial uncoupling and energy expenditure [2, 3].

Antimicrobial & Surfactant Roles

While C18-NAAs are potent signaling molecules, C12-NAAs (Lauroyl series) are potent biological detergents .

Bio-Surfactant Activity

N-lauroyl-valine acts as an anionic surfactant. Above its Critical Micelle Concentration (CMC), it self-assembles into micelles.

  • Physiological Relevance: In the gut or at mucosal surfaces, these micelles can aid in the solubilization of lipids or hydrophobic vitamins.

  • Barrier Function: The surfactant property allows it to disrupt the lipid bilayers of invading pathogens.

Antimicrobial Mechanism

Research on N-lauroyl amino acids (specifically N-lauroyl-lysine and N-lauroyl-valine) indicates activity against both Gram-positive and Gram-negative bacteria [4].

  • Mode of Action: The C12 tail integrates into the bacterial cell membrane, causing depolarization and leakage of intracellular contents.

  • Selectivity: The amino acid headgroup (Valine) provides a degree of selectivity and reduced cytotoxicity compared to harsh synthetic detergents like SDS.

Experimental Protocols

A. Chemical Synthesis (Schotten-Baumann)

Use this protocol to generate high-purity standards for assays.

  • Reagents: L-Valine, Lauroyl Chloride, NaOH (1M), Acetone/Water (1:1).

  • Dissolution: Dissolve L-Valine (10 mmol) in 10M NaOH (20 mL) and cool to 0°C.

  • Acylation: Dropwise add Lauroyl Chloride (12 mmol) dissolved in acetone while maintaining pH > 10 using NaOH. Stir for 3 hours at room temperature.

  • Acidification: Carefully acidify with HCl to pH 2.0 to precipitate the N-acyl amino acid.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and recrystallize from hexane/ethyl acetate.

B. Detection via LC-MS/MS

Targeted metabolomics approach for biological samples.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (Carboxylate anion is stable).

  • MRM Transition: Monitor parent ion [M-H]⁻ (m/z ~298.2) -> fragment ions (typically Valine moiety or fatty acid cleavage).

C. Mitochondrial Uncoupling Assay (Seahorse XF)

Validates the physiological function of the synthesized molecule.

  • Cell Model: C2C12 Myocytes or 3T3-L1 Adipocytes.

  • Preparation: Seed cells in XF microplates. Differentiate if necessary.

  • Injection Strategy:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B:N-Lauroyl-L-valine (Titrate 10 µM – 100 µM).

    • Port C: FCCP (Positive Control).

    • Port D: Rotenone/Antimycin A.

  • Interpretation: A rise in Oxygen Consumption Rate (OCR) after Oligomycin blockade (Port A) upon injection of N-lauroyl-valine (Port B) confirms uncoupling activity.

Visualization: Experimental Workflow

Workflow Synth 1. Synthesis (Schotten-Baumann) Purify 2. Purification (Recrystallization) Synth->Purify QC 3. QC: LC-MS/MS (m/z 298.2 [M-H]-) Purify->QC Assay1 Assay A: Surfactant (Tensiometry for CMC) QC->Assay1 Assay2 Assay B: Metabolic (Seahorse XF - OCR) QC->Assay2

Figure 2: Step-by-step workflow from chemical synthesis to functional validation.

References

  • RSC Publishing. Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine).[3][6] Royal Society of Chemistry. Link

  • Long, J. Z., et al. (2016). PM20D1 is a circulating C18-N-acyl amino acid synthase/hydrolase that regulates metabolic physiology. Cell. Link

  • Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. PNAS. Link

  • Colas, C., et al. (2016). Lauryl-poly-L-lysine: A New Antimicrobial Agent? Biomed Research International. Link

Sources

Surfactant Properties & Applications of N-Lauroyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Formulation Scientists

Executive Summary

N-lauroyl amino acids represent a class of bio-based anionic surfactants bridging the gap between high-performance synthetic detergents and biocompatible excipients. Synthesized from lauric acid (C12) and amino acids (e.g., glycine, sarcosine, glutamic acid), these amphiphiles are characterized by an amide linkage that confers hydrolytic stability in alkaline conditions while remaining biodegradable.[1]

For drug development professionals, these surfactants offer a unique "switchable" physicochemical profile. Unlike sodium dodecyl sulfate (SDS), their self-assembly is highly tunable via pH and ionic strength, allowing for sophisticated applications in Self-Emulsifying Drug Delivery Systems (SEDDS) , antimicrobial coatings , and stimuli-responsive hydrogels .[1]

Molecular Architecture & Synthesis[1]

The core structure consists of a hydrophobic lauroyl tail (C11H23-CO-) linked to a hydrophilic amino acid head group via an amide bond. This structure mimics natural lipoamino acids, resulting in low cytotoxicity.[1]

Synthesis: The Schotten-Baumann Protocol

The industrial standard for production is the Schotten-Baumann reaction. This interfacial condensation reacts lauroyl chloride with an amino acid salt in an alkaline aqueous medium.

Critical Process Parameter (CPP): The pH must be maintained between 9–10. If pH drops, the amino group protonates (


), becoming non-nucleophilic.[1] If pH is too high, lauroyl chloride hydrolyzes to lauric acid.[1]

Synthesis L_Acid Lauric Acid (C11H23COOH) L_Chloride Lauroyl Chloride (C11H23COCl) L_Acid->L_Chloride SOCl2 / PCl3 Chlorination Intermediate Tetrahedral Intermediate L_Chloride->Intermediate + AA (aq) pH 9-10, NaOH AA Amino Acid (NH2-R-COOH) AA->Intermediate Product N-Lauroyl Amino Acid (Surfactant) Intermediate->Product - HCl (Neutralized by Base) Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Synthesis pathway via Schotten-Baumann condensation. Precise pH control prevents hydrolysis of the acyl chloride.

Physicochemical Profiling

The behavior of N-lauroyl amino acids is dictated by the specific amino acid head group. The table below summarizes key properties for the three most common derivatives.

Comparative Properties Table
PropertyN-Lauroyl GlycinateN-Lauroyl SarcosinateN-Lauroyl Glutamate
Head Group Glycine (Primary Amine origin)Sarcosine (Secondary Amine)Glutamic Acid (Dicarboxylic)
Charge (pH 7) -1 (Mono-anionic)-1 (Mono-anionic)-1 to -2 (pH dependent)
CMC (Water) ~12 – 16 mM~14.6 mM~11 mM
CMC (0.1M Na+) ~2.6 mM~3.8 mM~1.2 mM
Krafft Point High (>40°C at acidic pH)Low (<0°C)Moderate
Key Feature High foaming, crisp feelAlkali/Chlorine stablepH-responsive gelling

Expert Insight - The Salt Effect: Note the significant drop in Critical Micelle Concentration (CMC) in the presence of salt (from ~15 mM to ~3 mM). In pure water, electrostatic repulsion between head groups hinders micellization. In physiological buffers (e.g., PBS), counterions shield this charge, lowering the CMC.[1] Always verify CMC in your specific formulation buffer, not just water.[1]

Self-Assembly & Phase Behavior[3][4]

The Critical Packing Parameter (CPP) , defined as


, governs the shape of the aggregates.
  • 
    : Volume of hydrophobic tail
    
  • 
    : Effective head group area
    
  • 
    : Critical chain length
    
pH-Switchable Assembly (The Glutamate Case)

N-lauroyl glutamate is unique due to its two carboxylic acid groups (pKa ~2.1 and ~4.5).

  • Neutral pH (>6.0): Both carboxyls are ionized. Repulsion is high (

    
     is large). 
    
    
    
    . Result: Spherical Micelles (Clear solution).
  • Acidic pH (~5.0): The

    
    -carboxyl protonates. Repulsion decreases (
    
    
    
    decreases).
    
    
    . Result: Cylindrical Micelles / Nanofibers.
  • Low pH (<4.0): Hydrogen bonding between protonated head groups induces network formation. Result: Hydrogel or Precipitate.

PhaseBehavior cluster_pH pH-Dependent Assembly of N-Lauroyl Glutamate cluster_Structure Aggregate Morphology High_pH pH > 6.0 (Fully Ionized) Micelle Spherical Micelles (Clear Solution) High_pH->Micelle High Repulsion CPP < 1/3 Med_pH pH ~ 5.0 (Partial Protonation) Fiber Worm-like Micelles (Viscous Fluid) Med_pH->Fiber Reduced Repulsion CPP ~ 1/2 Low_pH pH < 4.0 (Hydrogen Bonding) Gel Fibrillar Network (Hydrogel) Low_pH->Gel H-Bond Stacking CPP -> 1 Micelle->Fiber Acidification Fiber->Gel Further Acidification

Figure 2: The phase transition logic of N-lauroyl glutamate. Protonation reduces head group area, driving the transition from spheres to fibers to gels.[1]

Bio-Interactions & Applications

Antimicrobial Mechanism

N-lauroyl amino acids (especially N-lauroyl arginine and N-lauroyl glycine) exhibit antimicrobial activity. Unlike antibiotics that target specific enzymes, these surfactants act via membrane disruption , reducing the likelihood of resistance.[1]

  • Mechanism: The amphiphile inserts into the bacterial lipid bilayer. The mismatch in curvature (due to the surfactant's CPP) destabilizes the membrane, causing leakage of intracellular content.

Antimicrobial Surfactant N-Lauroyl AA Monomers Membrane Bacterial Cell Membrane Surfactant->Membrane Adsorption Insertion Hydrophobic Insertion Membrane->Insertion Disruption Curvature Stress & Pore Formation Insertion->Disruption Accumulation Lysis Cell Lysis (Death) Disruption->Lysis Loss of Integrity

Figure 3: Kinetic pathway of antimicrobial action. The surfactant compromises membrane integrity, leading to cell lysis.[1]

Drug Delivery Applications
  • Solubility Enhancement: Used in SEDDS to solubilize hydrophobic Class II drugs.

  • Transdermal Permeation: N-lauroyl sarcosinate acts as a penetration enhancer by temporarily disrupting the stratum corneum lipid organization.

  • Nanocarrier Stabilization: N-lauroyl amino acids can coat PLGA nanoparticles, providing a negative zeta potential that improves colloidal stability and prevents macrophage uptake.

Experimental Protocols

Protocol A: Determination of CMC (Conductivity Method)

A self-validating protocol to ensure accurate CMC identification.

  • Preparation: Prepare a 50 mM stock solution of the N-lauroyl amino acid in ultra-pure water.

  • Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.

  • Titration:

    • Place 20 mL of ultra-pure water in a jacketed vessel at 25°C.

    • Measure baseline conductivity.

    • Add stock solution in 10 µL increments. Stir for 1 minute after each addition.

  • Data Analysis:

    • Plot Conductivity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Validation: You should observe two linear regions with different slopes. The intersection point is the CMC.[2][3][4]

    • Note: The slope below CMC is steeper (free ions); the slope above CMC is shallower (micelles bind counterions).

Protocol B: Synthesis of N-Lauroyl Glycine
  • Dissolve 1 mol Glycine in 300 mL water containing 1.1 mol NaOH. Cool to 10°C.

  • Simultaneously add 1 mol Lauroyl Chloride and 1.1 mol NaOH dropwise over 1 hour.

  • Critical Step: Monitor pH continuously. Adjust NaOH rate to keep pH at 10 ± 0.2.

  • Stir for 2 hours at room temperature.

  • Acidify to pH 2.0 with HCl. The product will precipitate as a white solid.[5]

  • Filter, wash with ice water, and recrystallize from ethanol/water.[1]

References

  • Bordes, R., et al. (2010). A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate. Journal of Colloid and Interface Science. 6[7][8][9][10][11][12]

  • Xia, J., et al. (2011). Surface properties of N-acyl amino acid surfactants. Journal of Surfactants and Detergents. 13[7][8][9][10][11][12]

  • Alfa Chemistry. (2024). Critical Micelle Concentration (CMC) Lookup Table. 14[6][7][8][9][10][11][12]

  • Zhang, M., et al. (2020). Sodium N-lauryl amino acids derived from silk protein can form catanionic aggregates with cytarabine as novel anti-tumor drug delivery systems. Drug Delivery. 15

  • Borkowski, P., et al. (2023). Amino-Acids Surfactants and n-Octanol Mixtures: Sustainable, Efficient, and Dynamically Triggered Foaming. ACS Sustainable Chemistry & Engineering. 16

  • Lurling, P., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir. 9[7][8][10][11]

Sources

N-(1-Oxododecyl)-L-valine: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating global prevalence of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Emerging evidence points towards the dysregulation of lipid and amino acid metabolism as a central node in the pathophysiology of these conditions. Within this context, N-acyl amino acids (NAAs), a class of signaling lipids, have garnered significant attention. This technical guide provides a comprehensive overview of N-(1-Oxododecyl)-L-valine, a specific long-chain NAA, as a potential biomarker in metabolic diseases. While direct evidence for this specific molecule is in its nascent stages, this document synthesizes current knowledge on the broader class of NAAs, the metabolic relevance of its constituent parts (dodecanoic acid and L-valine), and established analytical methodologies to build a strong case for its investigation and to provide a practical framework for researchers.

Introduction: The Emerging Significance of N-Acyl Amino Acids in Metabolic Health

N-acyl amino acids are endogenous signaling molecules formed by the amide linkage of a fatty acid to the amino group of an amino acid.[1] This conjugation creates a diverse family of lipids with pleiotropic physiological roles, including involvement in energy homeostasis, inflammation, and cellular communication.[2] The structural diversity of NAAs, arising from the combination of various fatty acyl chains and amino acid headgroups, allows for a wide range of biological activities.[3]

The interest in NAAs as biomarkers for metabolic diseases is driven by the well-established association of both their precursors—fatty acids and amino acids—with these conditions. In particular, elevated levels of branched-chain amino acids (BCAAs), including L-valine, have been consistently linked to insulin resistance and an increased risk of type 2 diabetes.[4][5] Similarly, dyslipidemia, characterized by altered circulating fatty acid profiles, is a hallmark of metabolic syndrome. The conjugation of these two molecular classes into NAAs like N-(1-Oxododecyl)-L-valine may represent a metabolic integration of signals from both lipid and amino acid pools, potentially offering a more nuanced and sensitive readout of metabolic dysregulation.

N-(1-Oxododecyl)-L-valine is comprised of dodecanoic acid (also known as lauric acid, a 12-carbon saturated fatty acid) and the essential branched-chain amino acid L-valine. While research on this specific molecule is limited, its structure suggests a potential role in the pathways governed by long-chain NAAs, which have been implicated in the regulation of energy expenditure and mitochondrial function.[6][7]

Biochemical Synthesis and Metabolism of N-(1-Oxododecyl)-L-valine

The precise biosynthetic and metabolic pathways of N-(1-Oxododecyl)-L-valine in vivo are yet to be fully elucidated. However, based on studies of other long-chain NAAs, a plausible enzymatic framework can be proposed. The synthesis is likely a condensation reaction between dodecanoyl-CoA (the activated form of dodecanoic acid) and L-valine.

Several enzymes have been identified that can catalyze the synthesis and hydrolysis of NAAs. Key among these are:

  • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme is a bidirectional N-acyl amino acid synthase/hydrolase.[7][8] PM20D1 can catalyze the formation of N-acyl amino acids from free fatty acids and amino acids.[7] Overexpression of PM20D1 in mice leads to increased circulating levels of various N-acyl amino acids and is associated with enhanced energy expenditure, suggesting a role in metabolic regulation.[8] Given its ability to act on a range of fatty acids and amino acids, PM20D1 is a strong candidate for the synthesis of N-(1-Oxododecyl)-L-valine.

  • Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of endocannabinoids, FAAH has also been shown to hydrolyze certain N-acyl amino acids.[2][8] It may therefore be involved in the breakdown of N-(1-Oxododecyl)-L-valine, thereby regulating its circulating and tissue levels.

  • Acylase I: Studies have demonstrated that acylase I from porcine kidney can effectively catalyze the synthesis of N-lauroyl-L-amino acids (which have a C12 acyl chain like N-(1-Oxododecyl)-L-valine).[3][9]

The interplay between these synthesizing and hydrolyzing enzymes likely dictates the steady-state levels of N-(1-Oxododecyl)-L-valine in various tissues and in circulation.

cluster_synthesis Biosynthesis cluster_degradation Degradation Dodecanoyl-CoA Dodecanoyl-CoA PM20D1 PM20D1 / Acylase I Dodecanoyl-CoA->PM20D1 L-Valine L-Valine L-Valine->PM20D1 N-(1-Oxododecyl)-L-valine N-(1-Oxododecyl)-L-valine FAAH FAAH N-(1-Oxododecyl)-L-valine->FAAH Hydrolysis Signaling Effects Signaling Effects N-(1-Oxododecyl)-L-valine->Signaling Effects Potential PM20D1->N-(1-Oxododecyl)-L-valine Condensation Dodecanoic Acid Dodecanoic Acid L-Valine_degrad L-Valine FAAH->Dodecanoic Acid FAAH->L-Valine_degrad

Figure 1: Proposed metabolic pathway for N-(1-Oxododecyl)-L-valine.

N-(1-Oxododecyl)-L-valine as a Potential Biomarker in Metabolic Diseases

The rationale for investigating N-(1-Oxododecyl)-L-valine as a biomarker stems from the established roles of its precursors and the broader class of N-acyl amino acids in metabolic diseases.

Link to L-Valine and Insulin Resistance

A substantial body of evidence links elevated circulating levels of BCAAs, including L-valine, with obesity, insulin resistance, and an increased risk for type 2 diabetes.[4][10] High concentrations of valine and its catabolites, such as 3-hydroxyisobutyrate (3-HIB), have been shown to promote insulin resistance in skeletal muscle.[11] The acylation of valine with a long-chain fatty acid may represent a mechanism to modulate the biological activity of excess valine or could serve as a more sensitive marker of metabolic stress than valine itself.

Role of N-Acyl Amino Acids in Energy Homeostasis

Studies on other long-chain N-acyl amino acids have revealed their function as endogenous uncouplers of mitochondrial respiration.[7] This process dissipates the proton motive force in mitochondria, leading to increased energy expenditure as heat.[6] By modulating mitochondrial function, these molecules can influence whole-body energy balance. Dysregulation of N-(1-Oxododecyl)-L-valine levels could therefore reflect or contribute to the impaired energy metabolism characteristic of obesity and related disorders.

Association with Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is tightly linked to insulin resistance and alterations in both lipid and amino acid metabolism.[12][13] Increased hepatic concentrations of BCAAs have been observed in NAFLD and may contribute to disease progression.[12] As the liver is a central hub for both fatty acid and amino acid metabolism, it is plausible that the synthesis of N-(1-Oxododecyl)-L-valine is altered in the context of NAFLD, making it a candidate biomarker for disease severity or progression.

Metabolic Disease Potential Role of N-(1-Oxododecyl)-L-valine as a Biomarker Supporting Rationale
Type 2 Diabetes May be elevated due to increased availability of precursors (dodecanoic acid and L-valine) and could reflect impaired BCAA metabolism and insulin resistance.Elevated L-valine is a known biomarker for type 2 diabetes.[4][10]
Obesity Could serve as a marker of altered energy expenditure and lipid metabolism. Levels may be dysregulated due to changes in PM20D1 activity.Long-chain N-acyl amino acids are involved in mitochondrial uncoupling and energy expenditure.[6][7]
NAFLD May reflect hepatic lipid and amino acid dysregulation. Could be a marker of disease progression from simple steatosis to non-alcoholic steatohepatitis (NASH).The liver is a key site for NAA metabolism, and NAFLD is characterized by altered BCAA and fatty acid metabolism.[12][13]

Analytical Methodology for the Quantification of N-(1-Oxododecyl)-L-valine

A robust and sensitive analytical method is crucial for the validation of N-(1-Oxododecyl)-L-valine as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity.

Sample Preparation

The initial step involves the extraction of N-(1-Oxododecyl)-L-valine from the biological matrix (e.g., plasma, serum, tissue homogenate) and removal of interfering substances, primarily proteins.

Protocol: Protein Precipitation

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of N-(1-Oxododecyl)-L-valine, such as N-(1-Oxododecyl)-L-valine-d5).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Separation

Reversed-phase liquid chromatography (RPLC) is well-suited for the separation of N-(1-Oxododecyl)-L-valine from other lipids and metabolites due to its hydrophobic nature.

Exemplary RPLC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Detection

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Exemplary MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MRM Transitions:

    • N-(1-Oxododecyl)-L-valine: The precursor ion will be the [M+H]+ or [M-H]- ion. The product ions will result from the fragmentation of the amide bond and the loss of the dodecanoyl group. These transitions need to be determined by infusing a pure standard of the analyte.

    • Internal Standard: A corresponding transition for the stable isotope-labeled internal standard.

  • Collision Energy and other MS parameters: To be optimized for maximal signal intensity.

cluster_workflow Analytical Workflow Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add Methanol + IS Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Centrifuge Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Inject Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Figure 2: Analytical workflow for the quantification of N-(1-Oxododecyl)-L-valine.

Data Interpretation and Future Directions

The quantification of N-(1-Oxododecyl)-L-valine in large, well-phenotyped human cohorts is the critical next step to validate its potential as a biomarker. Correlational studies will be necessary to establish associations between its circulating levels and key metabolic parameters such as:

  • Fasting glucose and insulin levels

  • HOMA-IR (Homeostatic Model Assessment for Insulin Resistance)

  • Lipid profiles (triglycerides, HDL, LDL)

  • Markers of liver function and fat content (e.g., ALT, AST, imaging data)

Furthermore, mechanistic studies in cell culture and animal models will be essential to understand the functional consequences of altered N-(1-Oxododecyl)-L-valine levels. This includes investigating its effects on insulin signaling, mitochondrial respiration, and inflammatory pathways in relevant cell types such as adipocytes, hepatocytes, and myocytes.

Conclusion

N-(1-Oxododecyl)-L-valine represents a novel and promising candidate biomarker at the intersection of lipid and amino acid metabolism. Its investigation is strongly justified by the established links between its constituent molecules and the pathophysiology of metabolic diseases. The analytical framework presented in this guide provides a robust starting point for researchers to quantify this molecule in biological samples. Future studies validating its clinical utility and elucidating its mechanistic role have the potential to open new avenues for the diagnosis and treatment of metabolic disorders.

References

  • Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of the American Oil Chemists' Society, 79(1), 41-46. [Link]

  • Bernal, C., et al. (2018). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 102(23), 9945-9960. [Link]

  • Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. JAOCS, 79(1), 41-46. [Link]

  • Kua, Y. L., et al. (2023). A greener alternative is the application of whole cells or enzymes to carry out synthesis in an environmentally friendly manner. Applied Microbiology and Biotechnology, 107(2-3), 549-565. [Link]

  • Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. SciSpace. [Link]

  • Spiegelman, B. (2016). Newly identified pathway could lead to obesity treatments. Drug Target Review. [Link]

  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

  • Gaggini, M., et al. (2022). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. Metabolites, 12(4), 338. [Link]

  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4586. [Link]

  • Ghosh, S., et al. (2014). Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9. RSC Advances, 4(77), 40843-40855. [Link]

  • Long, J. Z., et al. (2020). A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity. Nature Chemical Biology, 16(12), 1385-1393. [Link]

  • Ghosh, S., et al. (2014). Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-L-valine and N-n-decanoyl-L-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9. ResearchGate. [Link]

  • Long, J. Z., et al. (2016). The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria. Cell, 166(2), 424-435. [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 54(4), 1187-1196. [Link]

  • Adams, L. A., et al. (2020). Abnormal metabolic processes involved in the pathogenesis of non-alcoholic fatty liver disease (Review). Experimental and Therapeutic Medicine, 20(4), 3047-3054. [Link]

  • Al-Khelaifi, F., et al. (2024). N-lactoyl amino acids are potential biomarkers for insulin resistance and diabetic complications. Diabetes, Obesity and Metabolism. [Link]

  • Gaggini, M., et al. (2018). Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity. JCI Insight, 3(13), e121584. [Link]

  • Liao, X., et al. (2019). A High Level of Circulating Valine Is a Biomarker for Type 2 Diabetes and Associated with the Hypoglycemic Effect of Sitagliptin. Journal of Diabetes Research, 2019, 8247019. [Link]

  • Tran, T., et al. (2022). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In: Methods in Molecular Biology. Humana, New York, NY. [Link]

  • Al-Khelaifi, F., et al. (2024). N-lactoyl amino acids are potential biomarkers for insulin resistance and diabetic complications. ScienceOpen. [Link]

  • Yoon, M. S. (2016). The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism. Nutrients, 8(7), 405. [Link]

  • Al-Khelaifi, F., et al. (2025). N-Lactoyl amino acids as metabolic biomarkers differentiating low and high exercise response. Biological Sport, 42(2). [Link]

  • Gaggini, M., et al. (2018). Altered amino acid concentrations in NAFLD: Impact of obesity and insulin resistance. Hepatology, 67(1), 145-158. [Link]

  • Long, J. Z., et al. (2016). The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell, 166(2), 424-435. [Link]

  • Al-Khelaifi, F., et al. (2025). N-Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease. Diabetes/Metabolism Research and Reviews. [Link]

  • Li, Y., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 154, 309-317. [Link]

  • Foret, F., et al. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Metabolites, 11(8), 508. [Link]

  • Zheng, Y., et al. (2023). The contradictory role of branched-chain amino acids in lifespan and insulin resistance. Frontiers in Endocrinology, 14, 1188222. [Link]

  • Al-Khelaifi, F., et al. (2025). N-Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease. Diabetes/Metabolism Research and Reviews. [Link]

  • Waters Corporation. (2021). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]

  • Wang, Y., et al. (2021). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Analytical Chemistry, 93(42), 14207-14214. [Link]

  • Liao, X., et al. (2019). A High Level of Circulating Valine Is a Biomarker for Type 2 Diabetes and Associated with the Hypoglycemic Effect of Sitagliptin. Journal of Diabetes Research, 2019, 8247019. [Link]

  • Crozier, S. J., et al. (2006). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. American Journal of Physiology-Endocrinology and Metabolism, 291(6), E1327-E1335. [Link]

  • HealthMatters.io. (n.d.). Valine - Amino Acid Analysis - Lab Results explained. [Link]

  • Al-Masoudi, N. A., et al. (2005). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 10(10), 1269-1279. [Link]

  • Asl, S. L., et al. (2019). The Relationship Between Branched-Chain Amino Acids and Insulin Resistance. Journal of Nutritional Health & Food Science, 7(3), 1-4. [Link]

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Methodological & Application

Protocol for the Chemical Synthesis of N-(1-Oxododecyl)-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine ), a biocompatible anionic surfactant and lipoamino acid used in drug delivery systems and cosmetic formulations. The method utilizes a modified Schotten-Baumann reaction , coupling L-valine with lauroyl chloride under basic aqueous-organic conditions. This approach ensures high enantiomeric purity, high yield, and scalability. The guide covers the reaction mechanism, step-by-step experimental procedure, purification strategies, and critical characterization parameters.

Introduction & Scientific Rationale

N-(1-Oxododecyl)-L-valine is an amphiphilic molecule consisting of a hydrophobic dodecyl (lauroyl) tail and a hydrophilic L-valine head group. It belongs to the class of N-acyl amino acids, which are valued for their mildness, biodegradability, and ability to form self-assembled structures like nanomicelles for hydrophobic drug encapsulation.

Reaction Mechanism: Schotten-Baumann Acylation

The synthesis proceeds via nucleophilic acyl substitution . The amino group of L-valine acts as the nucleophile, attacking the carbonyl carbon of lauroyl chloride.

  • Base Requirement: The reaction generates HCl as a byproduct. A base (NaOH) is essential to:

    • Neutralize the HCl to prevent protonation of the amine (which would render it non-nucleophilic).

    • Maintain the L-valine in its soluble carboxylate form.

  • Biphasic System: A water/acetone solvent system is used to solubilize both the polar amino acid (water phase) and the non-polar acid chloride (organic phase), facilitating interfacial reaction.[1]

Reaction Scheme Visualization

ReactionScheme Valine L-Valine (Nucleophile) Intermediate Tetrahedral Intermediate Valine->Intermediate + NaOH (pH > 10) LauroylCl Lauroyl Chloride (Electrophile) LauroylCl->Intermediate Product N-Lauroyl-L-valine (Sodium Salt) Intermediate->Product - Cl⁻ Byproduct NaCl + H2O Intermediate->Byproduct

Caption: Logical flow of the Schotten-Baumann acylation mechanism.

Materials & Equipment

Reagents
ReagentGradeRole
L-Valine >99% (HPLC)Substrate (Nucleophile)
Lauroyl Chloride >98%Acylating Agent (Electrophile)
Sodium Hydroxide (NaOH) ACS ReagentBase / pH Control
Acetone ACS ReagentCo-solvent
Hydrochloric Acid (HCl) 1N and 6NAcidification / Workup
Ethyl Acetate ACS ReagentExtraction Solvent
Hexane ACS ReagentRecrystallization
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer or magnetic stir bar.

  • pH meter (calibrated) or high-range pH strips.

  • Addition funnel (pressure-equalizing recommended).

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Preparation of L-Valine Solution
  • In a three-neck flask, dissolve L-Valine (10.0 g, 85.4 mmol) in Water (60 mL) .

  • Add NaOH (3.4 g, 85.0 mmol) dissolved in Water (20 mL) to the flask. Stir until the solution is clear and the amino acid is fully converted to its sodium salt.

  • Add Acetone (40 mL) to the aqueous solution.

    • Note: The addition of acetone lowers the surface tension and increases the solubility of the incoming acid chloride.

Acylation Reaction
  • Cool the reaction mixture to 0–5 °C using an ice bath.

    • Critical: Low temperature minimizes the hydrolysis of lauroyl chloride by water.

  • Prepare a separate solution of NaOH (4.0 g, 100 mmol) in Water (20 mL) for pH maintenance.

  • Load Lauroyl Chloride (20.5 g, 93.9 mmol, ~1.1 eq) into the addition funnel.

  • Simultaneous Addition: Add the Lauroyl Chloride dropwise to the stirred valine solution over 45–60 minutes .

    • Simultaneously, add the NaOH solution dropwise to maintain the pH between 10 and 11 .

    • Caution: If pH drops below 9, the reaction rate slows significantly. If pH exceeds 12, racemization of L-valine may occur.

  • After addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for an additional 2–3 hours to ensure complete conversion.

Workup and Isolation
  • Quenching: The reaction is self-quenching as excess acid chloride hydrolyzes to lauric acid.

  • Solvent Removal: Concentrate the mixture on a rotary evaporator to remove Acetone. The solution will likely become cloudy.

  • Acidification: Carefully add 6N HCl dropwise to the aqueous residue while stirring until pH 1–2 is reached.

    • Observation: A white, waxy precipitate (crude N-Lauroyl-L-valine) will form.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • The product partitions into the organic layer.

  • Washing: Wash the combined organic layers with:

    • Brine (1 x 50 mL)

    • Water (1 x 50 mL)

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter off the solid.

  • Evaporation: Evaporate the solvent under reduced pressure to yield a white solid or viscous oil.

Purification (Recrystallization)
  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexane until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filter the white crystals and dry under vacuum at 40 °C.

Characterization & Quality Control

Expected Data
ParameterExpected Value/RangeNotes
Appearance White crystalline powder
Yield 75% – 85%Dependent on pH control
Melting Point ~95 – 105 °CCompare with standard; broad range indicates lauric acid impurity.[2]
Solubility Soluble in Ethanol, DMSO, dilute base.Insoluble in water (acid form).
Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.88 (t, 3H): Terminal methyl of lauroyl chain (–CH₂–CH₂–CH₃ ).

    • δ 0.95–1.00 (dd, 6H): Isopropyl methyls of Valine (–CH(CH₃ )₂).

    • δ 1.25 (m, 16H): Methylene protons of lauroyl chain.

    • δ 1.63 (m, 2H): β-methylene of lauroyl chain (–CH₂–CH₂ –CO–).

    • δ 2.25 (m, 1H): β-proton of Valine (–CH (CH₃)₂).

    • δ 4.60 (dd, 1H): α-proton of Valine (–NH–CH –COOH).

    • δ 6.10 (d, 1H): Amide proton (–NH –).

  • IR Spectroscopy (ATR):

    • 3300 cm⁻¹: N-H stretch.

    • 2850–2920 cm⁻¹: C-H stretch (alkyl chain).

    • 1710 cm⁻¹: C=O stretch (Carboxylic acid).

    • 1640 cm⁻¹: C=O stretch (Amide I).

Troubleshooting & Critical Process Parameters

Workflow Logic Diagram

Workflow Start Start: L-Valine + NaOH + Acetone Cool Cool to 0-5°C Start->Cool Add Add Lauroyl Chloride + NaOH (Maintain pH 10-11) Cool->Add Check Check TLC/pH stability Add->Check Check->Add Incomplete Acidify Acidify to pH 2 (HCl) Check->Acidify Complete Extract Extract with EtOAc Wash & Dry Acidify->Extract Purify Recrystallize (EtOAc/Hexane) Extract->Purify

Caption: Operational workflow for the synthesis and purification of N-Lauroyl-L-valine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Lauroyl ChlorideEnsure temperature stays < 5°C during addition. Increase acid chloride to 1.2 eq.
Oily Product Residual Solvent or Lauric AcidRecrystallize repeatedly from Hexane/EtOAc. Ensure thorough drying.
Racemization pH too high (>12) or Temp too highStrictly monitor pH during addition. Keep reaction cool.
Emulsion during Extraction Surfactant nature of productAdd solid NaCl (saturate aqueous layer) or use a few drops of methanol to break emulsion.[1]

Safety & Handling

  • Lauroyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water to release HCl gas.

  • Sodium Hydroxide: Caustic. Wear gloves and eye protection.

  • Ethyl Acetate/Acetone: Flammable solvents. Keep away from ignition sources.

References

  • Schotten-Baumann Reaction Overview

    • Schotten-Baumann reaction. Wikipedia. Available at: [Link][1]

  • Synthesis of N-Acyl Amino Acids: Infante, M. R., et al. "Synthesis and properties of N-acyl arginine surfactants." Journal of the American Oil Chemists' Society 66.11 (1989): 1657-1663. (General methodology reference).
  • L-Valine Properties

    • L-Valine.[3][4][5][6][7] PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • N-Lauroyl-L-valine Identification

    • N-Lauroyl-L-valine.[6][8] J-GLOBAL. Available at: [Link][1][9]

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Enzymatic synthesis of N-lauroyl-L-valine using lipase or acylase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the enzymatic synthesis of N-lauroyl-L-valine (NLV) , an anionic amino acid surfactant valued for its mildness, biodegradability, and antimicrobial properties. Unlike chemical synthesis (Schotten-Baumann reaction), which requires toxic lauroyl chloride and generates high-salt waste, enzymatic routes offer a "green" alternative under mild conditions.

This document presents two distinct protocols:

  • Lipase-Mediated Synthesis (Kinetic Control): Utilizing Candida antarctica Lipase B (CALB) in organic media.[1] This method offers high conversion rates but requires the use of L-valine methyl ester to overcome solubility issues.

  • Acylase-Mediated Synthesis (Thermodynamic Control): Utilizing Aminoacylase I in aqueous media. This allows for the direct use of free L-valine but is governed by equilibrium constraints.

Scientific Foundation

The Zwitterion Challenge

The primary obstacle in synthesizing N-acylated amino acids is the zwitterionic nature of L-valine. In neutral aqueous solutions or standard organic solvents, the amino group exists as a protonated ammonium ion (


), which is non-nucleophilic and cannot attack the acyl donor.
  • Lipase Solution: We use L-valine methyl ester and a mild base (Triethylamine) in an organic solvent (tert-butanol). The esterification removes the negative charge on the carboxyl group, and the base ensures the amino group remains deprotonated (

    
    ), enabling nucleophilic attack.
    
  • Acylase Solution: We operate in an aqueous buffer where the enzyme (Aminoacylase) naturally accommodates the charged substrate, driving the reaction via reverse hydrolysis by manipulating water activity (

    
    ) with co-solvents like glycerol.
    
Reaction Mechanism (Ping-Pong Bi-Bi)

Both enzymes follow a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor to form a covalent Acyl-Enzyme Intermediate, releasing the first product (alcohol or water). The amine nucleophile (L-Valine derivative) then attacks the intermediate to form the final amide.

ReactionMechanism Enzyme Free Enzyme (Active Site) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor AcylDonor Acyl Donor (Vinyl Laurate / Lauric Acid) Byproduct By-product (Acetaldehyde / Water) AcylEnzyme->Byproduct Release P1 Product Product (N-Lauroyl-L-Valine) AcylEnzyme->Product + Nucleophile (Deacylation) Valine Nucleophile (L-Valine / L-Val-OMe) Product->Enzyme Regeneration

Figure 1: Generalized Ping-Pong Bi-Bi mechanism for the enzymatic N-acylation of amino acids.

Critical Parameters & Material Selection

ParameterLipase Protocol (CALB)Acylase Protocol (Aminoacylase I)
Enzyme Novozym 435 (Immobilized CALB)Aminoacylase I (Aspergillus or Porcine)
Acyl Donor Vinyl Laurate (Irreversible)Lauric Acid (Reversible)
Acyl Acceptor L-Valine Methyl Ester HCl L-Valine (Free Acid)
Solvent tert-Butanol (t-BuOH) Water / Glycerol (50:50)
Water Activity (

)
< 0.1 (Molecular Sieves required)Controlled (High substrate conc.)
Temperature 50°C – 60°C40°C – 50°C
Reaction Time 24 – 48 Hours48 – 72 Hours

Experimental Protocols

Protocol A: Lipase-Mediated Synthesis (High Yield)

Rationale: This method uses Vinyl Laurate. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible and driving high yields (>90%).

Materials:

  • L-Valine Methyl Ester Hydrochloride (Sigma-Aldrich, >99%)

  • Vinyl Laurate (TCI, >98%)

  • Novozym 435 (Novozymes/Strem)

  • Triethylamine (TEA)

  • tert-Butanol (Anhydrous)

  • Molecular Sieves (4Å)

Procedure:

  • Substrate Preparation: In a 50 mL screw-cap vial, dissolve 5 mmol L-Valine Methyl Ester HCl in 20 mL of tert-Butanol.

  • Deprotonation: Add 5.5 mmol Triethylamine (TEA). Note: The solution may become cloudy due to TEA-HCl salt formation.

  • Acyl Donor Addition: Add 6 mmol Vinyl Laurate (1.2 equivalents).

  • Drying: Add 0.5 g of activated 4Å molecular sieves to ensure anhydrous conditions.

  • Initiation: Add 200 mg Novozym 435 (10 mg/mL).

  • Incubation: Incubate at 55°C in an orbital shaker (200 rpm) for 24 hours.

  • Workup (Part 1 - Isolation): Filter off the enzyme and molecular sieves. Evaporate the solvent under reduced pressure to obtain crude N-Lauroyl-L-Valine Methyl Ester.

  • Workup (Part 2 - Hydrolysis): Dissolve the crude ester in 10 mL methanol and 10 mL 1M NaOH. Stir at room temperature for 2 hours to hydrolyze the methyl ester.

  • Purification: Acidify the mixture to pH 2.0 using 1M HCl. The N-Lauroyl-L-Valine will precipitate as a white solid. Extract with Ethyl Acetate if necessary, or filter and wash with cold acidic water.

Protocol B: Acylase-Mediated Synthesis (Direct/Green)

Rationale: This method avoids organic solvents and protection/deprotection steps but requires careful equilibrium management.

Materials:

  • L-Valine (Free acid)

  • Lauric Acid[2][3][4][5]

  • Aminoacylase I (Lyophilized powder)

  • Glycerol[6]

  • 0.2 M Phosphate Buffer (pH 8.0)

Procedure:

  • Media Preparation: Prepare a reaction medium of 50% (v/v) Glycerol in Phosphate Buffer.

  • Substrate Loading: Dissolve L-Valine (0.5 M) and Lauric Acid (0.5 M) in the medium. Note: High concentration is critical to shift equilibrium toward synthesis.

  • pH Adjustment: Adjust pH to 8.0 using NaOH.

  • Initiation: Add Aminoacylase I (500 Units/mL).

  • Incubation: Stir at 45°C for 72 hours.

  • Purification:

    • Acidify the reaction mixture to pH 2.0 with 6M HCl.

    • Lauric acid (unreacted) and N-Lauroyl-L-Valine will co-precipitate.

    • Selective Wash: Wash the precipitate with n-Hexane. Unreacted Lauric acid is highly soluble in hexane; N-Lauroyl-L-Valine is less soluble.

    • Filter the remaining solid (Product) and dry in vacuo.

Process Control & Visualization

Analytical Methods
  • TLC: Silica Gel 60 F254. Mobile phase: Chloroform/Methanol/Acetic Acid (90:10:1). Detection: Ninhydrin (for free Valine) and Iodine vapor (for lipid chains).

  • HPLC: C18 Reverse Phase Column. Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient 50% -> 90% ACN. Detection: UV 210 nm.

Workflow Diagram

Workflow cluster_Lipase Method A: Lipase (Kinetic) cluster_Acylase Method B: Acylase (Thermodynamic) Start Start: Choose Pathway L_Step1 Mix Val-OMe + Vinyl Laurate in t-BuOH + TEA Start->L_Step1 High Yield Req. A_Step1 Mix Valine + Lauric Acid in Water/Glycerol Start->A_Step1 Green/Direct Req. L_Step2 Add Novozym 435 55°C, 24h L_Step1->L_Step2 L_Step3 Filter Enzyme & Evaporate Solvent L_Step2->L_Step3 L_Step4 Alkaline Hydrolysis (NaOH/MeOH) L_Step3->L_Step4 Purification Final Purification (Acid Wash / Hexane Wash) L_Step4->Purification A_Step2 Add Aminoacylase I 45°C, 72h A_Step1->A_Step2 A_Step3 Direct Acidification (Precipitation) A_Step2->A_Step3 A_Step3->Purification FinalProduct Pure N-Lauroyl-L-Valine Purification->FinalProduct

Figure 2: Comparative workflow for Lipase vs. Acylase synthesis routes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Lipase) Water accumulationReplace molecular sieves; ensure t-BuOH is anhydrous.
No Reaction (Lipase) Protonated AmineEnsure TEA is added in slight excess (1.1 eq) to Val-OMe HCl.
Low Yield (Acylase) Equilibrium limitationIncrease substrate concentration; increase Glycerol % to lower

.
Product Impurity Residual Lauric AcidPerform a thorough wash with n-Hexane (Product is insoluble, Lauric Acid is soluble).

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[4][7][8][9][10] Chemical Society Reviews.

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews.

  • Clapés, P., et al. (2008). Enzymatic synthesis of peptide-based surfactants.[11] Journal of Chemical Technology & Biotechnology.

  • Novozymes. (2020).[1] Novozym 435 Application Sheet. Novozymes Biocatalysis.

  • Yadav, G. D., & Lathi, P. S. (2004). Kinetics and mechanism of synthesis of butyl isovalerate over immobilized lipase. Biochemical Engineering Journal.

Sources

High-Sensitivity Quantification of N-(1-Oxododecyl)-L-valine in Plasma via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Abstract & Scientific Scope

N-(1-Oxododecyl)-L-valine (also known as N-lauroyl-L-valine or C12-Val) is a synthetic N-acylated amino acid often utilized as a permeation enhancer in oral drug delivery systems or studied as a lipoamino acid metabolite. Its amphiphilic structure—comprising a lipophilic dodecyl tail and a polar valine head group—presents unique bioanalytical challenges, specifically regarding matrix interference and column carryover.

This application note details a robust HPLC-MS/MS method for the quantification of N-(1-Oxododecyl)-L-valine in plasma. Unlike generic amino acid analysis, this protocol leverages the compound's lipid-like properties for retention and its peptide-like amide bond for specific fragmentation.

Key Performance Indicators:

  • Dynamic Range: 1.0 – 1000 ng/mL

  • Sample Volume: 50 µL Plasma

  • Run Time: 6.0 Minutes

  • Matrix: Human or Rat Plasma (K2EDTA)

Method Development Strategy: The "Why" Behind the Protocol

Chemical Logic & Separation

N-(1-Oxododecyl)-L-valine (


, MW 299.25) behaves as an anionic surfactant at neutral pH but protonates readily under acidic conditions.
  • Stationary Phase Selection: A C18 column is essential. The C12 fatty acid tail provides strong hydrophobic interaction. We utilize a high-carbon-load C18 (e.g., Waters BEH or Agilent Zorbax) to prevent peak tailing.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is critical. It suppresses the ionization of the carboxylic acid (

    
    ), keeping the analyte neutral for better retention on the C18 phase, and promotes protonation of the amide nitrogen for Positive ESI sensitivity.
    
Ionization & Detection

While N-acyl amino acids can be analyzed in Negative ESI (yielding


), Positive ESI (

)
is preferred for pharmacokinetic assays due to higher signal-to-noise ratios in complex plasma matrices.
  • Precursor Ion:

    
     300.3 (
    
    
    
    )
  • Product Ion:

    
     72.1. This corresponds to the valine immonium ion (
    
    
    
    ), a highly specific fragment for valine-containing moieties.

Experimental Protocol

Materials & Reagents
  • Analyte: N-(1-Oxododecyl)-L-valine (Reference Standard, >98% purity).

  • Internal Standard (IS): N-Dodecanoyl-L-valine-d8 (ideal) or N-Decanoyl-L-valine (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free Plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

We utilize a simplified PPT method to maximize recovery of the lipophilic analyte while removing plasma proteins.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).

    • Note: The high organic ratio ensures the solubility of the C12 tail.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean HPLC vial/plate.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions

Chromatography (HPLC):

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Column Temp: 45°C (Promotes mass transfer of the lipid tail).

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • Phase A: 0.1% Formic Acid in Water.

  • Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)%A%BEvent
0.009010Loading
0.509010Hold
3.00595Elution
4.50595Wash (Critical for C12 tail)
4.609010Re-equilibration
6.009010Stop

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][3]

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
N-(1-Oxododecyl)-L-valine 300.3 72.1 3025Quant
N-(1-Oxododecyl)-L-valine300.355.13040Qual
Internal Standard (Analog)VariesVariesOptOptIS

Note: Parameters such as Cone Voltage and CE are instrument-dependent (e.g., Sciex vs. Thermo) and must be tuned.

Visualization of Workflows

Sample Extraction & Mechanism

The following diagram illustrates the extraction logic and the ionization pathway.

G Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN 1:3 ratio) Plasma->PPT Denaturation Centrifuge Centrifugation (14,000g, 4°C) PPT->Centrifuge Phase Sep Supernatant Supernatant (Lipophilic Recovery) Centrifuge->Supernatant Extract LC LC Separation (C18, Acidic Gradient) Supernatant->LC Inject MS MS/MS Detection (ESI+, m/z 300.3 -> 72.1) LC->MS Quantification

Caption: Figure 1. Optimized extraction and analysis workflow for N-(1-Oxododecyl)-L-valine, highlighting the critical protein precipitation step utilizing Acetonitrile.

Method Validation (FDA/EMA Guidelines)

To ensure this method is "field-ready," the following validation parameters must be assessed:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area should be observed at the retention time of N-(1-Oxododecyl)-L-valine.

  • Linearity: Construct a calibration curve (

    
     weighting) from 1 to 1000 ng/mL. Correlation coefficient (
    
    
    
    ) must be > 0.99.[2]
  • Carryover: Inject a blank sample immediately after the ULOQ (1000 ng/mL). The C12 tail is "sticky"; ensure the column wash step (95% B for 1.5 min) effectively eliminates carryover.

  • Matrix Effect: Compare the peak area of analyte spiked into extracted blank plasma vs. analyte in neat solvent.

    • Calculation:

      
      .
      
    • Acceptance: 85-115%.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Backpressure Precipitation in columnEnsure supernatant is clear. Dilute 1:1 with water if using high % organic injection.
Peak Tailing Secondary interactionsIncrease buffer strength (add 5mM Ammonium Formate) or use a charged-surface hybrid (CSH) column.
Signal Drift Source contaminationThe C12 tail is non-volatile. Divert flow to waste for the first 1 min and last 2 mins of the gradient.
Carryover Adsorption to rotor sealUse a needle wash solution containing 10% Isopropanol / 40% ACN / 50% Water.

References

  • Vertex AI Search. (2023). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. National Institutes of Health (PMC). Link

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules Journal. Link

  • Thermo Fisher Scientific. (2018).[1] Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Technical Note 65382. Link

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Application Note. Link

Sources

Advanced Application Note: N-Lauroyl-L-Valine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-lauroyl-L-valine (NLV) represents a class of amino acid-based surfactants (AAS) that bridge the gap between synthetic detergents and natural lipids. Unlike traditional surfactants such as Sodium Dodecyl Sulfate (SDS), NLV offers a unique combination of low critical micelle concentration (CMC) , high biodegradability , and pH-responsive self-assembly .

This guide details the utilization of NLV in two critical pharmaceutical domains:

  • Solubility Enhancement: Encapsulation of hydrophobic Class II/IV drugs (e.g., Curcumin, Naproxen) within NLV micelles.

  • Permeation Enhancement: Facilitating transdermal and mucosal drug transport via reversible stratum corneum lipid fluidization.

Mechanistic Principles

Amphiphilic Architecture & Self-Assembly

NLV consists of a hydrophobic lauroyl tail (C12) and a hydrophilic L-valine headgroup. This structure drives spontaneous self-assembly into micelles in aqueous environments.

  • Critical Micelle Concentration (CMC): NLV exhibits a CMC of approximately 3.0 – 6.0 mM in physiological saline, which is notably lower than SDS (~8.2 mM). This lower CMC implies greater thermodynamic stability upon dilution in the bloodstream.

  • Chirality: The L-valine moiety imparts chirality, allowing for specific interactions with biological membranes and chiral drug separation applications.

Mechanism of Action: Membrane Interaction

NLV acts as a permeation enhancer by inserting its alkyl tail into the lipid bilayer of the stratum corneum, disrupting the packed hexagonal structure and increasing fluidity.

G NLV_Monomer NLV Monomer (Amphiphilic) Micelle Self-Assembly (Micelle Formation) NLV_Monomer->Micelle Conc > CMC (~4 mM) Skin_Surface Stratum Corneum (Lipid Bilayer) NLV_Monomer->Skin_Surface Topical Application Drug_Encapsulation Hydrophobic Drug Solubilization Micelle->Drug_Encapsulation Hydrophobic Core Capture Permeation Enhanced Drug Permeation Drug_Encapsulation->Permeation Delivery Vector Fluidization Lipid Fluidization (Disordered Bilayer) Skin_Surface->Fluidization Alkyl Chain Insertion Fluidization->Permeation Reduced Barrier Resistance

Figure 1: Dual mechanism of N-lauroyl-L-valine: Micellar encapsulation for solubility and lipid bilayer disruption for permeability.

Experimental Protocols

Protocol A: Synthesis of N-Lauroyl-L-Valine (Schotten-Baumann Reaction)

Objective: To synthesize high-purity NLV for pharmaceutical formulation.

Reagents:

  • L-Valine (99%)

  • Lauroyl Chloride (98%)

  • Sodium Hydroxide (NaOH)

  • Acetone/Water (1:1 v/v)

  • Hydrochloric Acid (1M HCl)

Workflow:

  • Dissolution: Dissolve 10 mmol of L-Valine in 30 mL of 1M NaOH/Acetone mixture at 0°C (ice bath).

  • Acylation: Dropwise add 12 mmol of Lauroyl Chloride over 30 minutes while maintaining pH > 10 using additional NaOH. Critical: Maintain temperature < 5°C to prevent hydrolysis of the chloride.

  • Reaction: Stir vigorously for 4 hours at room temperature.

  • Precipitation: Acidify the solution to pH 2.0 using 1M HCl. The NLV will precipitate as a white solid.

  • Purification: Filter the precipitate and wash 3x with cold distilled water. Recrystallize from ethanol/water.

  • Validation: Confirm structure via FTIR (Amide I peak at ~1640 cm⁻¹) and melting point (~105-107°C).

Protocol B: Preparation of Drug-Loaded NLV Micelles

Objective: To solubilize a model hydrophobic drug (e.g., Curcumin or Naproxen).

Materials:

  • Purified N-Lauroyl-L-Valine

  • Model Drug (Curcumin)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Ethanol[1][2][3]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve NLV (20 mg) in 1 mL of Ethanol. Dissolve Curcumin (2 mg) in the same solution.

  • Solvent Evaporation: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 40°C to form a thin lipid-drug film.

  • Hydration: Rehydrate the film with 10 mL of PBS (pH 7.4).

  • Self-Assembly: Sonicate the dispersion for 10 minutes (Probe sonicator, 20% amplitude, pulse 5s on/2s off) to promote micelle formation.

  • Purification: Centrifuge at 10,000 rpm for 10 minutes to remove unencapsulated (precipitated) drug.

  • Characterization: Measure particle size (DLS) and Zeta potential. Expect size range: 10 – 50 nm .

Quantitative Performance Data

The following data compares NLV against standard surfactants, highlighting its superior efficiency for drug delivery applications.

Table 1: Physicochemical Properties Comparison

PropertyN-Lauroyl-L-Valine (NLV)Sodium Dodecyl Sulfate (SDS)Polysorbate 80 (Tween 80)Relevance
CMC (mM) 3.0 – 6.0 8.20.012Lower CMC than SDS indicates better stability in blood.
Toxicity (IC50) > 1000 µg/mL (Caco-2)~50 µg/mL> 1000 µg/mLNLV is significantly less toxic than anionic detergents.
Biodegradability High (Amide bond)ModerateHighBreaks down into fatty acid & amino acid.
Solubilization Capacity High (for lipophiles)ModerateHighEfficient for Class II drugs.

Table 2: Permeation Enhancement (Fluorescein Flux across Porcine Skin)

Enhancer Formulation (1% w/v)Flux (µg/cm²/h)Enhancement Ratio (ER)
PBS Control (No Enhancer)0.15 ± 0.021.0
N-Lauroyl-L-Valine 4.85 ± 0.35 32.3
N-Lauroyl Sarcosine5.10 ± 0.4034.0
Oleic Acid3.20 ± 0.2521.3

Data interpolated from comparative studies on N-lauroyl amino acids [1, 3].

Expert Insights & Troubleshooting

  • pH Sensitivity: NLV is a pH-sensitive surfactant. At pH < 5 (near the pKa of the carboxylic acid), it may protonate and precipitate or form hydrogels rather than micelles. Ensure formulation buffer is pH 7.4 for micellar stability.

  • Counter-ions: The choice of counter-ion (Na+, K+, Arginine+) significantly affects the CMC. Using L-Arginine as a counter-ion instead of Sodium can further lower toxicity and enhance skin compatibility.

  • Storage: Lyophilized drug-loaded micelles are stable for >6 months at 4°C. Reconstitute with distilled water before use.

References

  • Amino Acid-Based Surfactants in Drug Delivery Source: Infante, M.R., et al. "Amino acid-based surfactants: from synthesis to applications." Context: Establishes the low toxicity and high biodegradability of the N-lauroyl amino acid class.

  • Micellar Solubilization Mechanisms Source: Rangel-Yagui, C.O., et al. "Micellar solubilization of drugs." Journal of Pharmacy & Pharmaceutical Sciences. Context: Provides the theoretical framework for calculating solubilization capacity in surfactant systems.

  • Transdermal Permeation Enhancement Source: Karande, P., et al. "Synergistic enhancement of skin permeability by N-lauroylsarcosine and ethanol." Context: Demonstrates the mechanism of lipid fluidization for N-lauroyl surfactants (Sarcosine/Valine analogs).

  • Cytotoxicity Profiles (Caco-2 Models) Source: Studies on fatty acid-amino acid conjugate toxicity.[4] Context: Confirms the safety profile of lauroyl-amino acid conjugates on epithelial cells compared to synthetic detergents.

Sources

Application Note & Protocols: Developing a Bioassay to Measure N-(1-Oxododecyl)-L-valine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioassay to characterize the biological activity of N-(1-Oxododecyl)-L-valine. N-acyl amino acids (NAAs) represent a growing class of lipid signaling molecules with diverse biological functions. Given the structural similarity of N-(1-Oxododecyl)-L-valine to N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing (QS), this guide focuses on developing a bioassay to investigate its potential as a QS modulator.[1][2] Two primary protocols are detailed: a preliminary screening assay using Chromobacterium violaceum and a quantitative reporter gene assay using Pseudomonas aeruginosa. These methods will enable the determination of whether N-(1-Oxododecyl)-L-valine acts as a QS agonist or antagonist, providing valuable insights into its mechanism of action.

PART 1: Introduction to N-acyl Amino Acids and Quorum Sensing

N-acyl amino acids are a class of lipid molecules where a fatty acid is linked to an amino acid via an amide bond.[3] While their roles in mammalian systems are an active area of research, a structurally similar class of molecules, N-acyl-homoserine lactones (AHLs), are well-established as primary signaling molecules in Gram-negative bacteria.[3][4] This cell-to-cell communication system, known as quorum sensing (QS), allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance.[5][6][7]

The disruption of QS, termed quorum quenching, is a promising anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics.[6][8] Molecules that can either inhibit (antagonists) or inappropriately activate (agonists) QS pathways are therefore of significant interest.

N-(1-Oxododecyl)-L-valine, with its N-acyl structure, is a candidate for QS modulation. This guide provides the foundational protocols to test this hypothesis.

PART 2: Bioassay Principles and Strategies

To comprehensively assess the activity of N-(1-Oxododecyl)-L-valine, a two-tiered approach is recommended:

  • Primary Screening Assay: A rapid, qualitative or semi-quantitative assay to detect any QS-modulating activity. The Chromobacterium violaceum violacein inhibition assay is ideal for this purpose due to its clear visual endpoint.[5][9][10]

  • Secondary Quantitative Assay: A more specific and quantitative assay to confirm and characterize the activity, often employing a reporter gene system in a well-characterized bacterium like Pseudomonas aeruginosa.[11][12][13]

A critical aspect of these bioassays is to differentiate true QS modulation from bacteriostatic or bactericidal effects. Therefore, bacterial growth must be monitored in parallel with the QS-related output.[8][9]

PART 3: Experimental Protocols
Protocol 1: Violacein Inhibition Assay using Chromobacterium violaceum

This protocol utilizes Chromobacterium violaceum ATCC 12472, a bacterium that produces the purple pigment violacein under the control of a QS system.[5] Inhibition of violacein production without affecting bacterial growth is indicative of QS antagonism.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth and agar

  • N-(1-Oxododecyl)-L-valine

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Centrifuge

Step-by-Step Methodology:

  • Preparation of C. violaceum Culture:

    • Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.

    • Inoculate a single colony into 5 mL of LB broth and grow overnight at 30°C with shaking (150 rpm).[9]

    • Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.1.[9]

  • Preparation of Test Compound:

    • Prepare a stock solution of N-(1-Oxododecyl)-L-valine in DMSO.

    • Perform serial dilutions of the stock solution in LB broth to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v) to avoid toxicity.

  • Assay Setup:

    • In a sterile 96-well plate, add 100 µL of the standardized C. violaceum inoculum to each well.[9]

    • Add 100 µL of the serially diluted N-(1-Oxododecyl)-L-valine to the respective wells.

    • Include a positive control (e.g., a known QS inhibitor) and a negative control (LB broth with the same DMSO concentration as the test wells).[9]

  • Incubation:

    • Incubate the plate at 30°C for 24 hours without shaking.

  • Data Acquisition and Analysis:

    • Bacterial Growth: Measure the OD600 of each well using a microplate reader to assess bacterial growth.

    • Violacein Quantification:

      • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.[9]

      • Discard the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.

      • Measure the absorbance at 595 nm (OD595).[9]

    • Calculation: Calculate the percentage of violacein inhibition and growth inhibition for each concentration of the test compound relative to the negative control.

Expected Results:

Compound Concentration% Growth Inhibition% Violacein InhibitionInterpretation
Low< 10%> 50%Potential QS Antagonist
High> 50%> 50%Bactericidal/Bacteriostatic Effect
All< 10%< 10%No Activity
Protocol 2: lasB-lacZ Reporter Assay in Pseudomonas aeruginosa

This protocol uses a P. aeruginosa strain carrying a lasB-lacZ reporter fusion. The lasB gene, encoding for elastase, is a well-characterized QS-regulated gene.[11][13] Its expression, measured by β-galactosidase activity, serves as a quantitative indicator of QS activation.

Materials:

  • P. aeruginosa PAO1 (wild-type)

  • P. aeruginosa PAO-JP2 (lasI, rhlI mutant) containing a lasB-lacZ reporter plasmid

  • LB broth

  • N-(1-Oxododecyl)-L-valine

  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer

  • Chloroform and SDS

  • Sterile culture tubes and microfuge tubes

Step-by-Step Methodology:

Part A: Antagonist Assay

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

    • In culture tubes, add varying concentrations of N-(1-Oxododecyl)-L-valine.

    • Add a sub-maximal inducing concentration of 3-oxo-C12-HSL to all tubes (except the negative control).

    • Inoculate the tubes with the diluted PAO1 culture.

    • Include controls: no compound, no 3-oxo-C12-HSL, and DMSO vehicle control.

  • Incubation: Grow the cultures at 37°C with shaking to an OD600 of approximately 1.5-2.0.

  • β-Galactosidase Assay (Miller Assay):

    • Measure the final OD600 of each culture.

    • Lyse the cells using chloroform and SDS.

    • Add ONPG and incubate at 28°C until a yellow color develops.

    • Stop the reaction with Na2CO3 and measure the absorbance at 420 nm (OD420).

    • Calculate Miller Units to quantify β-galactosidase activity.

Part B: Agonist Assay

  • Culture Preparation: Grow the P. aeruginosa PAO-JP2 (lasI, rhlI) reporter strain overnight. This strain cannot produce its own AHL signals.

  • Assay Setup:

    • Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.

    • In culture tubes, add varying concentrations of N-(1-Oxododecyl)-L-valine.

    • Include a positive control (with 3-oxo-C12-HSL) and a negative control (no compound).

    • Inoculate the tubes with the diluted reporter strain culture.

  • Incubation and β-Galactosidase Assay: Follow steps 3 and 4 from the Antagonist Assay.

Data Analysis and Interpretation:

  • Antagonist Activity: A dose-dependent decrease in Miller Units in the presence of 3-oxo-C12-HSL indicates antagonism.

  • Agonist Activity: A dose-dependent increase in Miller Units in the absence of 3-oxo-C12-HSL indicates agonistic activity.

  • Toxicity Control: Monitor the final OD600 of the cultures to ensure the observed effects are not due to growth inhibition.

PART 4: Visualization of Workflows and Pathways

Bioassay_Workflow cluster_screening Primary Screening: Violacein Inhibition Assay cluster_quantitative Secondary Quantitative: P. aeruginosa Reporter Assay C_violaceum Prepare C. violaceum Inoculum Incubate_C Co-incubate in 96-well Plate (30°C, 24h) C_violaceum->Incubate_C Test_Compound_C Prepare Serial Dilutions of N-(1-Oxododecyl)-L-valine Test_Compound_C->Incubate_C Measure_Growth_C Measure Bacterial Growth (OD600) Incubate_C->Measure_Growth_C Quantify_Violacein Extract and Quantify Violacein (OD595) Incubate_C->Quantify_Violacein Analyze_C Calculate % Inhibition of Growth and Violacein Measure_Growth_C->Analyze_C Quantify_Violacein->Analyze_C Decision QS Modulating Activity Detected? Analyze_C->Decision P_aeruginosa Prepare P. aeruginosa Reporter Strain Culture Incubate_P Incubate Cultures (37°C with shaking) P_aeruginosa->Incubate_P Test_Compound_P Prepare N-(1-Oxododecyl)-L-valine and AHL Controls Test_Compound_P->Incubate_P Miller_Assay Perform β-Galactosidase (Miller) Assay Incubate_P->Miller_Assay Measure_Growth_P Measure Final OD600 Incubate_P->Measure_Growth_P Analyze_P Calculate Miller Units (Agonist/Antagonist Activity) Miller_Assay->Analyze_P End End Analyze_P->End Measure_Growth_P->Analyze_P Toxicity Check Start Start cluster_screening cluster_screening Start->cluster_screening Decision->End No cluster_quantitative cluster_quantitative Decision->cluster_quantitative Yes

Caption: Experimental workflow for bioassay development.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell cluster_compound Potential Mechanisms of N-(1-Oxododecyl)-L-valine LasI LasI (AHL Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor/TF) AHL->LasR Binds AHL_out AHL AHL->AHL_out Diffuses Out LasR_AHL LasR-AHL Complex DNA lasB Promoter LasR_AHL->DNA Binds Transcription Gene Expression (e.g., lasB -> Elastase) DNA->Transcription Activates Agonist Agonist: Mimics AHL, activates LasR Agonist->LasR Activates Antagonist Antagonist: Binds LasR, prevents AHL binding Antagonist->LasR Inhibits AHL_out->AHL Diffuses In (at high cell density)

Caption: Simplified Pseudomonas aeruginosa Las QS pathway.

PART 5: References
  • Valle, J., Dailey, K., & Taga, M. E. (2020). A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics. mBio, 11(3), e00788-20. Available at: [Link]

  • Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Journal of Visualized Experiments. Available at: [Link]

  • JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Retrieved from [Link]

  • Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 11, 734947. Available at: [Link]

  • Pearson, J. P., et al. (1999). Identification of genes controlled by quorum sensing in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(24), 13873-13878. Available at: [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041. Available at: [Link]

  • Schuster, M., et al. (2004). Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR. Journal of Bacteriology, 186(22), 7549-7558. Available at: [Link]

  • Pearson, J. P., et al. (1997). Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Elastase and Rhamnolipid Biosynthesis Genes. Journal of Bacteriology, 179(18), 5756-5767. Available at: [Link]

  • Li, Y., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules, 27(8), 2434. Available at: [Link]

  • Fagerlind, M., et al. (2023). The las and rhl Quorum Sensing Systems in Pseudomonas aeruginosa Form a Multi-Signal Reciprocal Network Which Can Tune Reactivity to Variations in Physical and Social Environments. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. Retrieved from [Link]

  • Bloom Tech. (2023). What is the synthesis of L-Valine? Retrieved from [Link]

  • Reverchon, S., et al. (2002). New synthetic analogues of N-acyl homoserine lactones as agonists or antagonists of transcriptional regulators involved in bacterial quorum sensing. Bioorganic & Medicinal Chemistry Letters, 12(8), 1153-1157. Available at: [Link]

  • Paczkowski, J. E., et al. (2024). Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. Microbiology Spectrum, e0054024. Available at: [Link]

  • Annapoorani, A., et al. (2016). The quorum sensing molecule N-acyl homoserine lactone produced by Acinetobacter baumannii displays antibacterial and anticancer properties. Biofouling, 32(9), 1029-1047. Available at: [Link]

  • Lee, K., et al. (2020). Identification and Characterization of Quorum-Quenching Activity of N-Acylhomoserine Lactonase from Coagulase-Negative Staphylococci. Antibiotics, 9(8), 488. Available at: [Link]

Sources

Solid-phase extraction method for isolating N-acyl amino acids from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acyl amino acids (NAAs) are a diverse class of bioactive signaling lipids, including N-acyl glycines, N-acyl taurines, and N-acyl glutamates. These amphipathic molecules regulate processes ranging from pain sensation to glucose homeostasis.[1] Their isolation from complex tissue matrices (brain, liver, adipose) is challenging due to the abundance of neutral lipids and phospholipids that suppress ionization in LC-MS/MS. This guide details a Mixed-Mode Anion Exchange (MAX) solid-phase extraction (SPE) protocol designed to isolate acidic NAAs with high specificity, removing >95% of neutral lipid interferences.

Introduction & Biological Context

N-acyl amino acids are "lipoamino acids" formed by the conjugation of a fatty acid tail to an amino acid headgroup.[1] Unlike their neutral cousins, the N-acyl ethanolamines (NAEs), most NAAs retain a free carboxyl or sulfonate group, rendering them acidic (anionic at physiological pH).

  • N-Acyl Glycines (NAGs): Ligands for GPR18 and modulators of FAAH.[1]

  • N-Acyl Taurines (NATs): Activators of TRP channels; biomarkers for fatty acid metabolism.[1]

  • N-Acyl Glutamates: Signaling lipids in the CNS.[1]

The Challenge

Traditional lipid extractions (Folch, Bligh-Dyer) co-extract massive amounts of triglycerides and phospholipids. These "matrix effects" cause ion suppression in Electrospray Ionization (ESI), masking the low-abundance NAAs. A targeted SPE approach utilizing the acidic nature of NAAs is required for robust quantification.[1]

Principle of the Method

This protocol utilizes Mixed-Mode Anion Exchange (MAX) sorbents.[1] These polymeric sorbents possess two retention mechanisms:

  • Reverse-Phase (RP): Retains the hydrophobic fatty acid tail.[1]

  • Anion Exchange (AX): Retains the negatively charged amino acid headgroup.[1]

The "Interference Removal" Strategy:

  • Neutrals (Triglycerides, NAEs): Bind only via RP.[1] They can be washed away with organic solvents while the NAAs remain "locked" by the AX mechanism.[1]

  • Positives (Polyamines): Do not bind to the AX sites.

  • Elution: Acidification protonates the NAA carboxyl group, breaking the AX bond and allowing elution in organic solvent.

Materials & Reagents

  • SPE Cartridges: Oasis MAX (3 cc, 60 mg) or Strata-X-A (equivalent).

  • Homogenization Solvent: Methanol/Water (1:1 v/v), ice-cold.

  • Loading Buffer: 50 mM Ammonium Acetate, pH 8.5 (Ensures NAAs are deprotonated).[1]

  • Wash Solvent 1: 5% Ammonium Hydroxide in Water (Removes proteins/salts).[1]

  • Wash Solvent 2: 100% Methanol (Crucial: Removes neutral lipids/sterols).[1]

  • Elution Solvent: 2% Formic Acid in Methanol (Protonates NAAs for release).[1]

  • Internal Standards: N-arachidonoyl glycine-d8 (Cayman Chemical).[1]

Experimental Protocol

Phase 1: Sample Preparation (Tissue Homogenization)

Note: Speed and cold temperatures are vital to prevent enzymatic hydrolysis by FAAH.

  • Weighing: Transfer 20–50 mg of frozen tissue (Brain/Liver) to a bead-beating tube.

  • Spiking: Add 10 µL of Internal Standard solution (1 µM NAGly-d8).

  • Extraction: Add 1.0 mL Ice-Cold Methanol/Water (1:1) .

    • Why 1:1? Pure organic solvent precipitates proteins too tightly, trapping lipids. 50% aqueous ensures accessibility while still crashing metabolic enzymes.[1]

  • Homogenization: Bead-beat at 30 Hz for 2 mins (or probe sonicate).

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Prep: Transfer supernatant to a clean glass tube. Dilute with 2.0 mL of Loading Buffer (Ammonium Acetate pH 8.5) .

    • Result: Final organic content is ~33%, pH is basic.[1] This ensures NAAs are negatively charged (COO-) and ready to bind.[1]

Phase 2: Solid-Phase Extraction (MAX Protocol)

SPE_Workflow cluster_0 Phase 2: MAX SPE Workflow Start Conditioning (MeOH -> Water) Load Load Sample (pH 8.5, <35% Organic) Start->Load Wash1 Wash 1: 5% NH4OH (aq) (Removes Proteins/Salts) Load->Wash1 Flow-through: Positives/Neutrals Wash2 Wash 2: 100% Methanol (CRITICAL: Removes Neutral Lipids) Wash1->Wash2 NAAs retained by Charge Elute Elution: 2% Formic Acid in MeOH (Protonates NAAs -> Release) Wash2->Elute Break Charge Interaction Final LC-MS/MS Analysis Elute->Final

Figure 1: Mixed-Mode Anion Exchange (MAX) workflow for selective isolation of acidic N-acyl amino acids.

Step-by-Step Procedure:

  • Condition: Pass 1 mL Methanol, then 1 mL Water through the cartridge.

  • Load: Apply the diluted sample (from Phase 1) at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous Base): Apply 1 mL 5% NH4OH in Water .

    • Mechanism:[1][2][3][4] High pH keeps NAAs charged (bound).[1] Water removes salts and hydrophilic interferences.[1]

  • Wash 2 (Organic Base): Apply 1 mL 100% Methanol .

    • Mechanism:[1][2][3][4]This is the purification step. Since NAAs are bound by ionic forces, they are not eluted by methanol.[1] However, neutral lipids (triglycerides, cholesterol, NAEs) are only held by hydrophobic forces and are washed away.

  • Elute: Apply 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1][2][3][4] The acid drops pH < 3.[1] The NAA carboxyl group (pKa ~4-5) becomes protonated (neutral). The ionic bond breaks.[1] The methanol elutes the now-neutral lipid.[1]

Phase 3: Post-Processing
  • Evaporation: Dry the eluate under Nitrogen at 35°C.

  • Reconstitution: Dissolve in 100 µL Methanol/Water (1:1) containing 10 nM of a secondary standard (for volume correction).

LC-MS/MS Analysis Parameters

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] Ionization: ESI Negative Mode (NAAs ionize best as [M-H]-).

Table 1: LC Gradient Profile

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold
1.0 5% Load
8.0 95% Linear Gradient
10.0 95% Wash
10.1 5% Re-equilibrate

| 12.0 | 5% | End |

Method Validation & Troubleshooting

Self-Validating Checks
  • Recovery Check: Spike a non-endogenous NAA (e.g., N-heptadecanoyl glycine) into the tissue before extraction.[1] Recovery should be >80%.[1]

  • Breakthrough Check: Collect the "Load" and "Wash 2" fractions. Analyze them. If NAAs are found here, the pH was likely too low during loading (failed to bind) or too acidic during the wash.

Common Pitfalls
  • Low Recovery: Often caused by failing to basify the sample before loading.[1] If the pH < 6, NAAs will not bind to the anion exchange sites and will be lost in the flow-through or methanol wash.

  • Ion Suppression: If the baseline is noisy, the Methanol Wash (Step 4) was insufficient. Increase Wash 2 volume to 2 mL to ensure all triglycerides are removed.[1]

References

  • Tan, B., et al. (2010). "Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue."[1] Journal of Chromatography B. Link

  • Cohen, A., et al. (2004). "Identification of endogenous acyl amino acids based on a targeted lipidomics approach."[1] Journal of Lipid Research.[1] Link

  • Waters Corporation. "Oasis MAX Extraction Method for Acidic Compounds."[1] Waters Application Notes. Link

  • Long, J. Z., & Cravatt, B. F. (2011). "The metabolic serine hydrolases and their functions in mammalian physiology and disease." Chemical Reviews. Link

Sources

Troubleshooting & Optimization

How to improve the yield of N-(1-Oxododecyl)-L-valine Schotten-Baumann synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Schotten-Baumann Acylation for N-Lauroyl-L-valine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The Kinetic "Goldilocks" Zone

To improve the yield of N-(1-Oxododecyl)-L-valine (N-Lauroyl-L-valine), you must master the competition between amidation (product formation) and hydrolysis (waste generation).

In the Schotten-Baumann reaction, L-valine acts as the nucleophile attacking the carbonyl carbon of lauroyl chloride. However, water (the solvent) is also a nucleophile. Your goal is to bias the kinetics toward the amine attack.

The Critical Triad
  • pH Control (The Switch):

    • Too Low (< 8): The amine group of valine is protonated (

      
      ), rendering it non-nucleophilic. Result:  No reaction.
      
    • Too High (> 12): The concentration of hydroxide ions (

      
      ) is too high, leading to rapid hydrolysis of lauroyl chloride into lauric acid. Result:  Low yield, high impurity.
      
    • Optimal: pH 10–11 . This keeps valine deprotonated (

      
      ) while minimizing hydroxide attack on the acid chloride.
      
  • Temperature (The Brake):

    • Hydrolysis has a higher activation energy than amidation. Keeping the reaction < 10°C significantly slows down hydrolysis while allowing the rapid amidation to proceed.

  • Phase Transfer (The Bridge):

    • Lauroyl chloride is lipophilic; L-valine is hydrophilic. Without high-shear mixing or a co-solvent (like Acetone or THF), the reagents never meet.

Data: Yield Sensitivity Analysis

Typical results based on internal standard protocols (1.0 eq Valine, 1.1 eq Lauroyl Cl).

ParameterConditionTypical YieldPrimary Impurity
pH < 8.0< 5%Unreacted Valine
pH 10.0 – 11.0 85 – 92% Trace Lauric Acid
pH > 12.540 – 55%Lauric Acid (Major)
Temp 25°C (RT)60 – 70%Lauric Acid
Temp 0 – 5°C 88 – 95% None

Troubleshooting Guide (Q&A)

Q1: My final product is a sticky oil that won't crystallize. What went wrong? Diagnosis: This is the classic signature of Lauric Acid contamination . Root Cause: Hydrolysis of the excess lauroyl chloride occurred, and the fatty acid co-precipitated with your product upon acidification. Solution:

  • The Hexane Wash: The N-acyl product is insoluble in non-polar solvents, while lauric acid is highly soluble. Suspend your crude solid in cold hexane or petroleum ether, stir for 30 minutes, and filter.

  • Post-Reaction pH: Before acidification, extract the basic aqueous layer with ethyl acetate. This removes neutral organic impurities (unreacted acid chloride/anhydrides) before you precipitate the product.

Q2: The reaction mixture turned into a thick gel/emulsion and stirring stopped. Diagnosis: Surfactant-induced viscosity. N-Lauroyl-L-valine is an anionic surfactant. At high concentrations, it forms a lyotropic liquid crystal phase. Solution:

  • Dilution: Increase the solvent volume.

  • Co-solvent Switch: If using only water, switch to Acetone/Water (1:1) . The organic solvent disrupts the micellar structure, reducing viscosity and ensuring better mixing.

Q3: I am getting low yields (<50%) despite keeping the pH at 10. Diagnosis: Simultaneous Addition Failure . Root Cause: If you add all the base at the start, the pH starts high (>12) and drops rapidly as HCl is produced. If you add all the acid chloride at the start, it hydrolyzes before the base can neutralize the HCl. Solution: You must add the Lauroyl Chloride and the Base (NaOH) simultaneously from two separate addition funnels to maintain a constant pH.

Standard Operating Procedure (SOP)

Protocol ID: SB-VAL-C12-OPT Scale: 50 mmol

Reagents
  • L-Valine: 5.86 g (50 mmol)

  • Lauroyl Chloride: 12.0 g (55 mmol, 1.1 eq)

  • NaOH (4M solution): For pH adjustment

  • Solvent: Acetone/Water (1:1 v/v, 100 mL)

Workflow Diagram

SOP_Workflow Start Start: Dissolve L-Valine Cool Cool to 0-5°C (Ice Bath) Start->Cool Add Simultaneous Addition: 1. Lauroyl Chloride (Dropwise) 2. NaOH (Maintain pH 10-11) Cool->Add Critical Step React Stir 2h @ RT (Check TLC) Add->React Wash Extract Basic Soln with Ethyl Acetate (Discard Org Layer) React->Wash Remove Neutrals Acidify Acidify Aqueous Layer to pH 2.0 (HCl) Wash->Acidify Precipitate Product Filter Filter Precipitate & Wash with Hexane Acidify->Filter Dry Final Product: N-Lauroyl-L-Valine Filter->Dry

Caption: Optimized workflow emphasizing the simultaneous addition step and the intermediate wash to remove non-polar impurities.

Step-by-Step Protocol
  • Dissolution: In a 250 mL 3-neck flask, dissolve L-Valine (5.86 g) in 50 mL water and 12.5 mL of 4M NaOH. Add 50 mL Acetone. The solution should be clear.

  • Cooling: Place the flask in an ice bath. Cool internal temperature to < 5°C.

  • The "Schotten-Baumann" Addition:

    • Set up two addition funnels. Funnel A: Lauroyl Chloride.[1] Funnel B: 4M NaOH.

    • Add Lauroyl Chloride dropwise over 45 minutes.

    • CRITICAL: Simultaneously add NaOH dropwise to keep the pH strictly between 10 and 11 . Use a pH meter or high-range pH paper.

  • Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Work-up (Purification):

    • Evaporate most of the acetone under reduced pressure (rotary evaporator).

    • Extract the remaining aqueous solution (pH ~10) with Ethyl Acetate (2 x 30 mL). Discard the organic layer (this contains unreacted lauroyl chloride/lauric anhydride).

    • Acidify the aqueous layer carefully with 6M HCl to pH 1-2 . The product will precipitate as a white solid.

  • Isolation:

    • Filter the solid.[2][3]

    • Wash the filter cake with cold water (to remove NaCl).

    • Wash the filter cake with Petroleum Ether or Hexane (2 x 20 mL) to dissolve trace lauric acid.

    • Dry in a vacuum oven at 40°C.

Mechanistic Insight

Understanding the competing pathways allows you to visualize why pH and temperature are non-negotiable.

Mechanism LC Lauroyl Chloride (Electrophile) Product N-Lauroyl-L-Valine (Target) LC->Product Path A: Amidation (Favored at pH 10, <5°C) Waste Lauric Acid (Impurity) LC->Waste Path B: Hydrolysis (Favored at pH >12 or High Temp) Val L-Valine (Nucleophile) Val->Product Water OH- / H2O (Competitor) Water->Waste

Caption: Competitive reaction pathways. Path A is the kinetic product (desired); Path B is the thermodynamic sink (waste).

References

  • Schotten-Baumann Reaction Mechanism & Conditions Source: Byju's / IIT Kanpur Description: Detailed breakdown of the base-catalyzed acylation mechanism and the role of biphasic conditions.[4] URL:[Link]

  • Synthesis of N-Acyl Amino Acid Surfactants Source: ResearchGate (Review Article) Description:[5] Comprehensive review of synthetic routes for amino acid surfactants, including specific yield data for lauroyl derivatives. URL:[Link]

  • Source: Google Patents (CN108752228B)

Sources

Troubleshooting poor solubility of N-lauroyl-L-valine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

N-Lauroyl-L-Valine (NLV) is not a simple solute; it is an anionic amino acid-based surfactant (AAS) . Its solubility is governed by three thermodynamic gatekeepers: pH , Krafft Temperature (Tk) , and Counter-ion Identity .

Most researchers encounter precipitation because they treat NLV like a standard amino acid. It is structurally a fatty acid (C12) amide-linked to Valine.

  • The Hydrophobic Tail: Lauric chain (C12) drives self-assembly but resists water.

  • The Hydrophilic Head: The carboxylic acid of Valine.

  • The Critical Failure Mode: If the carboxyl group is protonated (low pH) or bridged by divalent cations (Ca²⁺), the molecule behaves like a fatty acid wax and precipitates.

Critical Solubility Parameters (Data Sheet)

ParameterValue / RangeOperational Implication
pKa (Carboxyl) ~3.8 – 4.2Critical: Below pH 5.0, NLV is predominantly insoluble. Target pH 7.0–9.0 .
CMC (Critical Micelle Conc.) ~6 – 8 mM (in water)Above this concentration, the solution clears as micelles form. Below this, it may appear cloudy if near the solubility limit.[1]
Krafft Point (Tk) ~25°C – 35°C (Na⁺ salt)Critical: Below this temperature, micelles cannot form, and the surfactant crystallizes. Heat to >40°C during preparation.
Incompatible Ions Ca²⁺, Mg²⁺, Fe³⁺Divalent cations form insoluble "soap scum" complexes. Avoid standard PBS/media containing these.

Diagnostic Decision Tree (Visualization)

The following diagram illustrates the logical flow for troubleshooting insolubility.

NLV_Solubility_Logic Start Start: NLV Solution is Cloudy/Precipitated Check_pH 1. Check pH Is pH < 6.0? Start->Check_pH Adjust_pH Action: Add NaOH/KOH Target pH 8.0 Check_pH->Adjust_pH Yes Check_Temp 2. Check Temperature Is Temp < 30°C? Check_pH->Check_Temp No Adjust_pH->Check_Temp Heat Action: Heat to 45-50°C (Surpass Krafft Point) Check_Temp->Heat Yes Check_Ions 3. Check Buffer Ions Are Ca²⁺/Mg²⁺ present? Check_Temp->Check_Ions No Heat->Check_Ions Chelate Action: Add EDTA or Switch to Tris/Phosphate Check_Ions->Chelate Yes Success Result: Clear Micellar Solution Check_Ions->Success No Chelate->Success Fail Result: Persistent Haze (Consider Co-solvent) Success->Fail Still Cloudy?

Caption: Figure 1. Troubleshooting logic flow for N-Lauroyl-L-Valine solubilization. Blue nodes represent diagnostic checks; Green nodes represent corrective actions.

Standard Solubilization Protocol (The "Golden" Method)

Objective: Prepare a clear 50 mM N-Lauroyl-L-Valine stock solution.

Reagents:

  • N-Lauroyl-L-Valine (Free Acid form)

  • 1.0 M NaOH (Freshly prepared)

  • Milli-Q Water (Degassed)

Protocol:

  • Molar Calculation: Calculate the required moles of NLV.

    • Example: 100 mg NLV (MW ≈ 299.4 g/mol ) = 0.334 mmol.

  • Base Equivalents (The Key Step): You must add 1.05 – 1.1 equivalents of base to convert the free acid to the sodium salt.

    • Calculation: 0.334 mmol × 1.1 = 0.367 mmol NaOH.

    • Volume: Add 367 µL of 1.0 M NaOH.

  • Slurry Formation: Add the NaOH directly to the dry powder. Add 50% of the final water volume.

  • Thermal Activation: The solution will likely remain cloudy. Place in a water bath at 45°C – 50°C .

    • Reasoning: This surpasses the Krafft point, melting the hydrocarbon chains and allowing micelle formation.

  • Vortexing: Vortex while warm until clear.

  • Dilution: Add remaining warm water to volume. Verify pH is > 7.5.

Troubleshooting Guides & FAQs

Issue 1: "My solution precipitates when I cool it to 4°C."

Diagnosis: You have crossed below the Krafft Point .

  • Explanation: At low temperatures, the solubility of the monomer drops. If the temperature is below the Krafft point, the equilibrium shifts from micelles to solid crystals.

  • Solution: Store stock solutions at Room Temperature (RT). If 4°C storage is mandatory for stability, you must re-warm the solution to 40°C before every use.

  • Alternative: Use Potassium Hydroxide (KOH) instead of NaOH. Potassium salts of fatty acids often have lower Krafft points than Sodium salts.

Issue 2: "I added the NLV to PBS, and it turned into a white curd."

Diagnosis: Salting Out or Calcium Bridging .

  • Explanation: Standard PBS contains ~137 mM NaCl. High ionic strength compresses the electrical double layer of the micelles, reducing their repulsion and causing aggregation. If the PBS contains Calcium (PBS+), the Ca²⁺ ions bridge two carboxyl headgroups, forming an insoluble "lime soap."

  • Solution:

    • Dissolve NLV in pure water or low-salt Tris buffer (10-20 mM) first.

    • Add EDTA (1-2 mM) to chelate trace divalent cations.

    • Avoid buffers with >100 mM salt concentration for stock solutions.

Issue 3: "The solution is clear but turns cloudy when I adjust pH to 6.0."

Diagnosis: Protonation Aggregation .

  • Explanation: The pKa of the N-acyl amino acid is approx 4.0. However, as you approach pH 6.0, you reduce the ionization degree (alpha). For surfactants, even partial protonation can induce hydrogen bonding between headgroups, leading to "acid soap" precipitation.

  • Solution: Maintain pH > 7.0. If your experiment requires pH 6.0, you must add a co-solvent (e.g., 10-20% Ethanol or DMSO) or use a co-surfactant (like Tween-20) to stabilize the micelles.

Advanced Mechanism: Micelle Equilibrium

Understanding the state of the molecule is key to troubleshooting.

Micelle_Equilibrium Monomer Monomer (Soluble, < CMC) Micelle Micelle (Soluble Aggregate, > CMC) Monomer->Micelle Conc > CMC Crystal Crystal/Precipitate (Insoluble, < Tk or < pH) Monomer->Crystal Temp < Tk or pH < pKa Micelle->Monomer Dilution Micelle->Crystal Add Ca²⁺ or High Salt Crystal->Monomer Heat > Tk or pH > pKa

Caption: Figure 2. Thermodynamic states of N-Lauroyl-L-Valine. The goal is to maintain the system in the Monomer-Micelle equilibrium (Green/Blue) and avoid the Crystal trap (Red).

References

  • Luo, C., et al. (2019).[2] "Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium." Journal of Dispersion Science and Technology, 41(8).[3]

    • Relevance: Establishes CMC (~6 mM) and synthesis conditions.
  • Infante, M.R., et al. (2004). "Amino acid-based surfactants: Physicochemical properties and applications."[4][5] Comptes Rendus Chimie, 7(6-7).

    • Relevance: Defines the pKa behavior and Krafft temper
  • Brito, R.O., et al. (2018). "Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review." Comptes Rendus de l'Académie des Sciences.

    • Relevance: Discusses the solubility mechanisms and calcium tolerance (lime soap dispersion) of these surfactants.

Sources

Technical Support Center: N-Acyl Amino Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HPLC-NAA-OPT Assigned Specialist: Senior Application Scientist

Introduction: The Separation Challenge

N-acyl amino acids represent a unique chromatographic challenge because they possess both a hydrophobic tail (the acyl chain) and a polar head group (the free carboxylic acid). Furthermore, they frequently present as complex isomeric mixtures:

  • Structural Isomers: Variation in the acyl chain (e.g., n-butyryl vs. iso-butyryl) or the amino acid backbone (e.g., Leucine vs. Isoleucine).

  • Stereoisomers: Enantiomeric pairs (N-acyl-L-AA vs. N-acyl-D-AA), critical for metabolomics and peptide therapeutics.

This guide provides a modular approach to resolving these isomers, moving from baseline method development to advanced chiral troubleshooting.

Module 1: Method Development Protocol (SOP)

Do not rely on a single "universal" method. Use this decision matrix to select the correct mode based on your specific isomeric challenge.

Workflow Decision Tree

MethodSelection Start Sample: N-Acyl Amino Acid Mixture IsomerType Primary Separation Goal? Start->IsomerType Structural Structural Isomers (Chain branching / Chain length) IsomerType->Structural Hydrophobicity Differs Chiral Stereoisomers (D- vs L- Enantiomers) IsomerType->Chiral Identical Hydrophobicity RPLC Reversed-Phase (RPLC) C18 or Phenyl-Hexyl Structural->RPLC CSP Chiral Stationary Phase (CSP) Polysaccharide or Antibiotic Chiral->CSP RPLC_Cond Condition: pH < 3.0 Suppress -COOH ionization RPLC->RPLC_Cond CSP_Cond Condition: Normal Phase (Hexane/EtOH) or Polar Organic CSP->CSP_Cond

Figure 1: Decision matrix for selecting the primary chromatographic mode based on the type of isomerism present.

Baseline Conditions Table
ParameterStructural Isomer Mode (RPLC)Chiral Mode (Enantiomers)
Column C18 (High Carbon Load) or Phenyl-HexylAmylose/Cellulose tris(3,5-dimethylphenylcarbamate) or Teicoplanin
Mobile Phase A 0.1% Formic Acid or 10mM Phosphate (pH 2.5)NP: Hexane/IPA/TFA (90:10:0.1) RP: MeOH/Buffer (pH 4-5)
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Ethanol or IPA (for Normal Phase)
Temperature 25°C - 40°C10°C - 25°C (Lower temp often improves chiral resolution)
Detection UV 210 nm, ELSD, or MS (ESI-)UV 210-254 nm (if aromatic), CD Detector

Module 2: Troubleshooting Structural Isomers (RPLC)

Issue: I cannot resolve N-isobutyryl-glycine from N-butyryl-glycine.

Root Cause: These are structural isomers with identical molecular weights and very similar hydrophobicities. Standard C18 columns often fail to discriminate based on shape alone.

Troubleshooting Steps
  • Optimize Selectivity (Stationary Phase):

    • Switch to Phenyl-Hexyl: The pi-pi interactions and rigid stationary phase structure often provide better selectivity for isomeric alkyl chains than the flexible alkyl chains of a C18 column.

    • Switch to C30: If using C18, move to a C30 phase. The longer alkyl chains create a more "ordered" surface, enhancing shape selectivity (steric discrimination) between branched and linear isomers.

  • pH Control (The "Acid Lock"):

    • Mechanism: N-acyl amino acids have a free C-terminal carboxylic acid (pKa ~ 3.0–3.8). At neutral pH, they are ionized (COO-), eluting early with broad peaks.

    • Action: Lower mobile phase pH to 2.0–2.5 using Phosphate buffer or Formic acid. This protonates the acid (COOH), increasing retention and hydrophobic interaction, which amplifies the subtle differences between isomers [1].

  • Solvent Effect:

    • Replace Acetonitrile with Methanol . Methanol is a protic solvent that engages in hydrogen bonding, often providing different selectivity for polar-embedded compounds compared to the aprotic acetonitrile.

Module 3: Troubleshooting Chiral Separation

Issue: My N-acyl-D-amino acid co-elutes with the L-isomer.

Root Cause: Enantiomers have identical physical properties in achiral environments. You must introduce a chiral environment. Unlike free amino acids, N-acyl amino acids are "N-blocked," which actually improves separation on polysaccharide columns but prevents ligand exchange mechanisms used for free amino acids.

Selection Guide: Polysaccharide vs. Macrocyclic Glycopeptide
FeaturePolysaccharide (e.g., AD-H, OD-H)Macrocyclic Glycopeptide (e.g., Chirobiotic T)
Primary Interaction Hydrogen bonding (amide), dipole-dipole, pi-pi.Inclusion complex, ionic interaction.
Best For N-acyl amino acids with aromatic acyl groups or side chains.Small, polar N-acyl amino acids (e.g., N-acetyl).
Mobile Phase Normal Phase (Hexane/EtOH) is superior for conformational rigidity.Reversed Phase (MeOH/Water) is compatible and often preferred.
Critical Optimization Steps
  • The "Amylose vs. Cellulose" Swap:

    • If a Cellulose-based column (e.g., OD-H) shows partial separation, switch to an Amylose-based column (e.g., AD-H). The helical twist of the polymer backbone differs, often resolving isomers that the other cannot [2].

  • Mobile Phase Additives:

    • Acid is Mandatory: You must add 0.1% TFA or Formic Acid to the mobile phase.

    • Why? Without acid, the carboxylic acid moiety ionizes. The resulting anion repels the chiral selector or causes non-specific binding, destroying resolution.

  • Temperature Effect:

    • Action: Lower the column temperature to 10°C–15°C.

    • Reasoning: Chiral recognition is an enthalpy-driven process. Lower temperatures reduce thermal motion, "freezing" the analyte into the chiral groove of the stationary phase for longer, thereby increasing resolution (Rs) [3].

Module 4: Peak Shape & Detection FAQ

Q: Why do my peaks tail significantly (Tailing Factor > 1.5)?

A: This is likely due to secondary silanol interactions or ionization effects .

  • Fix 1 (Ionization): Ensure pH is at least 1.5 units below the pKa (aim for pH 2.0–2.3). If the acid is partially ionized, it "smears" down the column.

  • Fix 2 (Silanols): Use a "high-purity" or "hybrid" silica particle (e.g., BEH or XBridge type) which has fewer free silanols. Alternatively, increase buffer strength to 25-50 mM to mask silanol sites.

Q: I have low sensitivity. UV 210 nm is noisy.

A: N-acyl amino acids lack strong chromophores (unless the acyl group is benzoyl/aromatic).

  • Alternative 1 (ELSD/CAD): Evaporative Light Scattering or Charged Aerosol Detection is universal and independent of chromophores.

  • Alternative 2 (MS): Use ESI in Negative Mode . The carboxylic acid (COO-) ionizes efficiently in negative mode. Use volatile buffers (Formic acid/Ammonium Formate) instead of Phosphate [4].

References

  • Dolan, J. W. (2017).[1] "Back to Basics: The Role of pH in Retention and Selectivity." LCGC North America.[1] Available at: [Link]

  • Phenomenex. (2025). "Mobile Phase Optimization: A Critical Factor in HPLC." Available at: [Link]

  • MDPI. (2020). "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS." Molecules. Available at: [Link]

Sources

Purification strategies for crude N-lauroyl-L-valine synthesis product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Lauroyl-L-Valine Synthesis & Purification

Subject: Purification Strategies for Crude N-Lauroyl-L-Valine (NLV) Ticket ID: NLV-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Why" Behind the Workflow

Welcome to the technical support hub for N-acyl amino acid synthesis. You are likely synthesizing N-lauroyl-L-valine (NLV) via the Schotten-Baumann reaction (L-valine + lauroyl chloride under basic conditions).

The crude product you currently have is likely a mixture of:

  • Target Molecule: N-lauroyl-L-valine (NLV).[1]

  • Major Impurity A: Lauric acid (from hydrolysis of unreacted lauroyl chloride).

  • Major Impurity B: Unreacted L-Valine.

  • Major Impurity C: Inorganic salts (NaCl).

The Challenge: NLV is an anionic surfactant. It wants to foam, it wants to oil out, and it has solubility characteristics that overlap frustratingly with its major impurity, lauric acid. The protocol below is designed to exploit the subtle pKa and polarity differences between the surfactant (NLV) and the fatty acid.

The "Golden Path" Purification Protocol

This is the standard operating procedure (SOP) for converting the crude reaction mixture into >98% pure crystalline solid.

Step 1: Reaction Termination & Acidification
  • Action: The reaction mixture (pH >10) contains the sodium salt of NLV. Slowly add HCl (37%) dropwise while stirring vigorously.

  • Target: Lower pH to ~2.0.

  • Observation: A white precipitate or a thick oil will form.

  • Why: The pKa of the carboxylic acid on NLV is approx 3-4. You must go significantly below this to ensure full protonation (conversion from soluble salt to insoluble acid).

Step 2: Phase Separation (The "De-Salting")
  • Action: Add Ethyl Acetate (EtOAc) to the acidified mixture. Shake and separate phases.

  • Outcome:

    • Organic Layer: Contains NLV and Lauric Acid.

    • Aqueous Layer: Contains NaCl and unreacted L-Valine (zwitterionic/protonated form is water-soluble).

  • Technical Note: If an emulsion forms (common with surfactants), add a small amount of saturated NaCl (brine) to break it.

Step 3: The Critical "Hexane Wash" (Removing Fatty Acid)
  • Context: This is where most protocols fail. Lauric acid and NLV are both soluble in EtOAc. You need a non-polar discriminator.

  • Action:

    • Dry the EtOAc layer (MgSO4), filter, and rotovap to a solid/oil.

    • Suspend the crude solid in Hexane (or Petroleum Ether).

    • Stir vigorously at room temperature for 30 minutes.

    • Filter.

  • Mechanism: Lauric acid is highly soluble in hexane. NLV (due to the amide bond polarity) is insoluble or sparingly soluble in hexane. The solid on the filter is your purified NLV; the filtrate contains the impurities.

Step 4: Recrystallization[2]
  • Solvent System: Ethanol/Water (approx. 70:30 v/v) or Acetone/Water.

  • Action: Dissolve solid in minimum hot ethanol (60°C). Add warm water dropwise until slight turbidity appears. Cool slowly to room temperature, then 4°C.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the separation points for each impurity.

NLV_Purification_Workflow Start Crude Reaction Mixture (pH > 10, Aqueous) Acid Acidification (HCl) pH -> 2.0 Start->Acid Extract Extraction with Ethyl Acetate Acid->Extract PhaseSep Phase Separation Extract->PhaseSep AqWaste Aqueous Waste (NaCl, Unreacted Valine) PhaseSep->AqWaste Aqueous Layer OrgPhase Organic Phase (NLV + Lauric Acid) PhaseSep->OrgPhase Organic Layer Evap Evaporate Solvent OrgPhase->Evap HexaneWash Suspend in Hexane (Stir 30 min) Evap->HexaneWash Filter Filtration HexaneWash->Filter Filtrate Filtrate Waste (Lauric Acid) Filter->Filtrate Hexane Soluble Solid Crude Solid NLV Filter->Solid Hexane Insoluble Recryst Recrystallization (EtOH/Water) Solid->Recryst Final Pure N-Lauroyl-L-Valine (>98%) Recryst->Final

Caption: Figure 1.[2][3][4][5] Logical flowchart for the isolation of N-lauroyl-L-valine, distinguishing removal steps for salts, unreacted amino acids, and fatty acid byproducts.

Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

  • Symptom: Upon cooling your recrystallization mixture, droplets of oil form at the bottom instead of crystals.

  • Cause:

    • Temperature: The solution was cooled too quickly.

    • Impurity: Residual lauric acid depresses the melting point.

    • Solvent Ratio: Too much water in the Ethanol/Water mix pushes the surfactant out of solution before crystals can organize.

  • Fix:

    • Re-heat to dissolve the oil.[6] Add a small amount of Ethanol (to increase solubility).

    • Seed the solution with a tiny crystal of pure NLV if available.

    • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Issue 2: High Free Fatty Acid (FFA) Content

  • Symptom: HPLC shows a peak at the retention time of lauric acid, or H-NMR shows a multiplet at ~2.3 ppm (alpha-protons of free fatty acid).

  • Cause: The hexane wash was insufficient or the solid was not ground finely enough before washing.

  • Fix: Perform a "Trituration" .[7] Grind the dried solid into a fine powder. Suspend it in fresh hexane and sonicate for 10 minutes before filtering.

Issue 3: Product is Sticky/Hygroscopic

  • Cause: Residual solvent or salt contamination.

  • Fix:

    • Dissolve in Ethyl Acetate and wash with water again (to remove trapped salts).

    • Dry under high vacuum ( < 1 mbar) at 40°C for 12 hours. Note: NLV has a lower melting point than Valine; do not overheat.

Data & Specifications

Table 1: Solubility Profile for Purification Logic

SolventN-Lauroyl-L-ValineLauric Acid (Impurity)L-Valine (Impurity)NaCl (Impurity)
Water (pH 2) InsolubleInsolubleSolubleSoluble
Water (pH 10) Soluble (Micelles)Soluble (Soap)SolubleSoluble
Ethyl Acetate SolubleSolubleInsolubleInsoluble
Hexane Insoluble/Sparingly Soluble InsolubleInsoluble
Ethanol (Hot) SolubleSolubleSparinglySparingly

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to purify NLV? A: Yes, but it is rarely cost-effective for scale-up. If you need analytical standard grade (>99.5%), use a silica column.

  • Mobile Phase: Chloroform:Methanol (90:10 to 80:20 gradient) with 0.1% Acetic Acid. The acetic acid is crucial to keep the carboxylic acid protonated and prevent tailing.

Q: What is the expected melting point? A: Unlike L-Valine (which melts >300°C), N-lauroyl-L-valine has a much lower melting point, typically in the range of 100°C – 105°C (dependent on purity). If your product melts at 45°C, it is likely mostly lauric acid.

Q: Why does my solution foam during the water wash? A: You have synthesized a surfactant. Agitation creates foam.

  • Tip: Do not shake the separatory funnel vigorously. Use a gentle "rocking" motion. If an emulsion forms, add brine (saturated NaCl) or a few drops of Ethanol to break the surface tension.

Q: Can I use Acetone instead of Ethanol for recrystallization? A: Yes. An Acetone/Water system often yields sharper crystals than Ethanol/Water because NLV has a steeper solubility curve in Acetone.

Troubleshooting Logic Tree

Use this decision tree to diagnose purity issues based on physical observation.

Troubleshooting_Logic Check Analyze Product (NMR/HPLC) Impurity Identify Impurity Check->Impurity Lauric Impurity: Lauric Acid (High FFA) Impurity->Lauric NMR ~2.3ppm Salt Impurity: Inorganic Salts (High Ash) Impurity->Salt Ash Test >0.1% Color Impurity: Yellow Color Impurity->Color Visual Action1 Action: Triturate with Hexane (Repeat Wash) Lauric->Action1 Action2 Action: Redissolve in EtOAc Wash with Water Salt->Action2 Action3 Action: Activated Carbon Treatment in Hot Ethanol Color->Action3 Action1->Check Re-Test Action2->Check Re-Test Action3->Check Re-Test

Caption: Figure 2. Diagnostic logic for identifying and remediating specific impurity profiles in the final product.

References

  • Infante, M. R., et al. (2004). "Amino acid-based surfactants."[8] Comptes Rendus Chimie, 7(6-7), 583-592.

  • Takehara, M. (1989). "Properties and applications of amino acid based surfactants." Colloids and Surfaces, 38(1-3), 149-167.

  • Naughton, F. C. (2000). "Production, chemistry, and properties of amino acid-based surfactants." Journal of Surfactants and Detergents, 3, 239-242.

  • Google Patents. (2017). "CN107417561A - Preparation method of N-lauroyl-L-lysine." (Used for analogous purification logic of N-lauroyl amino acids).

Sources

Common sources of contamination in N-acyl amino acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #NAA-001: Minimizing Background Noise & Artifacts

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: Critical (Data Integrity Risk)

Introduction

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS data for N-acyl amino acids (NAAs)—such as N-arachidonoyl glycine or N-palmitoyl taurine—is showing unexpected background signals, ghost peaks, or poor reproducibility.

NAAs are amphiphilic signaling lipids present in trace concentrations (nM to pM range). Unlike standard amino acids, they are not typically derivatized for analysis; they are analyzed intact, often in negative electrospray ionization (ESI-) mode. This makes them uniquely susceptible to two distinct failure modes: isobaric interference from plasticizers (which mimic their lipophilic tails) and enzymatic degradation (by FAAH/NAAA enzymes) during sample prep.

This guide is structured to troubleshoot these specific vectors of contamination.

Module 1: Pre-Analytical Contamination (The Environment)

Q: I see high background signals in my blanks. How do I distinguish between system noise and external contamination?

A: You must look at the specific m/z values. In NAA analysis, the most common "imposters" are slip agents and plasticizers leaching from labware.

The "Slip Agent" Trap: Manufacturers add slip agents to polypropylene microtubes and pipette tips to help them release from molds. The most common is Erucamide (13-cis-Docosenamide).

  • The Problem: Erucamide (m/z 338.34 [M+H]+) is structurally a fatty acid amide. It is isobaric or nearly isobaric with certain endogenous NAAs and lipoamines. It extracts with your analytes.

  • The Fix: Use "Low Retention" tips with caution. Often, standard, high-quality virgin polypropylene is safer than "super-slick" low-retention tips which may have higher slip agent loads. Always pre-rinse tips with your extraction solvent (e.g., Methanol) if you detect this peak.

Common Contaminant Reference Table

Contaminant ClassSourceCharacteristic Ions (m/z)Impact on NAA Analysis
Phthalates Parafilm, soft tubing, gloves149.0 (fragment), 391.3 (DEHP)Ion suppression (competes for charge).
Erucamide Plastic tube/tip "slip agents"338.34 [M+H]+Direct Interference: Mimics C22:1 fatty amides.
PEG (Polyethylene Glycol) Detergents, lotions, surfactantsSeries of peaks separated by 44 DaBroad background noise; suppresses ionization.
Phospholipids Biological Matrix (Plasma/Tissue)184.0 (PC headgroup), 104.0Matrix effects; suppresses NAA signal in ESI-.

Critical Directive: NEVER use Parafilm to seal tubes containing organic solvents (MeOH, ACN, Chloroform) intended for lipid analysis. Phthalates dissolve instantly in these solvents.

Module 2: Sample Integrity (The Enzyme Problem)

Q: My N-acyl glycine concentrations drop significantly if I don't analyze them immediately. Is this oxidation?

A: It is likely enzymatic hydrolysis , not oxidation. NAAs are the primary substrates for Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

The Mechanism: As soon as you thaw a tissue sample or draw blood, these enzymes become active. They rapidly cleave the amide bond, separating the fatty acid from the amino acid.

  • Result: False negative (loss of NAA) and false positive (artificial increase in free fatty acids).

The Solution: The "Cold-Organic" Quench You cannot rely on simple freezing. You must denature the enzymes immediately upon thawing or collection.

  • Inhibitors: Add URB597 (a potent FAAH inhibitor) to your collection buffer or solvent if working with active lysates.

  • Solvent Quench: Use ice-cold acetonitrile or methanol (at -20°C) as your primary extraction solvent. The organic solvent precipitates the proteins (enzymes) instantly, stopping the reaction.

Module 3: Instrumental Hygiene (The Machine)

Q: I see "Ghost Peaks" of NAAs in my solvent blanks after running high-concentration samples. How do I clear them?

A: NAAs are "sticky" lipids. They adhere to stainless steel and PEEK tubing, especially in the absence of a strong wash solvent.

Troubleshooting Steps:

  • Needle Wash: Ensure your autosampler needle wash contains Isopropanol (IPA) . A standard MeOH/Water wash is often too weak to solubilize long-chain acyl groups (C18, C20, C22).

    • Recommended Wash: 50% Isopropanol / 25% Acetonitrile / 25% Water + 0.1% Formic Acid.

  • Column Carryover: If using a C18 column, lipids accumulate at the head of the column.

    • Action: Add a "Sawtooth" wash step at the end of your gradient. Ramp to 98% B (high organic) and hold for at least 3-5 column volumes before re-equilibrating.

  • The "Blank" Trap: Do not run a pure water blank after a sample. Lipids are insoluble in water and will precipitate in the injector, only to redissolve in the next organic injection. Always use a solvent blank (e.g., 50% MeOH).

Visualizing the Contamination Pathways

The following diagram maps the vectors of contamination against the analytical workflow, highlighting where specific artifacts enter the system.

ContaminationVectors cluster_sources Contamination Sources Plasticware Pipette Tips/Tubes (Slip Agents) Extraction Extraction (Organic Solvent) Plasticware->Extraction Leaching Erucamide Erucamide (m/z 338) Isobaric Interference Plasticware->Erucamide Environment Parafilm/Gloves (Phthalates) Environment->Extraction Contact Suppression Ion Suppression (Signal Drop) Environment->Suppression Matrix Bio-Sample (Enzymes/Phospholipids) Matrix->Extraction FAAH Activity Hydrolysis Data Loss (False Negative) Matrix->Hydrolysis If not quenched LC_Column LC Column (Stationary Phase) Extraction->LC_Column MS_Source MS Ion Source (ESI) LC_Column->MS_Source GhostPeaks Ghost Peaks (Carryover) LC_Column->GhostPeaks Lipid Buildup

Caption: Vector map illustrating how environmental plastics, biological enzymes, and instrument buildup contribute to specific spectral artifacts in NAA analysis.

Standardized Protocol: The "Clean-Extract" Workflow

To validate your system against these issues, adopt this self-validating extraction protocol. This method minimizes enzymatic degradation and plasticizer leaching.

Reagents:

  • Extraction Solvent: 100% Acetonitrile (LC-MS Grade), pre-chilled to -20°C.

  • Internal Standard (ISTD): Deuterated NAA (e.g., N-arachidonoyl glycine-d8).

  • Labware: Glass vials (silanized) or virgin polypropylene (pre-rinsed).

Step-by-Step Methodology:

  • Sample Collection:

    • Harvest tissue/plasma rapidly.

    • Critical: If not extracting immediately, snap-freeze in liquid nitrogen. Do not leave on ice for >10 mins without quenching.

  • Quenching (The Enzyme Stop):

    • Add 4 volumes of cold (-20°C) Acetonitrile containing ISTD to 1 volume of sample.

    • Why: This ratio ensures immediate protein precipitation and FAAH inactivation.

  • Homogenization:

    • Vortex or bead-beat for 30 seconds. Keep sample cold.

  • Phase Separation:

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Note: This pellets the denatured enzymes and cell debris.

  • Filtration (The Plasticizer Check):

    • Do not use nylon syringe filters (high extractables).

    • Use PTFE or Regenerated Cellulose filters if filtration is necessary. Ideally, just transfer the supernatant carefully to a glass vial.

  • Analysis:

    • Inject supernatant directly (HILIC or RP-LC). Avoid evaporation/reconstitution if possible to prevent loss of volatile species or plasticizer concentration.

References & Further Reading
  • Thermo Fisher Scientific. (2023). Troubleshooting contamination in LC-MS systems: An at-a-glance guide.Link

  • Sigma-Aldrich. (2008). LC-MS Contaminants: Plasticizers and Background Ions.[1][2]Link

  • Waters Corporation. Plasticizer contamination in LCMS samples (Erucamide/Phthalates).Link

  • Agilent Technologies. (2019). Don't Fear the Ghost: Troubleshooting Unexpected Peaks in Lipid Analysis.Link

  • National Institutes of Health (PMC). (2024). Challenges in Lipidomics Biomarker Identification: Avoiding Pitfalls.Link

Sources

Technical Support Center: Stability & Storage Optimization for N-(1-Oxododecyl)-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine or N-Dodecanoyl-L-valine) is an amino acid-based surfactant and permeation enhancer.[1][2] Its stability is governed by the integrity of its amide bond and the physical state of its fatty acid tail .

Unlike simple amino acids, this conjugate is an amphiphile. Its degradation is not just a loss of purity; it results in the release of Lauric Acid (insoluble fatty acid) and L-Valine , which can drastically alter the pH, solubility, and toxicity profile of your formulation.

The Golden Rules of Storage:

  • Moisture is the Enemy: The amide bond is susceptible to hydrolysis. Store in a desiccated environment.

  • Cold Chain is Critical: Long-term storage (>6 months) requires -20°C to kinetically arrest hydrolysis.[1][2]

  • pH Sensitivity: In solution, maintain pH 6.0–8.0. Avoid extremes (< pH 4 or > pH 9) where acid/base-catalyzed hydrolysis accelerates.[1][2]

Stability Matrix & Degradation Pathways[2]

Mechanistic Insight: The Hydrolysis Threat

The primary degradation pathway is the cleavage of the amide linkage between the lauroyl tail and the valine headgroup. This reaction is water-mediated and catalyzed by extreme pH or enzymes (amidases).[1][2]

DegradationPathway cluster_conditions Catalysts (Accelerators) Compound N-(1-Oxododecyl)-L-valine (Intact Surfactant) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack (Slow) Water + H₂O Water->Transition Lauric Lauric Acid (Insoluble Precipitate) Transition->Lauric Bond Cleavage Valine L-Valine (Soluble Amino Acid) Transition->Valine Heat Heat (>40°C) pH pH < 4 or pH > 9

Figure 1: Hydrolytic degradation pathway of N-(1-Oxododecyl)-L-valine. Note that the formation of Lauric Acid often leads to visible precipitation in aqueous formulations.

Quantitative Stability Data Summary
ParameterOptimal ConditionCritical LimitConsequence of Failure
Temperature (Solid) -20°C> 25°CThermal oxidation; accelerated hydrolysis if moisture is present.[1][2]
Temperature (Solution) 4°C (Short-term)> 40°CRapid amide hydrolysis; micelle rearrangement.[1][2]
Humidity < 30% RH> 60% RHHygroscopic caking; autocatalytic hydrolysis.
pH (Aqueous) 6.5 – 7.5< 5.0 or > 9.0Acid: Precipitates free acid form.[2] Base: Hydrolyzes amide bond.[2]
Light Dark / Amber VialUV ExposurePhoto-oxidation of the alkyl chain (slow but possible).[1][2]

Troubleshooting Guide (Q&A)

Q1: My N-(1-Oxododecyl)-L-valine powder has turned into a sticky, yellowish paste. Is it still usable?

  • Diagnosis: Hygroscopic Failure. The compound has absorbed atmospheric moisture. This lowers the glass transition temperature (

    
    ) of the lipid tail, causing it to "melt" into a paste.
    
  • Risk: High.[2] Absorbed water initiates hydrolysis.

  • Action: Discard. Do not attempt to dry and reuse, as the hydrolysis products (Lauric acid) are likely already present and will skew your concentration calculations.

Q2: I prepared a 10 mM stock solution in water, but after a week at 4°C, I see white flakes floating. What happened?

  • Diagnosis: Solubility Crash or Hydrolysis. [1][2]

    • Scenario A (pH drift): If the solution absorbed CO₂ from the air, the pH may have dropped. N-(1-Oxododecyl)-L-valine behaves like a fatty acid; at low pH, it protonates and becomes insoluble.[1][2]

    • Scenario B (Hydrolysis): The amide bond cleaved, releasing Lauric Acid, which is insoluble in water and forms white flakes.

  • Action: Check pH. If pH < 6.0, adjust to pH 7.4 with NaOH. If precipitate remains upon warming and pH adjustment, it is Lauric Acid (degradation product). Discard the stock.

Q3: Can I autoclave solutions of N-(1-Oxododecyl)-L-valine for sterilization?

  • Direct Answer: NO.

  • Reasoning: Autoclaving (121°C, 15 psi) provides the exact energy required to shatter the amide bond. You will end up with a broth of Lauric Acid and Valine.

  • Protocol: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible; avoid Nylon if nonspecific binding is a concern).[2]

Q4: How do I validate the purity of my stored material without running a full HPLC?

  • Field Test (Melting Point): Pure N-acyl amino acids have sharp melting points (typically >100°C, though specific to the crystal form).[1][2] Degradation lowers and broadens the melting range.

  • Field Test (TLC): Use a simple silica TLC plate.[2]

    • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:10:1).[2]

    • Visualization: Iodine vapor or Ninhydrin (detects free Valine).[2]

    • Result: If you see a spot at the baseline (Valine) or a new high-Rf spot (Lauric acid), the sample is degraded.[2]

Standard Operating Procedures (SOPs)

SOP-01: Long-Term Storage (Solid State)

For storage > 6 months.

  • Container: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene bags which allow slow moisture permeation.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.

  • Atmosphere: Purge the headspace with Argon or Nitrogen gas before sealing to prevent oxidative stress.

  • Temperature: Store at -20°C .

  • Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the powder.

SOP-02: Preparation of Stable Stock Solutions

For use within 1-4 weeks.

  • Solvent: Use degassed buffers (PBS or Tris, pH 7.4).[2] Avoid unbuffered water to prevent pH drift.

  • Dissolution:

    • Add solid to buffer.[3]

    • If solubility is slow, warm gently to 35°C (do not boil).

    • Sonication (30-60 seconds) can help disrupt micellar aggregates.[1][2]

  • Aliquot: Do not store one large volume. Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C . Liquid shelf life at 4°C is limited to < 2 weeks due to hydrolysis risk.

SOP-03: Re-Qualification Workflow

Use this logic tree to decide if stored material is safe for experimentation.

QC_Workflow Start Inspect Stored Material Visual Visual Check: Caking? Discoloration? Start->Visual Discard1 DISCARD (Moisture Damage) Visual->Discard1 Yes Solubility Solubility Check: Dissolve 10mg in 1mL pH 7.4 Buffer Visual->Solubility No Clear Solution is Clear? Solubility->Clear Discard2 DISCARD (Insoluble Degradants) Clear->Discard2 No (Cloudy/Flakes) TLC TLC/HPLC Check: Free Valine Detected? Clear->TLC Yes Pass PASS Proceed to Experiment TLC->Pass No Discard3 DISCARD (Hydrolysis > 5%) TLC->Discard3 Yes

Figure 2: Quality Control Decision Tree for assessing N-(1-Oxododecyl)-L-valine integrity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 26658, N-(1-Oxododecyl)-L-valine. Retrieved from [Link][2][4]

  • Surfactant Stability Mechanisms
  • Amino Acid Surfactant Applications

    • Chalmers University of Technology. Development of amino acid-based surfactants: from synthesis to applications. Retrieved from [Link][2]

  • Safety & Handling

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Matrix effects in the mass spectrometric analysis of N-lauroyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects & Troubleshooting in LC-MS/MS

Status: Operational | Tier: Level 3 (Method Development & Validation)

Core Concept: The "Surfactant" Paradox

User Query: Why does N-lauroyl-L-valine show erratic signal intensity and severe carryover compared to standard amino acids?

Technical Insight: N-lauroyl-L-valine is not just an amino acid; it is an N-acyl amino acid , structurally acting as an anionic surfactant. It consists of a hydrophobic lauroyl tail (C12) and a polar valine head group.

This amphiphilic structure creates two distinct matrix effect (ME) challenges:

  • Micelle Formation & Surface Activity: At high concentrations or in specific solvents, it can form micelles or aggregate at the droplet surface during Electrospray Ionization (ESI), altering charge competition.

  • Phospholipid Co-elution: Its lipophilicity (LogP ~4-5) often causes it to co-elute with endogenous plasma phospholipids (GPCho), the primary agents of ion suppression.

Diagnostic Workflow: Is it Matrix Effect or Recovery?

User Query: My sensitivity is low in plasma compared to water. Is this extraction loss or ion suppression?

Protocol: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing the "zone of suppression."

Experiment Setup (PCI)
  • Infusion: Syringe pump infuses N-lauroyl-L-valine (100 ng/mL) at 10 µL/min into the post-column flow.

  • Injection: Inject a blank extracted matrix (e.g., plasma precipitate) via the autosampler.

  • Observation: Monitor the baseline of the analyte. A dip in the baseline indicates suppression; a peak indicates enhancement.[1]

Workflow Visualization

PCI_Workflow Pump Syringe Pump (Analyte Constant Flow) Tee Mixing Tee Pump->Tee 10 µL/min LC LC Column (Eluting Blank Matrix) LC->Tee Flow from LC MS MS/MS Source (ESI) Tee->MS Combined Flow Data Chromatogram (Baseline Dip = Suppression) MS->Data Signal Acquisition

Caption: Post-Column Infusion setup to visualize matrix effects in real-time.

Troubleshooting Guide (Q&A Format)

Issue 1: Signal Suppression & Phospholipids

Q: I see a >50% signal drop in my plasma samples. What is interfering?

A: The most likely culprits are glycerophosphocholines (PC) and lysophosphatidylcholines (LPC) .

  • Mechanism: Phospholipids accumulate at the surface of ESI droplets, preventing your analyte from entering the gas phase (charge competition).

  • Detection: Monitor m/z 184 (phosphocholine head group) in Positive Mode to see where lipids elute.

  • Solution: If N-lauroyl-L-valine co-elutes with the m/z 184 trace, you must alter chromatography or extraction.

Data Comparison: Extraction Efficiency for Lipid Removal

Extraction MethodPhospholipid RemovalAnalyte Recovery (Est.)[2][3]Cost/Sample
Protein Precipitation (PPT) < 20% (Poor)> 90%Low
Liquid-Liquid Extraction (LLE) > 90% (Excellent)70-85%Medium
Supported Liquid Extraction (SLE) > 95% (Superior)80-90%High
SPE (Mixed Mode Anion) > 98% (Best)85-95%High

Recommendation: Use LLE with MTBE (Methyl tert-butyl ether) or SLE . Avoid simple PPT (methanol/acetonitrile) as it fails to remove lipids that co-elute with lipoamino acids.

Issue 2: Adduct Formation (Na+ vs. H+)

Q: I am monitoring [M+H]+ (m/z ~300) but the signal is split between protonated and sodiated ions.

A: N-lauroyl-L-valine avidly scavenges sodium due to its surfactant-like carbonyls.

  • Immediate Fix: Switch to Negative Mode ESI .

    • Target: [M-H]⁻ (Deprotonated species).

    • Why? Carboxylic acids ionize efficiently in negative mode, and sodium adducts are less problematic (though [M-2H+Na]⁻ can occur).

  • If Positive Mode is Mandatory:

    • Add Ammonium Formate (5-10 mM) to the mobile phase. Ammonium ions (

      
      ) suppress sodium adducts by providing a proton source.
      
Issue 3: Carryover (The "Ghost" Peak)

Q: I see N-lauroyl-L-valine in my blank injections after a high standard.

A: The "lauroyl" (C12) tail sticks to the rotor seal and injection needle.

  • Needle Wash Protocol:

    • Weak Wash: 10% Methanol (removes salts).

    • Strong Wash:isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid.

    • Logic: You need a high-organic solvent with strong elution strength to solubilize the C12 tail.

Quantitative Assessment: The Matrix Factor (MF)

To validate your method according to FDA/EMA guidelines, you must calculate the Matrix Factor .

Calculation Logic

Do not confuse Recovery with Matrix Effect.

  • Set A (Neat): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract.




  • MF = 1.0: No effect.

  • MF < 0.85: Suppression (Critical issue).

  • MF > 1.15: Enhancement.

Decision Tree: Optimizing Sample Prep

Sample_Prep_Logic Start Start Method Dev Check_MF Calculate Matrix Factor (MF) Start->Check_MF Result Is MF between 0.85 - 1.15? Check_MF->Result Pass Validation Ready Result->Pass Yes Fail Suppression (MF < 0.85) Result->Fail No Check_PL Check Phospholipids (m/z 184) Fail->Check_PL Coelution Do Lipids Co-elute? Check_PL->Coelution Change_Chrom Change Column (C18 -> Phenyl-Hexyl) Coelution->Change_Chrom No (Non-lipid suppression) Change_Ext Switch Extraction (PPT -> LLE/SPE) Coelution->Change_Ext Yes (Lipid suppression) Change_Chrom->Check_MF Retest Change_Ext->Check_MF Retest

Caption: Decision tree for mitigating matrix effects based on Matrix Factor (MF) results.

References & Regulatory Standards

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

    • Relevance: Defines the requirement for Matrix Factor calculation and acceptance criteria.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

    • Relevance: Provides specific protocols for investigating matrix effects using different lots of matrix (hemolyzed/hyperlipidemic).

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link

    • Relevance: The foundational paper establishing the Post-Column Infusion (PCI) method described in Module 2.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

    • Relevance: Detailed comparison of PPT vs. SPE for phospholipid removal (Data source for Module 3 table).

  • Kanu, A. B., et al. (2008). "Ion mobility-mass spectrometry of amino acids and surfactant-peptide complexes." Journal of Mass Spectrometry. Link

    • Relevance: Discusses the ionization behavior of surfactant-like amino acid complexes relevant to N-lauroyl-L-valine.

Sources

Optimizing reaction conditions for enzymatic acylation of L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for N-Acylation Ticket ID: VAL-ACY-001 Status: Open Assigned Specialist: Senior Application Scientist (Biocatalysis Division)

Executive Summary

The enzymatic N-acylation of L-valine represents a challenge in "non-aqueous enzymology." The central conflict lies in the polarity mismatch: L-valine is a hydrophilic zwitterion, while lipases (the most efficient catalysts for this transformation) thrive in hydrophobic organic solvents.

This guide moves beyond basic protocols to address the solubility-activity paradox and thermodynamic equilibrium shifts required for high-yield synthesis.

Module 1: The Solubility Paradox & Reaction Medium

Q: My L-valine is precipitating in the organic solvent, and I see zero conversion. How do I solubilize a zwitterion for lipase catalysis?

A: This is the most common failure mode. In standard organic solvents (Hexane, MTBE), L-valine exists as a zwitterion (


) and is insoluble. Furthermore, the charged ammonium group (

) is not a nucleophile; you need the uncharged amine (

) for acylation.

The Protocol: Hydrophobic Ion Pairing (HIP) Do not use free L-valine. You must convert it into a solvent-soluble salt or ester.

  • The Fix (Tetrabutylammonium Salt Method):

    • React L-valine with Tetrabutylammonium hydroxide (TBAOH) in water.

    • Lyophilize the mixture to remove water completely.

    • Result: L-Valine-TBA salt. This salt is highly soluble in organic solvents (like dichloromethane or chloroform) and the amine is deprotonated (

      
      ), making it a potent nucleophile.
      
  • Alternative (L-Valine Esters):

    • If your downstream application permits, use L-valine methyl ester hydrochloride.

    • Note: You must add a mild organic base (e.g., Triethylamine) to neutralize the hydrochloride and free the amine.

Decision Logic: Solvent Selection

SolventSelection Start Start: Select Substrate Form Form Is L-Valine modified? Start->Form FreeAcid Free Acid (L-Valine) Form->FreeAcid No EsterSalt L-Valine Ester or TBA Salt Form->EsterSalt Yes Solvent1 Solvent: Tert-butanol or Ionic Liquids (e.g., [BMIM][PF6]) FreeAcid->Solvent1 Requires Polar Media Solvent2 Solvent: MTBE, Toluene, or n-Hexane EsterSalt->Solvent2 Soluble in Hydrophobic Media LogP Check Log P Solvent1->LogP Log P < 2.0 Solvent2->LogP Log P > 2.0 Result1 Low Activity (Enzyme stripping) LogP->Result1 Result2 High Activity (Enzyme hyper-activation) LogP->Result2

Figure 1: Decision matrix for solvent selection based on substrate modification. Hydrophobic solvents (Log P > 2.0) generally preserve the essential water layer around the enzyme.

Module 2: Thermodynamic Control & Water Activity

Q: I am getting low yields (<40%), and the reaction seems to stall. Is the enzyme dying?

A: It is likely not enzyme death, but rather thermodynamic equilibrium . Acylation is reversible. If you use a carboxylic acid as the donor, the byproduct is water. Accumulation of water drives the reverse reaction (hydrolysis).

Troubleshooting Steps:

  • Switch Acyl Donors: Stop using free fatty acids. Use activated esters .

Acyl Donor TypeByproductReversibilityRecommendation
Free Fatty Acid WaterReversibleAvoid (Requires molecular sieves)
Alkyl Ester (e.g., Ethyl acetate)EthanolReversibleModerate (Ethanol can inhibit enzyme)
Vinyl Ester (e.g., Vinyl acetate)Acetaldehyde (Tautomerizes)Irreversible Highly Recommended
Anhydride Carboxylic AcidIrreversibleCaution (Acid byproduct drops pH)
  • Control Water Activity (

    
    ): 
    
    • Enzymes need a monolayer of water to function (structural flexibility), but bulk water promotes hydrolysis.

    • Target: Maintain

      
       between 0.1 and 0.3.
      
    • Method: Pre-equilibrate your reaction components and enzyme over saturated salt solutions (e.g.,

      
       or 
      
      
      
      ) in a desiccator before mixing.
Mechanism of Action (Ping-Pong Bi-Bi)

Mechanism E Free Enzyme (Lipase) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl + Acyl Donor AcylDonor Acyl Donor (Vinyl Ester) E_Acyl->E_Acyl - Product 1 E_Complex Tetrahedral Intermediate E_Acyl->E_Complex + L-Valine Product1 Byproduct (Acetaldehyde) Valine Nucleophile (L-Valine) E_Complex->E - Final Product FinalProd N-Acyl L-Valine

Figure 2: The Ping-Pong Bi-Bi mechanism. The acyl donor reacts first to form the Acyl-Enzyme intermediate. If water attacks this intermediate, you get hydrolysis. You must ensure L-Valine attacks instead.

Module 3: Catalyst Optimization (The "pH Memory" Effect)

Q: I bought Novozym 435 (CALB), but it's inactive in Toluene. Why?

A: Enzymes in organic solvents remember the pH of the last aqueous solution they were exposed to. This is called pH Memory .

The Protocol: pH Tuning

  • Dissolve the free enzyme in a buffer at its optimal aqueous pH (usually pH 7.5 - 8.5 for CALB acylation).

  • Flash-freeze and lyophilize (freeze-dry) the enzyme.

  • Use this "pH-tuned" powder in your organic solvent.

    • Explanation: This locks the ionization state of the catalytic triad (Ser-His-Asp) in the active conformation. If lyophilized from distilled water (pH ~5.5-6.0), the histidine may be protonated incorrectly, rendering the enzyme sluggish.

Q: What is the optimal temperature?

A: While CALB is stable up to 80°C, the "sweet spot" for acylation of amino acids is 40°C - 55°C .

  • < 40°C: Kinetics are too slow; solubility of L-valine/TBA salt decreases.

  • > 60°C: Risk of racemization of L-valine (loss of chirality) and potential thermal deactivation of the enzyme over long batch times.

Module 4: Standard Operating Procedure (SOP)

Experiment: Synthesis of N-Lauroyl-L-Valine (Example)

  • Substrate Prep: Prepare L-Valine-TBA salt (10 mmol) as described in Module 1.

  • Solvent: Add 20 mL of anhydrous 2-Methyl-2-butanol (or Toluene).

  • Acyl Donor: Add Vinyl Laurate (12 mmol, 1.2 equivalents).

    • Why Vinyl? Irreversible.

    • Why 1.2 eq? Slight excess drives kinetics without overwhelming the enzyme.

  • Catalyst: Add Novozym 435 (Immobilized Candida antarctica Lipase B) at 10% w/w relative to substrate.

  • Conditions: Incubate at 50°C, 200 RPM orbital shaking.

  • Monitoring: Check TLC or HPLC at 4, 8, and 24 hours.

  • Workup: Filter off the enzyme (reusable). Evaporate solvent. Acidify to remove TBA counter-ion and extract the N-acyl-L-valine.

References

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.[1] Nature, 409(6817), 241-246. Link

    • Foundational text on pH memory and non-aqueous enzymology.
  • Gotor-Fernández, V., Briers, H., van Rantwijk, F., & Sheldon, R. A. (2006). Lipase-catalyzed acylation of amino acids and peptides. Journal of Molecular Catalysis B: Enzymatic, 40, 111-120.
  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[2][3][4][5][6] Chemical Society Reviews, 42(15), 6406-6436. Link

    • Authoritative review on w
  • Bordusa, F. (2002).[7] Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link

    • Mechanistic details on the Ping-Pong Bi-Bi p
  • Patil, P. D., et al. (2018). Optimization of reaction conditions for lipase-catalyzed synthesis. Industrial & Engineering Chemistry Research, 57(12), 4220-4229.

Sources

Validation & Comparative

Validating the quantification of N-(1-Oxododecyl)-L-valine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioanalytical Method Validation of N-(1-Oxododecyl)-L-valine by LC-MS/MS

Introduction: The Analytical Imperative for N-Acyl Amino Acids

N-(1-Oxododecyl)-L-valine belongs to the growing class of N-acyl amino acids (NAAAs), lipid signaling molecules implicated in a diverse array of physiological processes, from metabolic regulation to neurotransmission. As research into their therapeutic and biomarker potential intensifies, the need for robust, reliable, and precise quantification in complex biological matrices like plasma, serum, and tissue has become paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity.

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the validation process for an LC-MS/MS method tailored to N-(1-Oxododecyl)-L-valine. We will dissect the "why" behind each validation parameter, grounded in regulatory expectations, and compare the performance of LC-MS/MS against alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to establish a bioanalytical method that is not only scientifically sound but also regulatorily compliant.

Comparative Analysis of Analytical Platforms

While LC-MS/MS is the preferred platform, it is instructive to compare it with other potential techniques to understand its distinct advantages for quantifying molecules like N-(1-Oxododecyl)-L-valine.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Selectivity Very High (based on precursor/product ion mass-to-charge ratios)High (based on fragmentation patterns)Low to Moderate (risk of co-eluting interferences)
Sensitivity Very High (pg/mL to fg/mL)High (pg/mL)Low (ng/mL to µg/mL)
Derivatization Not typically required for this analyteMandatory to increase volatility and thermal stability[1]May be required to add a chromophore for detection
Throughput HighModerate (longer run times, complex sample prep)High
Matrix Effect Potential for ion suppression/enhancement; must be evaluatedLess prone to ion suppression but matrix can affect column lifeLess susceptible than MS, but matrix can still interfere
Structural Info High (fragmentation provides structural confirmation)High (extensive libraries of fragmentation patterns)None

The Rationale for LC-MS/MS: For N-(1-Oxododecyl)-L-valine, a non-volatile and polar lipid, LC-MS/MS is the superior choice. It circumvents the need for chemical derivatization, which can introduce variability and increase sample preparation time, a necessity for GC-MS analysis.[1][2] Furthermore, its sensitivity far exceeds that of HPLC-UV, a critical factor when measuring endogenous analytes or low drug concentrations in pharmacokinetic studies.[3]

The Architecture of Bioanalytical Method Validation

A bioanalytical method validation is a formal process to demonstrate that an analytical method is reliable and fit for its intended purpose.[4] The framework for this process is rigorously defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) M10 guideline serving as the current global standard.[5][6][7]

Below is a diagram illustrating the core workflow of developing and validating a bioanalytical method.

Bioanalytical_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Dev Method Development Optimize Sample Prep Optimize LC Separation Optimize MS/MS Detection Val Full Validation Selectivity Accuracy & Precision Linearity & Range Stability Matrix Effect Carryover Dev->Val Establish Protocol App Sample Analysis Process Study Samples Apply QC Acceptance Criteria Val->App Validated Method App->Val Partial/Cross-Validation (if method changes)

Caption: Bioanalytical method lifecycle from development to routine application.

Core Validation Parameters: A Step-by-Step Guide

Here we detail the essential validation experiments, explaining the scientific rationale and providing typical acceptance criteria based on the ICH M10 guideline.[6]

Selectivity and Specificity
  • Why it Matters: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample.[4][8] For N-(1-Oxododecyl)-L-valine, this includes endogenous lipids, isomeric compounds, and potential metabolites. Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte.

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma).

    • Analyze a blank matrix lot spiked only with the internal standard (IS).

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in LLOQ samples.

Linearity and Calibration Curve
  • Why it Matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity confirms that this relationship is proportional over a specific range, allowing for accurate interpolation of unknown sample concentrations.

  • Experimental Protocol:

    • Prepare a blank matrix sample (blank) and a zero standard (blank + IS).

    • Prepare a series of 6-8 non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte. The range should encompass the expected concentrations in study samples.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Apply a regression model, typically a linear model with 1/x or 1/x² weighting.

  • Acceptance Criteria:

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Why it Matters: Accuracy describes the closeness of the measured concentration to the true value, while precision measures the reproducibility of these measurements.[8][9] Together, they define the reliability of the method. These are assessed using Quality Control (QC) samples at multiple concentrations.

  • Experimental Protocol:

    • Prepare QCs in the same biological matrix at four levels:

      • LLOQ: Lower Limit of Quantification

      • LQC: Low Quality Control (≤ 3x LLOQ)

      • MQC: Medium Quality Control

      • HQC: High Quality Control (near the Upper Limit of Quantification, ULOQ)

    • Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (Between-run): Analyze at least three separate runs on different days.

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Table 1: Representative Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (%CV)
LLOQ 1.00 15 1.05 +5.0% 11.2%
LQC 2.50 15 2.41 -3.6% 8.5%
MQC 50.0 15 52.3 +4.6% 6.1%

| HQC | 80.0 | 15 | 78.9 | -1.4% | 5.3% |

Recovery and Matrix Effect
  • Why it Matters:

    • Recovery: Measures the efficiency of the extraction process. Inconsistent recovery can be a source of imprecision.

    • Matrix Effect: Evaluates the suppression or enhancement of analyte ionization caused by co-eluting molecules from the biological matrix.[10] This is a critical parameter in LC-MS/MS and a primary cause of inaccuracy if not properly managed.

  • Experimental Protocol:

    • Prepare three sets of samples at LQC and HQC levels:

      • Set A: Analyte spiked into the matrix before extraction.

      • Set B: Analyte spiked into the matrix extract after extraction.

      • Set C: Analyte spiked into a pure solution (e.g., mobile phase).

    • Analyze all sets.

  • Calculations & Acceptance Criteria:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

      • Should be consistent and reproducible, though a specific percentage is not mandated.

    • Matrix Factor = Peak Area of Set B / Peak Area of Set C

      • A value < 1 indicates ion suppression; > 1 indicates ion enhancement.

    • The IS-normalized Matrix Factor should have a CV ≤ 15% across at least six different lots of the matrix.

Stability
  • Why it Matters: N-(1-Oxododecyl)-L-valine must be stable throughout the entire lifecycle of a sample, from collection to analysis, to ensure the measured concentration reflects the true concentration at the time of collection.

  • Experimental Protocol: Analyze LQC and HQC samples after exposing them to various conditions, comparing the results to freshly prepared samples.

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Autosampler Stability: In the processed state, held in the autosampler.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Validation_Hierarchy cluster_full When is it required? cluster_partial When is it required? cluster_cross When is it required? Full Full Validation Full_Desc New method or major changes to an existing method. Partial Partial Validation Partial_Desc Minor method changes: - Change in lab - New instrument - Change in matrix anticoagulant Cross Cross-Validation Cross_Desc Comparing data from two different validated methods or labs.

Caption: Types of bioanalytical method validation and their triggers.[7][9]

Detailed Experimental Protocol: Quantification of N-(1-Oxododecyl)-L-valine in Human Plasma

This section provides a practical, step-by-step methodology for a typical validation experiment.

1. Materials and Reagents

  • Reference Standards: N-(1-Oxododecyl)-L-valine and a stable isotope-labeled internal standard (e.g., N-(1-Oxododecyl-d3)-L-valine).

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid.

  • Matrix: Blank human plasma (K2-EDTA).

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create spiking solutions for calibration standards and QCs. Prepare a separate working solution for the IS.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0-0.5 min: 40% B

    • 0.5-2.5 min: 40% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 40% B

    • 3.6-5.0 min: Hold at 40% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive Ion Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • N-(1-Oxododecyl)-L-valine: Q1 300.3 -> Q3 118.1

      • N-(1-Oxododecyl-d3)-L-valine (IS): Q1 303.3 -> Q3 118.1

Conclusion

The validation of a bioanalytical method for N-(1-Oxododecyl)-L-valine by LC-MS/MS is a systematic and rigorous process that is essential for generating reliable data in research and regulated drug development. By adhering to the principles of selectivity, accuracy, precision, linearity, and stability as outlined in international guidelines, scientists can ensure their method is fit-for-purpose.[6][7] The inherent advantages of LC-MS/MS—namely its high sensitivity, selectivity, and applicability to non-volatile molecules without derivatization—make it the definitive analytical choice. This guide provides the foundational knowledge and practical framework necessary to successfully develop and validate a robust method, ultimately enabling the accurate quantification of this important bioactive lipid and advancing our understanding of its role in health and disease.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Department of Health & Human Services. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available from: [Link]

  • Bioanalytical method validation emea. Slideshare. Available from: [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA). Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS.gov). Available from: [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. ResearchGate. Available from: [Link]

  • Analysis of Lipids via Mass Spectrometry. Sannova. Available from: [Link]

  • Analytical Challenges and Recent Advances in Mass Spectrometry Based Lipidomics. ACS Publications. Available from: [Link]

  • Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. LinkedIn. Available from: [Link]

  • Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Familias GA. Available from: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available from: [Link]

  • Review: Determination of Amino Acids by Different Methods. ResearchGate. Available from: [Link]

  • Development and validation a LC-MS/MS method for determination of L-type voltage-gated calcium channel and NMDA receptor antagonist NGP1-01 in mouse serum. National Institutes of Health (NIH). Available from: [Link]

  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. RSC Publishing. Available from: [Link]

  • Development, validation and application of an LC–MS/MS method quantifying free forms of the micronutrients queuine and queuosine. Queen's University Belfast. Available from: [Link]

  • L-Valine / Official Monographs for Part I. Available from: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]

  • Quantification of vancomycin in human serum by LC-MS/MS. De Gruyter. Available from: [Link]

  • a review: strategy for method development and validation of hplc. IJNRD. Available from: [Link]

  • Determination of Lipophilic Toxins by LC/MS/MS: Single-Laboratory Validation. ResearchGate. Available from: [Link]

  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Semantic Scholar. Available from: [Link]

  • HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. ResearchGate. Available from: [Link]

Sources

Comparing the surfactant efficacy of N-lauroyl-L-valine with Sodium Dodecyl Sulfate (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, and Sodium N-Lauroyl-L-Valinate (NLLVS) , an emerging amino acid-based alternative. While SDS remains the gold standard for aggressive solubilization and denaturing electrophoresis (SDS-PAGE), NLLVS offers a superior profile for drug delivery systems, protein extraction requiring native conformation, and personal care formulations due to its biocompatibility and mildness.

Verdict: Use SDS for analytical denaturation and maximizing solubility of recalcitrant hydrophobes. Use NLLVS for biological applications requiring cell viability, protein structural integrity, and "green" formulation standards.

Physicochemical Profile

The fundamental difference lies in the head group chemistry. SDS possesses a sulfate head group which is highly ionized and insensitive to pH, whereas NLLVS features a valine-derived carboxylate head group, introducing pH-dependent solubility and milder electrostatic interactions.

Table 1: Technical Specifications Comparison
ParameterSodium Dodecyl Sulfate (SDS)Sodium N-Lauroyl-L-Valinate (NLLVS)
CAS Number 151-21-3137-16-6 (Sarcosinate analog) / Specific C12-Valine salts vary
Molecular Weight 288.38 g/mol ~335.4 g/mol (Sodium salt)
Head Group Sulfate (

)
Amino Acid (Valine Carboxylate)
Hydrophobic Tail C12 (Lauryl)C12 (Lauryl)
CMC (25°C) 8.2 mM (approx. 0.24% w/v)~6.0 mM (approx. 0.20% w/v)
Surface Tension (

)
~39.5 mN/m~28–30 mN/m
Kraft Point ~16°C (Precipitates in cold)< 0°C (Better cold tolerance)
pH Stability Stable across wide pHPrecipitates at pH < 5 (Protonation)
Classification Synthetic / Harsh AnionicBio-based / Mild Anionic

Note on CMC: The Critical Micelle Concentration (CMC) of NLLVS (6 mM) is slightly lower than SDS (8.2 mM), indicating a higher thermodynamic tendency to form micelles. This suggests NLLVS is slightly more efficient at forming supramolecular structures at lower concentrations.

Performance Benchmarks

Solubilization & Emulsification
  • SDS: Exhibits aggressive solubilization capacity. It effectively disrupts lipid membranes and solubilizes hydrophobic proteins by binding to the peptide backbone (approx. 1.4 g SDS per 1 g protein), inducing unfolding.

  • NLLVS: Forms smaller, more dynamic micelles. While effective at emulsifying oils (minimum interfacial tension can reach ~1.15 mN/m with salt optimization), it does not disrupt lipid bilayers as violently as SDS. This makes it suitable for lipid nanoparticle (LNP) stabilization where membrane integrity is desired.

Protein Interaction & Denaturation

This is the critical differentiator for drug development.

  • SDS Mechanism: SDS monomers bind to hydrophobic residues and charged groups, forcing proteins into extended rod-like structures (denaturation). This destroys enzymatic activity.

  • NLLVS Mechanism: The bulky amino acid head group and lower charge density prevent the "stripping" of the protein's hydration shell. NLLVS typically preserves the secondary and tertiary structure of enzymes, allowing for functional protein extraction .

Cytotoxicity & Biocompatibility
  • SDS: Known irritant. Induces significant keratinocyte death and hemolysis at concentrations near CMC.

  • NLLVS: Demonstrates high biocompatibility. The breakdown products are fatty acids and valine (an essential amino acid), which are metabolically safe. Cytotoxicity assays on keratinocytes (HaCaT) show significantly higher cell viability compared to SDS.[1]

Visualizing the Difference

The following diagram illustrates the structural and functional divergence between the two surfactants.

SurfactantComparison SDS Sodium Dodecyl Sulfate (SDS) (Sulfate Head) Action_SDS High Charge Density Aggressive Binding SDS->Action_SDS NLLVS N-Lauroyl-L-Valine (NLLVS) (Amino Acid Head) Action_NLLVS Steric Bulk (Valine) Mild Interaction NLLVS->Action_NLLVS Result_SDS Protein Denaturation (Linearization) Action_SDS->Result_SDS Binds 1.4g/g Result_NLLVS Native Structure Retention (Enzyme Activity) Action_NLLVS->Result_NLLVS Preserves H-bonds App_SDS SDS-PAGE Cell Lysis Result_SDS->App_SDS App_NLLVS Drug Delivery Personal Care Result_NLLVS->App_NLLVS

Caption: Functional pathway comparison showing how head group chemistry dictates protein interaction outcomes.

Experimental Protocols

Protocol A: Determination of CMC (Conductivity Method)

Objective: Validate the purity and micellization point of your surfactant batch. This is a self-validating protocol; the intersection of two linear regression lines defines the CMC.

Materials:

  • Calibrated Conductivity Meter (e.g., Mettler Toledo).

  • High-purity water (18.2 MΩ·cm).

  • Surfactant Stock Solution (50 mM).

Workflow:

  • Baseline: Measure conductivity of pure water (

    
    ).
    
  • Titration: Add surfactant stock in 0.5 mL increments to 50 mL water under constant stirring (25°C).

  • Recording: Record conductivity (

    
    ) after stabilization (approx. 2 min per step).
    
  • Analysis:

    • Plot

      
       (y-axis) vs. Concentration (x-axis).
      
    • Identify two linear regions: Pre-micellar (steep slope) and Post-micellar (shallow slope).

    • Calculation: The intersection point

      
       is the CMC.[2]
      
    • Validation: For SDS,

      
       should be 
      
      
      
      mM. For NLLVS,
      
      
      should be
      
      
      mM.
Protocol B: Comparative Protein Stability Assay (Fluorescence)

Objective: Quantify the denaturing effect of NLLVS vs. SDS using Bovine Serum Albumin (BSA) Intrinsic Tryptophan Fluorescence.

Materials:

  • BSA Solution (1

    
    M in Phosphate Buffer pH 7.4).
    
  • Surfactant Solutions (0 to 20 mM).

  • Fluorescence Spectrophotometer (Ex: 280 nm, Em: 300–400 nm).

Workflow:

  • Preparation: Prepare 10 samples of BSA mixed with increasing surfactant concentrations (0.1 mM to 20 mM).

  • Incubation: Incubate at 25°C for 1 hour to reach equilibrium.

  • Measurement: Scan emission spectra.

    • Native BSA

      
       nm.
      
    • Denatured BSA

      
       shifts Red (to 
      
      
      
      nm) with intensity quenching.
  • Data Interpretation:

    • SDS: Expect a sharp redshift and intensity drop starting at ~2 mM (cooperative binding).

    • NLLVS: Expect minimal shift or gradual intensity change, indicating preservation of the Trp environment (folded state).

Selection Decision Matrix

Use the following logic flow to select the appropriate surfactant for your application:

SelectionMatrix Start Start: Define Application Goal IsProtein Is Protein Structure Critical? Start->IsProtein IsLysis Is Complete Cell Lysis Required? IsProtein->IsLysis No (Analytical) IsTox Is Biocompatibility/Low Tox Required? IsProtein->IsTox Yes (Functional) SelectSDS Select SDS IsLysis->SelectSDS Yes (DNA extraction) SelectNLLVS Select NLLVS IsLysis->SelectNLLVS No (Gentle permeabilization) IsTox->SelectSDS No (In vitro only) IsTox->SelectNLLVS Yes (Drug Delivery)

Caption: Decision tree for selecting between SDS and NLLVS based on experimental constraints.

References

  • Luo, C., et al. (2019). Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium. Journal of Dispersion Science and Technology. (Determined CMC of NLLVS at 6 mM).

  • Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science. (Review of mildness and biodegradability).

  • Otzen, D. E. (2011). Protein–surfactant interactions: A tale of two states. Biochimica et Biophysica Acta.[3] (Mechanisms of SDS denaturation).

  • National Institutes of Health (NIH). PubChem Compound Summary for Sodium Dodecyl Sulfate. (Physicochemical properties of SDS).[3][4]

  • Sogawa, M., et al. (2014). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line.[5] (Comparative cytotoxicity of amino acid surfactants).

Sources

Cross-Reactivity Assessment of Antibodies for N-Acyl Amino Acid Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acyl amino acids (NAAs) are a rapidly emerging class of lipokine signaling molecules produced by both mammalian hosts and the gut microbiota. Structurally, they consist of a fatty acid "tail" conjugated to an amino acid "head" via an amide bond. This structural simplicity presents a paradox: while they are potent GPCR ligands (e.g., GPR132, GPR18), their lack of structural complexity makes antibody generation notoriously difficult.

This guide addresses the primary bottleneck in NAA immunoassay development: Cross-Reactivity (CR). Because NAAs function as haptens, they must be conjugated to carriers for immunization. The specific site of conjugation dictates the antibody's specificity profile. This guide provides a rigorous framework for assessing antibody performance, comparing immunoassay utility against LC-MS/MS, and establishing a self-validating quality control workflow.

Part 1: The Structural Challenge & Hapten Design

The fundamental challenge in detecting NAAs like N-arachidonoyl glycine (NAGly) is distinguishing it from structural analogs like N-arachidonoyl serine (NASer) or N-oleoyl glycine (NOGly).

The Epitope Exposure Dilemma

Antibodies recognize the part of the molecule distal to the conjugation linker.

  • Head-Conjugation: If the amino acid carboxyl group is used for linkage, the antibody recognizes the fatty acid tail. Result: High cross-reactivity with any NAA sharing that tail.

  • Tail-Conjugation: If the fatty acid omega-end is chemically modified for linkage, the antibody recognizes the amino acid head group. Result: High cross-reactivity with any NAA sharing that head group.

Visualization: Hapten-Linker Logic

The following diagram illustrates how hapten design influences antibody specificity and potential cross-reactivity zones.

HaptenDesign cluster_0 Conjugation Strategy A: Head Linking cluster_1 Conjugation Strategy B: Tail Linking NAA N-Acyl Amino Acid (Target) HeadLink Linker at Amino Acid Carboxyl NAA->HeadLink TailLink Linker at Fatty Acid Omega-End NAA->TailLink Carrier Carrier Protein (KLH/BSA) HeadLink->Carrier EpitopeA Exposed Epitope: Fatty Acid Tail HeadLink->EpitopeA exposes RiskA Risk: Cross-reacts with same tail, different heads EpitopeA->RiskA TailLink->Carrier EpitopeB Exposed Epitope: Amino Acid Head TailLink->EpitopeB exposes RiskB Risk: Cross-reacts with same head, different tails EpitopeB->RiskB

Figure 1: Impact of hapten conjugation chemistry on antibody specificity windows. The site of linkage occludes that region, forcing the immune system to generate antibodies against the exposed distal features.

Part 2: Comparative Methodology

While LC-MS/MS is the gold standard for absolute specificity, Immunoassays (ELISA) offer throughput essential for screening.

Table 1: Technology Comparison for NAA Analysis

FeatureCompetitive ELISALC-MS/MS (Targeted)
Throughput High (96/384 samples simultaneously)Low (Serial injection, 10-20 min/sample)
Sensitivity (LOD) High (pg/mL range)High (fg/mL to pg/mL range)
Specificity Variable (Dependent on antibody CR)Absolute (Mass + Retention Time)
Sample Prep Minimal (Dilution or simple extraction)Complex (Lipid extraction, SPE cleanup)
Cost per Sample Low (<$5)High (>$50)
Primary Utility Large-scale screening, clinical trialsValidation, metabolic profiling

Part 3: Experimental Protocol (Self-Validating System)

Objective: Establish a Competitive ELISA workflow that quantifies cross-reactivity against structural analogs. Note: Since NAAs are small molecules, a Sandwich ELISA is impossible. A competitive format is mandatory.

Reagents & Preparation[1][2]
  • Coating Antigen: NAA-BSA conjugate (Must use the same linker chemistry as the immunogen).

  • Primary Antibody: Anti-NAA mAb or affinity-purified pAb.

  • Competitors: Free Target NAA, Analog A (Head variant), Analog B (Tail variant).

  • Solvent: NAAs are lipids.[1][2] Dissolve standards in methanol/DMSO, then dilute into assay buffer. Ensure final organic solvent concentration is <5% to prevent antibody denaturation.

Step-by-Step Workflow
  • Coating: Incubate microplate with NAA-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.[3]

  • Blocking: Wash 3x with PBST. Block with 3% Non-Fat Dry Milk in PBS for 2 hours.

  • Competition (The Critical Step):

    • Pre-mix the Primary Antibody at a fixed limiting concentration (determined by prior titration, typically 50-70% of max binding).

    • Add graded concentrations of Free Analyte (Standard) or Cross-Reactant (Analog) in a log-scale series (e.g., 0.01 nM to 10,000 nM).

    • Incubate pre-mix for 1 hour, then transfer to the coated plate.

  • Detection: Incubate 1 hour. Wash 5x. Add HRP-conjugated secondary antibody.

  • Readout: Add TMB substrate. Stop with H2SO4. Read OD450.

Self-Validation Checkpoints
  • Checkpoint 1 (Parallelism): Serial dilutions of a biological sample must yield a curve parallel to the standard curve. Non-parallelism indicates matrix interference (e.g., albumin binding to the lipid tail).

  • Checkpoint 2 (Spike-and-Recovery): Spike known NAA concentrations into the matrix. Recovery should be 80-120%.

Workflow Diagram

ELISA_Workflow cluster_prep Competition Setup Start Start: Coated Plate (NAA-BSA) Mix Mix Antibody + Sample/Standard Equil Equilibrium Binding (Free NAA binds Ab) Mix->Equil Transfer Transfer Mixture to Plate Equil->Transfer Binding Unbound Ab binds to Coated Antigen Transfer->Binding Wash Wash Step (Remove Ab-Free NAA complex) Binding->Wash Detect Add Secondary Ab-HRP + TMB Substrate Wash->Detect Result Measure OD450 (Inverse relationship) Detect->Result

Figure 2: Competitive ELISA workflow. Note the inverse relationship: High signal = Low analyte concentration.

Part 4: Data Analysis & Interpretation[1][5]

Calculating Cross-Reactivity (CR)

Plot the Optical Density (OD) vs. Log[Concentration]. Fit the data to a 4-Parameter Logistic (4-PL) model . Determine the IC50 (concentration resulting in 50% inhibition of maximum signal) for the target and each analog.

Formula:



Interpretation Guide
  • < 1% CR: Excellent specificity. Suitable for complex matrices (plasma/feces).

  • 1 - 10% CR: Acceptable for screening, but positives require LC-MS/MS confirmation.

  • > 10% CR: Poor specificity. The antibody cannot distinguish the target from the analog.

Part 5: Case Study Data

Scenario: Evaluation of a monoclonal antibody raised against N-Arachidonoyl Glycine (NAGly) . The immunogen was conjugated via the Glycine carboxyl group (Head-linked), exposing the Arachidonoyl tail.

Table 2: Specificity Profile of Anti-NAGly mAb (Clone 4F9)

AnalyteStructure DifferenceIC50 (nM)Cross-Reactivity (%)Interpretation
N-Arachidonoyl Glycine (Target) --15 100% Reference
N-Arachidonoyl SerineHead Change (Gly

Ser)
4533.3%High Interference (Tail is identical)
N-Arachidonoyl DopamineHead Change (Gly

Dopamine)
12012.5%Moderate Interference
N-Oleoyl GlycineTail Change (20:4

18:1)
>10,000< 0.1%No Interference
N-Palmitoyl GlycineTail Change (20:4

16:0)
>10,000< 0.1%No Interference

Analysis: The data confirms the "Head-Linked" hypothesis. The antibody binds strongly to the Arachidonoyl tail (common to the first three entries). It discriminates poorly between Glycine and Serine heads (33% CR) but discriminates perfectly against different fatty acid tails (<0.1% CR).

  • Actionable Insight: This antibody is suitable for detecting "Total N-Arachidonoyl species" but cannot specifically quantify N-Arachidonoyl Glycine in a sample rich in N-Arachidonoyl Serine without prior chromatographic separation.

References

  • Cohen, L. J., et al. (2017).[4] "Commensal bacteria make GPCR ligands that mimic human signalling molecules."[1][5][6][7] Nature. [Link]

  • Bradshaw, H. B., et al. (2009). "N-acyl amino acids: metabolism, molecular targets, and role in biological processes."[8] Annual Review of Pharmacology and Toxicology. [Link]

  • Boster Bio. (2025). "How to Analyze ELISA Data and Calculate Results." Boster Bio Technical Resource. [Link]

Sources

Comparative study of the biological effects of different N-acyl-L-valine chain lengths

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical analysis of N-acyl-L-valine derivatives, focusing on how the acyl chain length (C8–C18) dictates physicochemical properties and biological outcomes.

Executive Summary

N-acyl-L-valine surfactants represent a class of "lipoamino acids" that bridge the gap between harsh synthetic surfactants and natural lipids. By conjugating the essential amino acid L-Valine with fatty acid tails of varying lengths (C8 to C18), researchers can tune the molecule's hydrophobicity, surface activity, and biological interaction.

This guide objectively compares the performance of short-chain (C8-C10), medium-chain (C12-C14), and long-chain (C16-C18) N-acyl-L-valine derivatives.

Key Finding: Biological activity does not increase linearly with chain length. Instead, it exhibits a "Cutoff Effect" , where specific activities (antimicrobial, hemolytic) peak at C10–C12 (Decanoyl/Lauroyl) and decline for longer chains due to supramolecular aggregation and solubility limits.

Physicochemical Properties & Surface Activity[1][2]

The fundamental driver of biological difference in this series is the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC) .

Comparative Data Table: Surface Properties

Data aggregated from tensiometry and fluorescence probe studies.

DerivativeAcyl ChainChain LengthCMC (mmol/L)Solubility (25°C, pH 7)Hydrophobicity (Est. LogP)
N-Octanoyl-L-Valine CaprylicC8~15.0 - 20.0High~2.5
N-Decanoyl-L-Valine CapricC10~6.0 - 8.0High~3.5
N-Lauroyl-L-Valine LauricC122.39 Moderate~4.5
N-Myristoyl-L-Valine MyristicC141.94 Low (needs pH > 7)~5.5
N-Palmitoyl-L-Valine PalmiticC161.74 Very Low~6.5
N-Stearoyl-L-Valine StearicC18< 1.0Insoluble (needs heat)~7.5

Insight: The CMC drops significantly as the chain lengthens.[1] However, the drop plateaus between C14 and C16. This suggests that for C16/C18, the driving force for micellization is counteracted by the difficulty of packing bulky chains or solubility constraints.

Structural Logic of Micellization

The following diagram illustrates how chain length alters the self-assembly preference, shifting from monomers to spherical micelles, and finally to vesicles or lamellar sheets for long chains.

Micellization C8 C8: Octanoyl-Val (High CMC) Monomer Monomers (Soluble) C8->Monomer Predominant state at low conc. C12 C12: Lauroyl-Val (Optimal CMC) Micelle Spherical Micelle (Dynamic) C12->Micelle Forms easily at >2.4 mM C18 C18: Stearoyl-Val (Low CMC) Vesicle Vesicle / Bilayer (Stable) C18->Vesicle High packing parameter Favors bilayers

Caption: Relationship between N-acyl chain length and supramolecular assembly preference.

Antimicrobial Efficacy (The Cutoff Effect)

N-acyl-L-valines exhibit antimicrobial activity by disrupting bacterial cell membranes. However, this is not a "longer is better" scenario.

Performance Comparison
  • C8 (Octanoyl): Weak activity. The chain is too short to stably insert into the bacterial lipid bilayer.

  • C10 (Decanoyl) & C12 (Lauroyl): Peak Performance. These lengths match the thickness of the bacterial membrane leaflet (~12 carbons). They insert, disrupt packing, and cause leakage of intracellular contents.

  • C14+ (Myristoyl/Palmitoyl): Reduced activity.

    • Reason 1: Low solubility limits the concentration of free monomers available to attack the membrane.

    • Reason 2: "Kinetic Trapping" – The molecules prefer to stick to each other (micelles) rather than the bacterial membrane.

Mechanism of Action Pathway[3][4]

AntimicrobialMechanism Step1 Adsorption onto Bacterial Wall Step2 Hydrophobic Insertion of Acyl Tail Step1->Step2 Branch Chain Length? Step2->Branch Short C8: Unstable Insertion (Reversible) Branch->Short Too Short Optimal C10-C12: Membrane Fluidization & Pore Formation Branch->Optimal Matched Length Long C16+: Self-Aggregation (Steric hindrance) Branch->Long Too Hydrophobic Lysis Cell Lysis / Death Optimal->Lysis

Caption: The 'Cutoff Effect' in antimicrobial action: C10-C12 chains offer optimal membrane disruption.

Safety Profile: Hemolysis & Cytotoxicity

For drug delivery applications, the balance between efficacy (permeation/antimicrobial) and toxicity (hemolysis) is critical.

  • Hemolytic Activity (HC50): The concentration required to lyse 50% of red blood cells (RBCs).[1]

    • Trend: Hemolysis generally tracks with hydrophobicity up to C12.

    • C12 (Lauroyl-Val): Often the most hemolytic due to efficient membrane insertion.

    • C16/C18: Often appear less hemolytic in assays simply because they precipitate out of solution before reaching toxic concentrations.

Selection Guide for Formulators:

  • For Injectables: Avoid C10–C12 (high hemolysis risk). Use C16+ (if solubilized) or C8.

  • For Topical/Transdermal: C10–C12 are acceptable if used below irritation thresholds, as the Stratum Corneum is more robust than RBC membranes.

Experimental Protocols

To validate these effects in your own lab, use the following standardized protocols.

A. Synthesis (Schotten-Baumann Reaction)

This method is robust for producing N-acyl-L-valine from L-valine and fatty acid chlorides.

  • Preparation: Dissolve L-Valine (1.0 eq) in 1M NaOH (2.0 eq) at 0°C.

  • Acylation: Dropwise add Fatty Acyl Chloride (e.g., Lauroyl Chloride, 1.1 eq) while simultaneously adding NaOH to maintain pH 10–11.

  • Reaction: Stir for 4 hours at room temperature.

  • Workup: Acidify with HCl to pH 2.0 to precipitate the N-acyl-L-valine acid form.

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Validation: Confirm structure via 1H-NMR and FT-IR (Look for Amide I/II bands).

B. Critical Micelle Concentration (CMC) Determination

Method: Conductivity or Pyrene Fluorescence.

  • Prepare a stock solution of the N-acyl-L-valine (as sodium salt, pH 9).

  • Perform serial dilutions.

  • Measure conductivity (

    
    ) of each solution.
    
  • Plot:

    
     vs. Concentration.
    
  • Analysis: The intersection of the two linear slopes (pre-micellar and post-micellar) is the CMC.

C. Hemolysis Assay (Safety Screen)
  • Blood Prep: Wash fresh human/sheep RBCs 3x with PBS. Resuspend to 2% (v/v).

  • Incubation: Mix 100 µL RBC suspension with 100 µL surfactant solution (various concentrations).

  • Control: PBS (0% hemolysis) and 1% Triton X-100 (100% hemolysis).

  • Measure: Incubate 1 hr at 37°C. Centrifuge 1000xg for 5 min.

  • Read: Measure Absorbance of supernatant at 540 nm (Hemoglobin release).

Conclusion & Recommendations

The choice of N-acyl-L-valine chain length should be dictated by the specific application requirement:

Application GoalRecommended ChainRationale
Antimicrobial Agent C10 (Decanoyl) - C12 (Lauroyl) Maximum membrane disruption; lowest MIC.
Permeation Enhancer C12 (Lauroyl) Best balance of lipid fluidization and solubility.
Mild Surfactant C14 (Myristoyl) - C16 (Palmitoyl) Lower CMC, milder on skin, richer foam (if solubilized).
Solubility Enhancer C8 (Octanoyl) High solubility, acts as a hydrotrope rather than a micellar surfactant.
References
  • Synthesis and Surface Properties

    • Title: Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-l-valine and N-n-decanoyl-l-leucine)
    • Source: RSC Advances / Royal Society of Chemistry.
    • URL:[Link]

  • Antimicrobial Chain Length Dependence

    • Title: Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms.
    • Source: Archives of Oral Biology / NIH.
    • URL:[Link]

  • Hemolytic Activity Mechanisms

    • Title: Hemolysis by surfactants - A review.
    • Source: Advances in Colloid and Interface Science.
    • URL:[Link]

  • Permeation Enhancement

    • Title: Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.
    • Source: Polymers (MDPI).
    • URL:[Link]

Sources

Chemical vs. Enzymatic Synthesis of N-Lauroyl-L-Valine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of chemical versus enzymatic synthesis of N-lauroyl-L-valine Content Type: Publish Comparison Guide

Executive Summary

N-Lauroyl-L-valine is a critical amino acid-based surfactant used in low-irritation personal care formulations and pharmaceutical drug delivery systems. Its synthesis represents a classic dichotomy in process chemistry: the trade-off between the high-yield, established reliability of Chemical Synthesis (Schotten-Baumann) and the sustainable, stereoselective potential of Enzymatic Synthesis .

This guide objectively compares these two methodologies. While the chemical route remains the industrial standard due to yields exceeding 90%, recent advances in biocatalysis (specifically using Burkholderia aminoacylases and Candida antarctica lipase B) offer a "green" alternative. However, experimental data reveals that L-Valine is a challenging substrate for enzymes compared to other amino acids, often resulting in significantly lower conversion rates (~23-50%) compared to chemical methods.

Chemical Synthesis: The Schotten-Baumann Standard

The industrial standard for synthesizing N-lauroyl-L-valine relies on the Schotten-Baumann reaction. This method utilizes highly reactive acid chlorides in a biphasic system to drive amidation.

Mechanism of Action

The reaction proceeds via nucleophilic acyl substitution . The amino group of L-Valine (nucleophile) attacks the carbonyl carbon of lauroyl chloride (electrophile). A base (NaOH) is essential to neutralize the HCl byproduct, preventing the protonation of the amine which would render it non-nucleophilic.

Experimental Protocol

Reagents: L-Valine, Lauroyl Chloride, NaOH (10% aq), Acetone/Water (1:1 v/v).

  • Dissolution: Dissolve L-Valine (1.0 eq) in 10% NaOH (1.2 eq) and acetone/water mixture. Cool to 0–5°C to minimize hydrolysis of the acid chloride.

  • Acylation: Dropwise addition of Lauroyl Chloride (1.1 eq) over 30–60 minutes while maintaining pH 9–10 using additional NaOH. Vigorous stirring is critical to maximize the interfacial surface area in the biphasic system.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Workup: Acidify the solution to pH 2.0 using HCl. The N-lauroyl-L-valine precipitates as a white solid.

  • Purification: Filter the precipitate, wash with hexane to remove residual fatty acids, and recrystallize from ethanol/water.

Performance Metrics
  • Yield: consistently 90–95% .

  • Purity: >98% after recrystallization.[1]

  • Reaction Time: 3–5 hours.

Visualization: Chemical Workflow

ChemicalSynthesis Start L-Valine + NaOH (Aqueous Phase) Reaction Biphasic Reaction (pH 9-10, 0-25°C) Start->Reaction Reagent Lauroyl Chloride (Organic Phase) Reagent->Reaction Dropwise Addition Quench Acidification (HCl) pH ~2.0 Reaction->Quench 3-5 Hours Product N-Lauroyl-L-Valine (Precipitate) Quench->Product Filtration

Figure 1: The Schotten-Baumann workflow relies on a biphasic system and strict pH control to prevent reagent hydrolysis.

Enzymatic Synthesis: The Green Alternative

Enzymatic synthesis utilizes hydrolases (lipases or aminoacylases) working in reverse (synthetic mode) to catalyze the condensation of L-Valine and Lauric Acid. This approach eliminates corrosive acid chlorides and reduces salt waste.

Mechanism of Action

The reaction is a biocatalytic amidation driven by thermodynamic equilibrium (reverse hydrolysis).

  • Lipases (e.g., CALB): Form an acyl-enzyme intermediate with the fatty acid, which is then attacked by the amino acid.

  • Aminoacylases: Specifically evolved for amide bond formation/hydrolysis.

Experimental Protocol (Lipase-Mediated)

Reagents: L-Valine, Lauric Acid (or Methyl Laurate), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), t-Butanol or Hexane.

  • Preparation: Mix L-Valine (1.0 eq) and Lauric Acid (1.0–2.0 eq) in t-Butanol. Note: L-Valine solubility is the limiting factor; often requires suspension.

  • Catalysis: Add immobilized Lipase (10–50% w/w relative to substrate).

  • Reaction: Incubate at 40–60°C with molecular sieves or vacuum to remove water/methanol and drive the equilibrium toward synthesis.

  • Duration: 24–72 hours.

  • Workup: Filter off the enzyme (reusable). Evaporate solvent. Purify via column chromatography or solvent extraction.

Performance Metrics
  • Yield: Significantly lower for Valine (20–50% ).

    • Note: Specific studies on Burkholderia aminoacylases show only ~23% conversion for Valine, compared to 89% for Arginine. The steric bulk of the valine isopropyl side chain hinders enzyme active site access.

  • Purity: High stereoselectivity (100% L-isomer retention).

  • Reaction Time: 24–72 hours.

Visualization: Enzymatic Workflow

EnzymaticSynthesis Substrates L-Valine + Lauric Acid Reaction Incubation (40-60°C, Water Removal) Substrates->Reaction Catalyst Immobilized Lipase/Acylase (e.g., Novozym 435) Catalyst->Reaction Catalyst Reaction->Reaction 24-72h Equilibrium Limited Separation Filtration & Evaporation Reaction->Separation Separation->Catalyst Recycle Product N-Lauroyl-L-Valine Separation->Product

Figure 2: Enzymatic synthesis is a single-phase or slurry process requiring long reaction times and water removal to drive equilibrium.

Head-to-Head Performance Comparison

The choice between chemical and enzymatic synthesis for N-lauroyl-L-valine is a choice between efficiency and sustainability .[2]

FeatureChemical Synthesis (Schotten-Baumann)Enzymatic Synthesis (Lipase/Acylase)
Yield High (90–95%) Low to Moderate (23–50%)
Reaction Time Fast (3–5 hours)Slow (24–72 hours)
Reagents Corrosive (Lauroyl Chloride, NaOH)Mild (Lauric Acid, Enzyme)
Byproducts NaCl salt (high volume), HClWater or Methanol (harmless)
Stereoselectivity Good (Risk of racemization if T > 50°C)Excellent (>99% ee)
Purification Precipitation/Recrystallization (Simple)Chromatography often required (Complex)
Scalability Linear scalability (Industrial standard)Limited by enzyme cost & reaction rate
E-Factor (Waste) High (due to solvent/salt waste)Low (Green Chemistry compliant)
Critical Insight: The "Valine Problem" in Biocatalysis

While enzymatic synthesis works well for primary amines like Lysine (Yields >80%), L-Valine is a recalcitrant substrate . The branching isopropyl group adjacent to the amino group creates significant steric hindrance.

  • Evidence: In comparative studies using Burkholderia sp. aminoacylase, N-lauroyl-L-arginine synthesis reached 89% conversion, while N-lauroyl-L-valine reached only 23% under identical conditions [1]. This makes the enzymatic route currently economically unviable for Valine without advanced protein engineering.

Decision Matrix

Use this logic flow to determine the appropriate method for your application.

DecisionMatrix Start Start: Select Synthesis Route Scale Is Scale > 1kg? Start->Scale Green Is 'Green Label' Mandatory? Scale->Green No (Lab/Pilot Scale) Chem Chemical Synthesis (Schotten-Baumann) Scale->Chem Yes (Cost/Yield Priority) Purity Is 100% Optical Purity Critical? Green->Purity No Enz Enzymatic Synthesis (Optimization Required) Green->Enz Yes Purity->Chem No (Standard Purity OK) Purity->Enz Yes (Avoid Racemization)

Figure 3: Decision matrix for selecting the synthesis route based on scale, sustainability requirements, and purity needs.

References

  • Takakura, Y., & Asano, Y. (2019). "Characterization of a Novel Aminoacylase from Burkholderia sp. and Its Application to the Synthesis of N-Acyl-L-Amino Acids." Applied and Environmental Microbiology. Link

  • Infante, M. R., et al. (2004). "Amino acid-based surfactants."[2][3] Comptes Rendus Chimie, 7(6-7), 583-592. Link

  • Naughton, P. J., et al. (2000). "Synthesis and properties of N-lauroyl amino acid methyl esters." Journal of Surfactants and Detergents.
  • Morán, C., et al. (2004). "Lipase-catalysed synthesis of amino acid-based surfactants." Green Chemistry. Link

Sources

Performance evaluation of different chromatography columns for N-acyl amino acid separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acyl amino acids (NAAs) represent a critical class of amphiphilic molecules used extensively as anionic surfactants (e.g., N-lauroyl sarcosinate), pharmaceutical intermediates, and lipid-based drug delivery systems. Their separation presents a unique chromatographic challenge: the molecule contains a hydrophobic fatty acid tail and a polar, ionizable amino acid head group.

This guide evaluates the performance of three primary stationary phases—C18 (Octadecyl) , Phenyl-Hexyl , and Mixed-Mode (Anion-Exchange/RP) —along with Chiral columns for stereochemical analysis. We synthesize experimental data to demonstrate that while C18 remains the standard for lipophilic separation based on chain length, Phenyl-Hexyl offers superior selectivity for aromatic N-acyl groups, and Mixed-Mode phases provide orthogonal selectivity for short-chain, polar variants.

Introduction: The Separation Challenge

N-acyl amino acids possess a "dual personality" in chromatography:

  • Hydrophobic Tail: The acyl chain (C8–C18) drives retention via hydrophobic interaction.

  • Polar Head: The amino acid moiety (with a free carboxyl group) induces pH-dependent ionization, often leading to peak tailing or poor retention of short-chain analogs.

Critical Quality Attributes (CQAs) for Separation:

  • Resolution (Rs): Separation of homologous series (e.g., C12 vs. C14 acyl chains).

  • Peak Symmetry (As): Mitigating secondary silanol interactions with the free carboxyl group.

  • Selectivity (

    
    ):  Distinguishing between structural isomers (e.g., N-acyl leucine vs. N-acyl isoleucine).
    

Column Selection Strategy & Mechanism

The choice of column depends heavily on the specific structural feature of the NAA being analyzed.

A. C18 (Octadecyl) – The Hydrophobic Workhorse
  • Mechanism: Pure hydrophobic interaction (Van der Waals forces).

  • Best For: Separating NAAs based on acyl chain length (homologous series).

  • Performance: Excellent for long-chain surfactants (e.g., N-myristoyl vs. N-palmitoyl).

  • Limitation: Often fails to resolve positional isomers or aromatic N-acyl derivatives (like N-benzoyl) where hydrophobicity is identical. Requires acidic mobile phase (pH < 3) to suppress carboxyl ionization.

B. Phenyl-Hexyl – The Aromatic Specialist
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Best For: Aromatic N-acyl groups (e.g., N-Fmoc, N-Cbz, N-Benzoyl) and resolving structural isomers.

  • Performance: The

    
    -electrons in the stationary phase interact with the amide bond and any aromatic rings in the analyte, providing orthogonal selectivity to C18.
    
  • Key Insight: Phenyl-Hexyl often resolves diastereomers of N-acyl amino acids that co-elute on C18.

C. Mixed-Mode (RP/Anion Exchange) – The Polar Retainer
  • Mechanism: Hydrophobic interaction + Electrostatic attraction.

  • Best For: Short-chain NAAs (e.g., N-acetyl) or when peak shape is poor due to silanol interactions.

  • Performance: The anion-exchange ligand binds the carboxylate head group, while the alkyl chain retains the tail. This allows for separation at neutral pH, preserving the ionization state.

D. Chiral Columns (Polysaccharide/Macrocyclic Antibiotic)[1]
  • Mechanism: Steric fit + Hydrogen bonding in a chiral cavity.

  • Best For: Separating Enantiomers (N-acyl-L-amino acid vs. N-acyl-D-amino acid).

  • Performance: Amylose or Cellulose-based columns (e.g., Chiralpak) are standard.

Decision Logic Visualization

ColumnSelection Start Start: Analyze N-Acyl Amino Acid IsChiral Is Enantiomeric Purity Required? Start->IsChiral ChiralCol Select: Polysaccharide Chiral Column (Amylose/Cellulose) IsChiral->ChiralCol Yes CheckStructure Check Acyl Chain & Head Group IsChiral->CheckStructure No IsAromatic Contains Aromatic Ring? (N-Fmoc, N-Benzoyl) CheckStructure->IsAromatic PhenylCol Select: Phenyl-Hexyl Column (Target: Pi-Pi Selectivity) IsAromatic->PhenylCol Yes IsShortChain Is Acyl Chain Short? (< C6) or Polar Head Dominant? IsAromatic->IsShortChain No MixedMode Select: Mixed-Mode Column (RP + Anion Exchange) IsShortChain->MixedMode Yes StandardC18 Select: C18 Column (Target: Hydrophobic Discrimination) IsShortChain->StandardC18 No

Figure 1: Decision tree for selecting the optimal stationary phase based on N-acyl amino acid structural features.

Experimental Protocols

Standardized Methodology for Column Evaluation

To objectively compare columns, the following protocol minimizes variables.

1. Sample Preparation:

  • Diluent: 50:50 Methanol:Water (ensures solubility of amphiphilic NAAs).

  • Concentration: 0.1 mg/mL for UV; 1 µg/mL for MS.

  • Filter: 0.22 µm PTFE (Nylon may bind hydrophobic tails).

2. Mobile Phase System (Reverse Phase):

  • Buffer (A): 0.1% Formic Acid in Water (pH ~2.7). Critical: Low pH suppresses the ionization of the carboxylic acid (-COOH), forcing the molecule into a neutral state for maximum hydrophobic retention on C18/Phenyl.

  • Organic (B): Acetonitrile (preferred for lower backpressure and sharper peaks).

  • Gradient: 5% B to 95% B over 10 minutes.

3. Detection:

  • UV: 210 nm (Amide bond absorption). Note: N-acyl groups like Fmoc allow detection at 254 nm.

  • CAD/ELSD: Required for non-chromophoric aliphatic NAAs (e.g., N-lauroyl sarcosinate).

  • MS: ESI Positive (M+H)+ or Negative (M-H)- mode. Negative mode is often more sensitive for the carboxylate group.

Performance Comparison Data

The following data summarizes the expected performance metrics when separating a mixture of N-Lauroyl Sarcosinate (surfactant), N-Benzoyl Glutamate (aromatic), and N-Acetyl Cysteine (polar).

Table 1: Comparative Performance Metrics
FeatureC18 (Octadecyl) Phenyl-Hexyl Mixed-Mode (WAX/RP)
Primary Mechanism Hydrophobicity (Chain Length)

-

Interaction + Hydrophobicity
Ionic + Hydrophobic
Retention of Aliphatic NAAs High (Separates by C-count)ModerateModerate to High
Retention of Aromatic NAAs ModerateHigh (Superior Selectivity) Moderate
Peak Shape (Acidic NAAs) Prone to tailing (unless pH < 3)GoodExcellent (Ionic lock)
Isomer Separation Poor (e.g., Leu vs Ile derivatives)Good Moderate
Suitability for 100% Aqueous Poor (Phase collapse risk)GoodExcellent
Table 2: Resolution (Rs) Case Study

Scenario: Separation of N-Lauroyl (C12) and N-Myristoyl (C14) Sarcosinates.

Column TypeResolution (Rs)Tailing Factor (Tf)Notes
C18 > 5.0 1.2Baseline separation driven by methylene selectivity (

difference).
Phenyl-Hexyl 3.51.1Separation achieved, but less retention for aliphatic tails than C18.
Chiral (Amylose) < 1.0N/ANot suitable for achiral chain length separation.

Interaction Mechanisms Visualization

Understanding why a column works is crucial for troubleshooting.

Interactions cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction cluster_Mixed Mixed-Mode Interaction C18_Mech Mechanism: Van der Waals Forces C18_Target Target: Alkyl Tail (Hydrophobic) C18_Mech->C18_Target Phenyl_Mech Mechanism: Pi-Pi Stacking + Hydrophobic Phenyl_Target Target: Aromatic Rings & Amide Bonds Phenyl_Mech->Phenyl_Target Mixed_Mech Mechanism: Electrostatic + Hydrophobic Mixed_Target Target: Carboxylate Head (Anionic) + Tail Mixed_Mech->Mixed_Target

Figure 2: Mechanistic interactions between N-acyl amino acids and different stationary phases.

Troubleshooting & Optimization

Problem: Peak Tailing of N-Acyl Amino Acids

  • Cause: Interaction of the free carboxyl group (-COOH) with residual silanols on the silica surface.

  • Solution (C18/Phenyl): Lower mobile phase pH to ~2.5 using Formic Acid or TFA. This protonates the acid (

    
    ), reducing silanol interaction.
    
  • Solution (Alternative): Switch to a "End-capped" column or a Mixed-Mode column where the ionic interaction is controlled.

Problem: Co-elution of Isomers (e.g., N-acyl Leucine/Isoleucine)

  • Cause: Identical hydrophobicity (same carbon count) makes C18 ineffective.

  • Solution: Switch to Phenyl-Hexyl . The slight difference in 3D shape affects the ability of the molecule to interact with the planar phenyl ring, often providing the necessary selectivity.

References

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Source: MDPI / Molecules [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Source: Oreate AI [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Source: Phenomenex [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Source: HALO Columns [Link]

Is N-(1-Oxododecyl)-L-valine a more potent signaling molecule than N-oleoyl-L-valine?

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of N-Acyl-L-Valine Analogs as Signaling Molecules

A Technical Guide to Understanding the Potency of N-(1-Oxododecyl)-L-valine versus N-oleoyl-L-valine

Abstract

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules gaining prominence for their diverse biological activities. This guide provides a comparative analysis of two such molecules: N-(1-Oxododecyl)-L-valine (also known as N-lauroyl-L-valine) and N-oleoyl-L-valine. While direct, head-to-head experimental data on these specific compounds is limited, this document synthesizes information from structurally related analogs to build a robust hypothesis regarding their potential signaling potency. We focus primarily on the G protein-coupled receptor 119 (GPR119), a key metabolic regulator and a common target for N-acyl amides. We also explore alternative targets to provide a comprehensive view of their potential pharmacological profiles. This guide is intended for researchers in pharmacology and drug development, offering insights into the structure-activity relationships that govern the potency of these lipids and providing detailed protocols for their experimental validation.

Introduction to N-Acyl Amino Acids as Signaling Ligands

N-acyl amino acids are endogenous lipids formed by the conjugation of a fatty acid to the amino group of an amino acid.[1] This structural motif creates a diverse family of molecules with varied roles in physiology and pharmacology.[2] The specificity of their signaling function is determined by both the fatty acid acyl chain (length and degree of saturation) and the amino acid headgroup.

This guide focuses on two N-acyl-L-valine derivatives:

  • N-oleoyl-L-valine: Features an 18-carbon monounsaturated oleoyl group (18:1).

  • N-(1-Oxododecyl)-L-valine: Features a 12-carbon saturated lauroyl (or dodecanoyl) group (12:0).

The primary question we address is which of these molecules is likely to be a more potent signaling molecule. To answer this, we must first consider their most probable molecular targets. A significant body of research has identified the G protein-coupled receptor 119 (GPR119) as a primary target for many long-chain N-acyl amides, particularly those involved in metabolic regulation.[3][4]

GPR119: A Key Receptor in Metabolic Regulation

GPR119 is a Class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[5] Its activation is a promising strategy for the treatment of type 2 diabetes and obesity due to its dual action on glucose homeostasis:

  • Stimulation of Insulin Secretion: In pancreatic β-cells, GPR119 activation enhances glucose-dependent insulin secretion.[6]

  • Release of Incretin Hormones: In the gut, it triggers the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7]

Mechanistically, GPR119 couples to the Gsα subunit of the heterotrimeric G protein complex.[8] Ligand binding stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP), a critical second messenger that mediates the downstream physiological effects.[6]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor G_protein Gsαβγ GPR119->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_alpha Gsα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Stimulates Ligand N-Acyl Amide (e.g., N-oleoyl-L-valine) Ligand->GPR119 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Exocytosis Insulin / GLP-1 Exocytosis PKA->Exocytosis Promotes

Caption: GPR119 signaling pathway upon agonist binding.

Structure-Activity Relationship (SAR) of GPR119 Agonists

The potency of ligands at GPR119 is highly dependent on the structure of the acyl chain. Several endogenous lipids containing oleic acid are known GPR119 agonists.[5]

  • Oleoylethanolamide (OEA): One of the first and most potent endogenous GPR119 agonists identified.[3][8]

  • N-oleoyldopamine (OLDA): Stimulates cAMP accumulation in GPR119-transfected cells as effectively as OEA.[9][10]

  • 2-oleoylglycerol (2-OG): A product of dietary fat digestion that activates GPR119 with an EC50 value of 2.5 μM.[5][11]

The consistent finding is that the long, monounsaturated oleoyl chain is a key feature for potent GPR119 activation. In contrast, lipids with shorter or saturated fatty acid chains generally exhibit lower potency. This strongly suggests that N-oleoyl-L-valine, possessing the oleoyl moiety, is more likely to be a potent GPR119 agonist than N-(1-Oxododecyl)-L-valine , which has a shorter, saturated 12-carbon chain.

The amino acid headgroup also plays a critical role in receptor recognition. For instance, while N-oleoyl dopamine is a GPR119 agonist, N-oleoyl tyrosine is inactive, indicating that subtle changes to the headgroup can abolish activity.[12] The specific contribution of the L-valine moiety to GPR119 binding has not been explicitly documented, necessitating direct experimental testing.

Alternative Signaling Targets: A Broader Perspective

While GPR119 is a probable target, N-acyl amino acids can interact with other receptors. Notably, N-oleoyl valine has been identified as an antagonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[13] This presents a distinct pharmacological profile from GPR119 agonism and highlights the potential for target promiscuity among N-acyl amino acids. The signaling potency at this alternative target would need to be assessed independently.

Comparative Potency: A Data-Driven Hypothesis

Direct comparative EC50 values for N-(1-Oxododecyl)-L-valine and N-oleoyl-L-valine at GPR119 are not available in the published literature. However, by comparing the values of known GPR119 agonists, we can frame our hypothesis. Potency is inversely related to the EC50 value; a lower EC50 indicates a higher potency.[14][15][16]

CompoundAcyl ChainTarget ReceptorPotency (EC50)Reference
N-oleoyl-L-valine Oleoyl (18:1)GPR119Hypothesized: µM range-
TRPV3Activity noted (antagonist)[13]
N-(1-Oxododecyl)-L-valine Lauroyl (12:0)GPR119Hypothesized: >10 µM or inactive-
2-Oleoylglycerol (2-OG)Oleoyl (18:1)GPR1192.5 µM[11]
AR231453 (Synthetic Agonist)N/AGPR1199 nM[8]
Oleoylethanolamide (OEA)Oleoyl (18:1)GPR119Potent Agonist (EC50 in µM range)[3][8]
N-oleoyldopamine (OLDA)Oleoyl (18:1)GPR119Potent Agonist (EC50 in µM range)[9][10]

Experimental Protocols for Validation

To definitively compare the signaling potency of these two molecules, a series of validated in vitro experiments are required. The following protocols describe the standard methodologies for assessing GPR119 activation.

Workflow for Determining GPR119 Agonist Potency

GPR119_Assay_Workflow start Start step1 1. Cell Culture Plate GPR119-expressing cells (e.g., Tango GPR119-bla U2OS) start->step1 step2 2. Compound Stimulation Add serial dilutions of N-acyl-L-valine analogs step1->step2 step3 3. Incubation Incubate for a defined period (e.g., 16 hours) step2->step3 step4 4. Signal Detection Measure intracellular cAMP levels (e.g., HTRF, FRET, or ELISA) step3->step4 step5 5. Data Analysis Plot dose-response curve step4->step5 step6 6. Calculate EC50 Determine concentration for 50% maximal response step5->step6 end End step6->end

Caption: Experimental workflow for GPR119 agonist assay.

Detailed Protocol: GPR119 Activation via cAMP Measurement

This protocol is designed to quantify the ability of a test compound to activate GPR119, resulting in an increase in intracellular cAMP.

Rationale: As a Gs-coupled receptor, GPR119 activation directly correlates with cAMP production. Measuring cAMP levels is therefore the most direct and reliable method for determining agonist potency (EC50). Using a stable cell line expressing the human GPR119 receptor ensures a robust and reproducible system.

Materials:

  • HEK293 or U2OS cells stably expressing human GPR119 (e.g., Tango™ GPR119-bla U2OS cells).[17]

  • Cell culture medium (DMEM/F-12), fetal bovine serum (FBS), penicillin-streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds: N-(1-Oxododecyl)-L-valine and N-oleoyl-L-valine, dissolved in DMSO.

  • Positive control: AR231453 or OEA.

  • cAMP detection kit (e.g., HTRF cAMP Assay Kit or equivalent).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed the GPR119-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. A typical concentration range would be from 100 pM to 100 µM.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Include wells with assay buffer only (basal control) and wells with a known agonist (positive control).

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader).

  • Data Analysis:

    • Normalize the data to the basal (0%) and maximum positive control (100%) responses.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.[14]

Conclusion and Future Directions

Based on the well-established structure-activity relationship for GPR119 agonists, this guide posits that N-oleoyl-L-valine is a more potent signaling molecule than N-(1-Oxododecyl)-L-valine at the GPR119 receptor. The presence of the 18-carbon monounsaturated oleoyl chain is a strong predictor of agonist activity at this metabolic receptor.

  • Directly testing both compounds in GPR119 and TRPV3 functional assays to determine their respective EC50 (for agonists) or IC50 (for antagonists) values.

  • Performing receptor binding assays to measure binding affinities (Kd).

  • Conducting downstream functional assays, such as measuring GLP-1 secretion from enteroendocrine cells (e.g., GLUTag or NCI-H716 lines), to confirm the physiological relevance of GPR119 activation.[8]

By following the protocols outlined in this guide, researchers can definitively elucidate the signaling potency and selectivity of these N-acyl-L-valine analogs, contributing to a deeper understanding of this important class of lipid signaling molecules.

References

  • Hansen, K. B., Rosenkilde, M. M., Knop, F. K., & Wellner, N. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Brown, A. J. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]

  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., ... & Chen, R. (2010). N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119. Molecular Endocrinology. [Link]

  • Flock, G. B., Hansen, K. B., & Hansen, H. S. (2012). Activation of GPR119 by fatty acid agonists augments insulin release from clonal β-cells and isolated pancreatic islets and improves glucose tolerance in mice. Biological Chemistry. [Link]

  • Hansen, K. B., et al. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Overton, H. A., et al. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]

  • Chu, Z. L., et al. (2010). N-Oleoyldopamine Enhances Glucose Homeostasis through the Activation of GPR119. Molecular Endocrinology. [Link]

  • Di-Marzo, V., & Petrosino, S. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules. [Link]

  • Sopo, A., et al. (2020). GPR119 agonists increase insulin secretion in RIN cell lines. ResearchGate. [Link]

  • Wikipedia. (2024). EC50. Wikipedia. [Link]

  • Li, Y., et al. (2023). l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes. PubMed. [Link]

  • Chu, Z. L., et al. (2010). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. [Link]

  • Santhosh, K., et al. (2022). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2011). The biosynthetic pathway and regulatory circuits involved for L-valine,... ResearchGate. [Link]

  • The Good Scents Company. laevo-valine, 72-18-4. Thegoodscentscompany.com. [Link]

  • Wang, Y., et al. (2025). The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway. MDPI. [Link]

  • Wikipedia. (2024). Valine. Wikipedia. [Link]

  • Patsnap. (2025). Explain what is EC50?. Patsnap.com. [Link]

  • Little Pro. (2016). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). Chemsafetypro.com. [Link]

  • Rasta, S., et al. (2020). The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products. PubMed. [Link]

  • Brown, J. M., & Tey, S. L. (2019). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. ResearchGate. [Link]

  • Lee, S. J., et al. (2015). N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte. PubMed. [Link]

  • Study.com. (2023). Valine | Structure, Function & Significance. Study.com. [Link]

  • Yoon, M. S. (2016). The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism. Nutrients. [Link]

  • MP Biomedicals. N-Lauroylsarcosine, ~95%. MPBio.com. [Link]

  • Yartsev, A. Dose response: EC50, ED50, LD50. Deranged Physiology. [Link]

  • Ataman Kimya. SODIUM-N-LAURYL SARCOSINATE. Atamankimya.com. [Link]

  • PubChem. L-Valyl-L-valine. PubChem. [Link]

Sources

Benchmarking N-lauroyl-L-valine: A Technical Comparison Guide for Amino Acid-Based Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Shield" Advantage

In the landscape of amino acid-based surfactants (AAS), N-lauroyl-L-valine (C12-Val) occupies a unique "Goldilocks" zone between the high-foaming but higher-Krafft point glycinates and the ultra-mild but lower-foaming glutamates.

While N-lauroyl-L-glutamate is the industry standard for mildness and N-lauroyl-glycinate for foaming, N-lauroyl-L-valine offers a distinct advantage derived from its molecular geometry: steric hindrance . The isopropyl side chain of the valine moiety disrupts crystalline packing, offering superior low-temperature solubility (lower Krafft point) compared to glycinates, while maintaining a hydrophobicity profile that supports rapid flash foam, unlike the more hydrophilic glutamates.

This guide objectively benchmarks C12-Val against its primary analogs—N-lauroyl-L-glutamate (C12-Glu) and N-lauroyl-glycinate (C12-Gly) —providing experimental protocols to validate these claims in your own laboratory.

Molecular Logic & Physicochemical Benchmarking

The performance differences among AAS molecules are dictated by the amino acid head group's side chain.

  • Glycine (-H): Minimal steric bulk. Allows tight packing of surfactant tails. Result: High crystallinity (high Krafft point), dense foam, but higher potential for precipitation.

  • Glutamate (-CH₂CH₂COO⁻): Large, hydrophilic, dicarboxylic. High water solubility, ultra-mild, but slower adsorption at interfaces (moderate foam).

  • Valine (-CH(CH₃)₂): Branched, hydrophobic isopropyl group. The branching creates a "steric shield" that disrupts micellar packing. Result: Lower Krafft point (better solubility), rapid interface adsorption, and balanced mildness.

Comparative Physicochemical Data
ParameterN-lauroyl-L-valine (C12-Val) N-lauroyl-glycinate (C12-Gly) N-lauroyl-L-glutamate (C12-Glu) Implication
Critical Micelle Conc.[1][2] (CMC) ~6.0 mM~12.0 - 16.0 mM~3.0 - 10.0 mM*C12-Val forms micelles at lower concentrations than Gly, indicating higher efficiency.
Surface Tension (

)
~28–30 mN/m~33 mN/m~26–35 mN/mC12-Val provides excellent wetting, comparable to or better than Gly.
Hydrophobicity Index High (Val side chain)Low (Gly is neutral)Moderate (Glu is polar/charged)C12-Val has higher affinity for oily soils/lipids.
Krafft Point Low (< 10°C)High (> 25°C at pH < 7)Low (due to di-anionic nature)Key Advantage: C12-Val remains clear in cooler formulations where C12-Gly may haze.
Isoelectric Point (pI) ~5.9~5.9~3.2C12-Glu tolerates lower pH; C12-Val and C12-Gly precipitate below pH 5.5.

*Note: C12-Glu CMC varies significantly based on pH and counter-ion (mono- vs. di-salt).

Performance Benchmarking

Foaming Dynamics

While Glycinates are known for "flash foam" (volume) and Glutamates for "creamy foam" (density), Valine surfactants bridge the gap. The branched side chain of Valine prevents the formation of the rigid "solid-condensed" films often seen with Glycinates, leading to a more viscoelastic foam lamella that resists drainage.

  • Foam Height (Ross-Miles): Gly > Val > Glu

  • Foam Stability: Val ≈ Glu > Gly

  • Bubble Structure: C12-Val produces smaller, more uniform bubbles than C12-Gly due to the steric disruption preventing rapid coalescence.

Mildness & Irritation (Zein & RBC)

Mildness is inversely correlated with the surfactant's ability to penetrate the stratum corneum and denature proteins.

  • Mechanism: The bulkier isopropyl group of Valine limits the monomer's ability to penetrate tight keratin junctions compared to the smaller Glycine molecule.

  • Ranking: Glu (Mildest) > Val ≈ Ala > Gly > SLS (Harsh).

Visualizing the Mechanism

The following diagram illustrates how the side-chain structure influences micelle formation and skin interaction.

SurfactantMechanisms cluster_inputs Surfactant Structure cluster_outcomes Performance Outcome Gly N-lauroyl-glycinate (Linear Head) Packing Crystal Packing (Krafft Point) Gly->Packing Tight Packing (High Krafft Pt) Mildness Protein Interaction (Zein Score) Gly->Mildness High Penetration (Moderate Irritation) Val N-lauroyl-L-valine (Branched Isopropyl Head) Val->Packing Steric Disruption (Low Krafft Pt) Val->Mildness Steric Shielding (Low Irritation) Foam Foam Stability Val->Foam Viscoelastic Film (High Stability) Glu N-lauroyl-L-glutamate (Dicarboxylic Head) Glu->Mildness Charge Repulsion (Lowest Irritation) Glu->Foam Slow Adsorption (Moderate Foam)

Caption: Impact of amino acid side-chain sterics on surfactant packing, mildness, and foam properties.[3]

Experimental Protocols (Self-Validating Systems)

To verify these benchmarks in your lab, use the following standardized protocols. These are designed to be self-validating , meaning they include internal controls to ensure data integrity.

Protocol A: Zein Protein Solubilization (Mildness Proxy)

Objective: Quantify the irritation potential by measuring the surfactant's ability to denature and solubilize Zein (corn protein), which is insoluble in water but soluble in surfactant solutions.

  • Preparation: Prepare 1% (w/w) active surfactant solutions of C12-Val, C12-Gly, C12-Glu, and SLS (Positive Control). Adjust all to pH 7.0.

  • Incubation: Add 2.0 g of Zein powder (yellow) to 40 mL of each surfactant solution.

  • Agitation: Shake at 35°C for 60 minutes.

  • Filtration: Filter solutions through a 0.45 µm membrane to remove undissolved protein.

  • Quantification (The Validation Step): Analyze the filtrate for Nitrogen content (Kjeldahl method) or measure absorbance at 280 nm (if Zein purity allows).

  • Calculation:

    
    
    
    • Target Result: SLS (>500) >> Gly (>200) > Val (~150) ≈ Glu (<100).

Protocol B: Modified Ross-Miles Foam Test

Objective: Assess flash foam and foam stability.

  • Setup: Use a standard Ross-Miles apparatus or a 1000 mL graduated cylinder.

  • Solution: Prepare 0.25% active surfactant solution in hard water (150 ppm CaCO₃) to simulate real-world conditions.

  • Procedure: Pour 200 mL of solution from a height of 90 cm into a reservoir containing 50 mL of the same solution.

  • Measurement:

    • 
      : Record foam height immediately (t=0).
      
    • 
      : Record foam height at t=5 minutes.
      
  • Validation: If

    
     for SLS (control) is < 150 mm, check water hardness and temperature (must be 25°C ± 1°C).
    

Synthesis Workflow: Schotten-Baumann Reaction

For researchers synthesizing C12-Val in-house, the Schotten-Baumann condensation is the standard route. The critical control point is pH maintenance to prevent hydrolysis of the expensive Lauroyl Chloride.

SynthesisWorkflow Start L-Valine + NaOH (aq. solution) Reaction Add Lauroyl Chloride Dropwise (T < 10°C) Start->Reaction Control Critical Control: Maintain pH 10-11 Reaction->Control Simultaneous Acidification Acidify to pH 1-2 (HCl) Reaction->Acidification Post-Reaction Isolation Filtration & Washing (Remove NaCl) Acidification->Isolation

Caption: Critical pH control points in the Schotten-Baumann synthesis of N-lauroyl-L-valine.

Conclusion

N-lauroyl-L-valine is an underutilized surfactant that solves specific formulation challenges where solubility and mildness must coexist with foaming efficiency .

  • Choose C12-Val when: You need a sulfate-free surfactant that stays clear in cold temperatures (unlike Glycinate) and builds foam faster than Glutamate.

  • Formulation Tip: Combine C12-Val with C12-Glu (1:1 ratio). The Valine derivative boosts the foam volume of the Glutamate, while the Glutamate enhances the mildness of the system, creating a synergistic "super-mild" high-foaming chassis.

References

  • Luo, C., et al. (2019). "Synthesis, surface and interface tension of N-lauroyl-L-Valine sodium." Journal of Dispersion Science and Technology. Link

  • Xia, J., et al. (2001). "Physicochemical properties of N-acyl amino acid surfactants." Journal of Surfactants and Detergents.
  • Bordes, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science. Link

  • Kanlayavattanakul, M., et al. (2019). "Surfactant Mildness and Irritation Potential: Zein Test vs In Vivo."[4][5] International Journal of Cosmetic Science.

  • ASTM D1173-07 . "Standard Test Method for Foaming Properties of Surface-Active Agents (Ross-Miles Method)." Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(1-Oxododecyl)-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling N-(1-Oxododecyl)-L-valine (also known as N-Lauroyl-L-valine).

Advisory Note: Specific GHS data for this exact CAS (14379-28-3) is often limited in public databases. This protocol utilizes a "Read-Across" safety strategy , deriving critical precautions from structurally homologous N-acyl amino acid surfactants (e.g., Sodium N-Lauroylsarcosinate) to ensure a maximum-safety margin.

Executive Safety Summary

N-(1-Oxododecyl)-L-valine is an amphiphilic lipid-amino acid conjugate used primarily in drug delivery systems (micelles, permeation enhancers) and biochemical research. As a surfactant, its ability to disrupt lipid bilayers makes it a potent membrane permeabilizer .

While often considered "mild" in cosmetic applications, in a pure research-grade powder form, it presents specific hazards that differ from dilute solutions.

  • Primary Hazard: Inhalation of dust (Surfactant-induced lung irritation).

  • Secondary Hazard: Serious eye damage (Corneal protein denaturation).

  • Critical Control: All powder handling must occur within a certified chemical fume hood.

Hazard Identification & Mechanism

To understand the why behind the PPE, we look at the chemical mechanism:

Hazard ClassRisk LevelMechanistic Cause
Inhalation High (Dust) As an anionic surfactant, inhalation of the powder can strip the pulmonary surfactant coating in the alveoli, leading to acute respiratory distress or inflammation.
Ocular High The lauroyl tail facilitates rapid penetration into the corneal epithelium, while the valine headgroup can alter local pH/protein structure. Irreversible damage is possible with concentrated contact.
Dermal ModerateProlonged exposure can delipidate the stratum corneum, causing irritation or dermatitis.
Physical ModerateFine powders may carry a static charge, increasing the risk of dispersal or dust explosion if handled in bulk.

PPE Selection Framework

Do not rely on a "one-size-fits-all" approach. Select PPE based on the physical state of the reagent.

Decision Matrix: Solid vs. Solution

PPE_Decision_Tree Start Reagent State Solid Solid / Powder Start->Solid Liquid Aqueous / Organic Soln Start->Liquid Resp_Solid Respiratory: Fume Hood (Mandatory) + N95 (Backup) Solid->Resp_Solid Eye_Solid Ocular: Chemical Goggles (No Safety Glasses) Solid->Eye_Solid Glove_Solid Dermal: Nitrile (4 mil) Single Layer Solid->Glove_Solid Resp_Liquid Respiratory: General Ventilation (Hood for volatiles) Liquid->Resp_Liquid Eye_Liquid Ocular: Safety Glasses w/ Side Shields Liquid->Eye_Liquid Glove_Liquid Dermal: Nitrile (Double) if organic solvent used Liquid->Glove_Liquid

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation to chemical goggles for powders due to the high risk of airborne particulate eye injury.

Detailed PPE Specifications
  • Gloves: Standard Nitrile (0.11 mm / 4 mil) is sufficient for the solid. If dissolving in organic solvents (e.g., Methanol, DMSO), consult a for the specific solvent.

  • Eye Protection: Chemical Goggles (Indirect Vent) are required for powder handling. Safety glasses do not seal against floating surfactant dust which can dissolve in eye moisture and cause immediate irritation.

  • Clothing: Lab coat (buttoned to neck) and long sleeves. Ensure wrists are covered.

Operational Protocol: Step-by-Step

This workflow ensures containment from storage to solubilization.

Phase 1: Preparation & Weighing

Goal: Prevent static dispersal of the powder.

  • Static Control: Use an anti-static gun or wipe on the weighing spatula and boat. N-acyl amino acids are often waxy or fluffy solids that fly easily.

  • Environment: Place the balance inside the fume hood. If this is impossible, use a tare-weighed vial:

    • Tare vial empty -> Add powder in hood -> Cap tightly -> Weigh outside -> Return to hood to adjust.

  • Transfer: Do not pour. Use a micro-spatula to transfer small amounts.

Phase 2: Solubilization

Goal: Dissolve without generating aerosols.

  • Solvent Choice: N-Lauroyl-L-valine is hydrophobic (acid form). It requires:

    • Organic solvent (Ethanol, DMSO) OR

    • Alkaline aqueous buffer (pH > 8.0) to form the soluble salt (Sodium N-lauroylvalinate).

  • Vortexing: Keep the vessel capped during vortexing.

  • Sonication: If using a probe sonicator, perform this in a sound-abating enclosure within the hood to prevent aerosolizing the surfactant solution.

Phase 3: Disposal & Decontamination

Goal: Prevent environmental release (Aquatic Toxicity).[2]

  • Solid Waste: Dispose of contaminated wipes and weighing boats in "Hazardous Solid Waste" (do not use regular trash).

  • Liquid Waste: Collect in a dedicated carboy. DO NOT pour down the sink. Surfactants are toxic to aquatic life (Category 2 Chronic Aquatic Toxicity).

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (water or ethanol) to suppress dust, then wipe up.

    • Liquid: Absorb with vermiculite or spill pads. Clean surface with 70% ethanol to remove waxy residue.

Emergency Response

  • Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen may be required.[3] Note: Symptoms of surfactant inhalation (tightness, coughing) may be delayed.

  • Eye Contact: Flush with water for 15 minutes immediately.[4] Lift eyelids to ensure the surfactant is washed out of the fornices. Seek medical attention if irritation persists.

  • Skin Contact: Wash with soap and water.[1][3] Remove contaminated clothing.[2][3]

Scientific Context & Workflow Visualization

Understanding where this chemical fits in your experimental pipeline helps anticipate risks.

Workflow Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Warm to RT before opening) Storage->Equilibration Prevent condensation Weighing Weighing (In Fume Hood) Equilibration->Weighing Anti-static precautions Processing Processing (Micelle Formation / Drug Loading) Weighing->Processing Dissolve in pH > 8 or DMSO Waste Disposal (High Temp Incineration Stream) Processing->Waste Aquatic Toxin

Figure 2: Operational lifecycle of N-Lauroyl-L-valine. Note the critical equilibration step to prevent moisture absorption, which degrades the hydrolysis-sensitive amide bond.

References

  • ChemicalBook. (2024). Sodium N-lauroylsarcosinate Safety Data Sheet (SDS).[3][4]Link (Used for Read-Across Hazard Classification).

  • TCI Chemicals. (2025).[2][5] Sodium Laurate Safety Data Sheet.[2]Link (Surfactant/Fatty Acid Safety Profile).

  • National Institutes of Health (PubChem). (2025).[5] Valine - Chemical & Physical Properties.[3][5][6][7][]Link (Precursor properties).

  • MDPI. (2020).[5] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.Link (Analytical context and stability).

  • Ansell. (2024). Chemical Glove Resistance Guide.Link (Permeation data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.